5-Amino-7-methoxychroman-4-one
Beschreibung
Structure
3D Structure
Eigenschaften
Molekularformel |
C10H11NO3 |
|---|---|
Molekulargewicht |
193.20 g/mol |
IUPAC-Name |
5-amino-7-methoxy-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C10H11NO3/c1-13-6-4-7(11)10-8(12)2-3-14-9(10)5-6/h4-5H,2-3,11H2,1H3 |
InChI-Schlüssel |
CDHKIASESAVMIL-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=C2C(=O)CCOC2=C1)N |
Herkunft des Produkts |
United States |
solubility profile of 5-Amino-7-methoxychroman-4-one in organic solvents
An In-Depth Technical Guide A Methodological Framework for Determining the Organic Solvent Solubility Profile of 5-Amino-7-methoxychroman-4-one
Abstract
The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that profoundly influences its entire development lifecycle, from early-stage discovery to formulation and clinical efficacy.[1][2][3] Poor solubility can impede absorption, limit bioavailability, and create significant formulation challenges, ultimately leading to the failure of otherwise promising drug candidates.[4] This guide presents a comprehensive methodological framework for the systematic determination of the solubility profile of 5-Amino-7-methoxychroman-4-one, a heterocyclic compound built upon the medicinally significant chroman-4-one scaffold.[5][6] We provide a detailed examination of the theoretical principles governing solubility, a rationale for strategic solvent selection, and rigorous, step-by-step protocols for both equilibrium and kinetic solubility assessments. This document is intended for researchers, medicinal chemists, and drug development professionals, offering the necessary tools to generate reliable and reproducible solubility data essential for advancing chromanone-based therapeutic agents.
Introduction: The Critical Role of Solubility in Drug Development
The chroman-4-one (or dihydrochromone) core is a privileged scaffold in medicinal chemistry, forming the structural basis for a wide range of biologically active natural products and synthetic compounds.[5][6][7] The specific compound, 5-Amino-7-methoxychroman-4-one, incorporates key functional groups—an aromatic amine and a methoxy ether—that are expected to significantly influence its physicochemical properties, including its solubility in various media.
The journey of a drug from a laboratory curiosity to a clinical therapeutic is fraught with challenges, with poor aqueous and organic solvent solubility being a primary obstacle.[3][8] Solubility dictates the concentration of a drug that can be achieved in solution, which is a prerequisite for absorption and subsequent systemic circulation.[4] In early drug discovery, solubility data is vital for:
-
Assay Integrity: Ensuring compounds are fully dissolved in biological assays to produce reliable structure-activity relationship (SAR) data.[9]
-
Dose Formulation: Developing appropriate vehicle formulations for in vivo pharmacology and toxicology studies.
-
Predicting Bioavailability: Serving as a key indicator for potential oral bioavailability, as a drug must dissolve in gastrointestinal fluids to be absorbed.[2][4]
Therefore, a thorough understanding of the solubility profile of 5-Amino-7-methoxychroman-4-one across a range of organic solvents is not merely an academic exercise but a foundational requirement for its rational development as a potential therapeutic agent.
Physicochemical Profile and Solvent Selection Strategy
The molecular structure of 5-Amino-7-methoxychroman-4-one dictates its interactions with different solvents. The principle of "like dissolves like" serves as our primary guide for solvent selection.[10]
-
Polarity: The molecule possesses both polar and nonpolar characteristics. The carbonyl (C=O) group, the amino (-NH2) group, and the ether linkage (-OCH3) are polar and capable of dipole-dipole interactions and hydrogen bonding. The fused benzene ring and the aliphatic portion of the dihydropyran ring contribute to its nonpolar, lipophilic character.
-
Hydrogen Bonding: The amino group can act as a hydrogen bond donor, while the carbonyl oxygen, ether oxygen, and the nitrogen of the amino group can act as hydrogen bond acceptors.
-
Ionizability: The aromatic amino group imparts a basic character to the molecule, suggesting that its solubility may be pH-dependent in protic solvents.
Based on this analysis, a diverse panel of organic solvents should be selected to probe the full range of intermolecular interactions and establish a comprehensive solubility profile.
Table 1: Proposed Organic Solvent Panel for Solubility Screening
| Solvent Class | Example Solvent | Rationale for Inclusion |
| Polar Protic | Methanol, Ethanol | Capable of hydrogen bonding and dipole-dipole interactions. Mimics hydrophilic environments. |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Acetonitrile (ACN) | Possess strong dipoles but do not donate hydrogen bonds. Excellent for dissolving a wide range of compounds.[11] |
| Intermediate Polarity | Ethyl Acetate, Acetone | Possess moderate dipoles and can act as hydrogen bond acceptors. |
| Nonpolar | Toluene, Hexane | Interact primarily through weaker van der Waals forces. Essential for understanding lipophilicity. |
The logical flow for selecting these solvents is based on systematically covering the polarity spectrum to build a complete picture of the compound's behavior.
Caption: Solvent selection based on a polarity spectrum.
Experimental Methodology: Equilibrium Solubility Determination
Equilibrium solubility represents the maximum concentration of a compound that can dissolve in a solvent at a specific temperature when the system is at equilibrium. The "shake-flask" method is the universally recognized gold standard for this determination due to its reliability and accuracy.[10][12][13][14]
Principle
An excess amount of the solid compound is agitated in a known volume of solvent at a constant temperature for a sufficient period to reach equilibrium. After equilibrium is established, the undissolved solid is separated, and the concentration of the compound in the resulting saturated solution (supernatant) is quantified using a validated analytical method, typically High-Performance Liquid Chromatography (HPLC).[10]
Detailed Protocol: Shake-Flask Method
Materials and Reagents:
-
5-Amino-7-methoxychroman-4-one (solid, >98% purity)
-
Selected organic solvents (HPLC grade or equivalent)
-
Type 1 ultrapure water (for HPLC mobile phase)
-
Acetonitrile (HPLC grade)
-
Formic acid or Trifluoroacetic acid (for mobile phase modification)
-
2 mL glass vials with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
0.22 µm PTFE syringe filters
-
Calibrated analytical balance
-
Volumetric flasks and pipettes
-
HPLC system with UV detector
Step-by-Step Procedure:
-
Preparation: Add an excess amount of solid 5-Amino-7-methoxychroman-4-one to a 2 mL glass vial. "Excess" means enough solid should remain undissolved at the end of the experiment (e.g., 2-5 mg).
-
Solvent Addition: Accurately add a known volume (e.g., 1.0 mL) of the selected organic solvent to the vial.
-
Equilibration: Seal the vials tightly and place them on an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed. Allow the mixture to shake for 24 to 72 hours.[13] A preliminary time-to-equilibrium study is recommended to determine the shortest time required to reach a stable concentration.[13]
-
Phase Separation: After equilibration, remove the vials and let them stand to allow larger particles to settle. To ensure complete separation of the undissolved solid, centrifuge the vials (e.g., at 10,000 rpm for 15 minutes).[10]
-
Filtration: Carefully withdraw the supernatant using a syringe and filter it through a 0.22 µm PTFE syringe filter into a clean HPLC vial. This step is critical to remove any remaining microscopic particles.
-
Sample Dilution: Dilute the filtered, saturated solution with a suitable solvent (typically the HPLC mobile phase) to a concentration that falls within the linear range of the calibration curve.
-
Quantification: Analyze the diluted sample using a validated HPLC-UV method.
Caption: Workflow for the Shake-Flask Equilibrium Solubility method.
Analytical Quantification: HPLC-UV Method Development
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid).
-
Detection: UV detection at the λmax of 5-Amino-7-methoxychroman-4-one. The UV spectrum of chromanones typically shows strong absorbance in the 200-320 nm range.[15]
-
Calibration: Prepare a series of standard solutions of the compound in a suitable solvent (e.g., acetonitrile) at known concentrations. Generate a calibration curve by plotting UV peak area against concentration. The curve must have a correlation coefficient (r²) > 0.995.
High-Throughput Screening: Kinetic Solubility
In early drug discovery, speed and material conservation are paramount. Kinetic solubility assays are designed for high-throughput screening (HTS) and provide a rapid assessment of a compound's dissolution behavior under non-equilibrium conditions.[1][9] These methods typically start with the compound dissolved in DMSO.[16]
Principle
A concentrated DMSO stock solution of the test compound is added to an aqueous or organic solvent buffer. If the compound's solubility limit is exceeded, it will precipitate out of solution. The amount of precipitation, and thus the solubility, can be measured by detecting the turbidity of the solution using laser nephelometry.[17]
Detailed Protocol: Nephelometric Assay
Materials and Reagents:
-
5-Amino-7-methoxychroman-4-one (as a 10 mM stock solution in 100% DMSO)
-
Selected organic solvents
-
96-well microplates (clear bottom)
-
Automated liquid handler (recommended)
-
Plate-based laser nephelometer
Step-by-Step Procedure:
-
Plate Preparation: Using a liquid handler, add the selected organic solvents to the wells of a 96-well plate.
-
Compound Addition: Add a small volume (e.g., 1-2 µL) of the 10 mM DMSO stock solution to the solvent-containing wells. The final DMSO concentration should be kept low and constant (e.g., 1-2%) across all wells.
-
Incubation: Shake the plate for a short period (e.g., 1-2 hours) at room temperature to allow for precipitation.
-
Measurement: Read the plate on a laser nephelometer. The instrument measures the amount of light scattered by the insoluble particles (precipitate).
-
Data Analysis: The light scattering signal is compared to that of positive (highly insoluble) and negative (highly soluble) controls. The concentration at which significant precipitation is first observed is reported as the kinetic solubility.
Data Presentation and Interpretation
All solubility data should be meticulously recorded and presented in a clear, comparative format. The results from the shake-flask method should be reported as the mean ± standard deviation from at least three independent experiments.
Table 2: Template for Reporting Equilibrium Solubility Data
| Solvent | Polarity Index | Solubility (mg/mL) | Solubility (mol/L) | Temperature (°C) |
| Methanol | 5.1 | Experimental Value | Calculated Value | 25 |
| Ethanol | 4.3 | Experimental Value | Calculated Value | 25 |
| Acetonitrile | 5.8 | Experimental Value | Calculated Value | 25 |
| DMSO | 7.2 | Experimental Value | Calculated Value | 25 |
| Ethyl Acetate | 4.4 | Experimental Value | Calculated Value | 25 |
| Toluene | 2.4 | Experimental Value | Calculated Value | 25 |
| Hexane | 0.1 | Experimental Value | Calculated Value | 25 |
Interpretation: The collected data will provide a quantitative profile of the compound's affinity for different chemical environments. High solubility in polar solvents like ethanol would suggest strong hydrophilic character, while high solubility in toluene or hexane would indicate significant lipophilicity. This profile is invaluable for selecting appropriate solvents for chemical reactions, purification, and the development of formulations for preclinical studies.
Conclusion
This guide outlines a robust and scientifically grounded framework for the comprehensive evaluation of the organic solvent solubility of 5-Amino-7-methoxychroman-4-one. By combining the gold-standard shake-flask method for equilibrium solubility with high-throughput techniques for kinetic solubility, researchers can generate the critical data needed to make informed decisions throughout the drug discovery and development pipeline. The implementation of these detailed protocols will ensure the generation of accurate, reliable, and reproducible data, thereby facilitating the successful advancement of this and other promising chromanone-based compounds.
References
- BMG LABTECH. (2023, April 6).
- Ionescu, U. M. (2020, May 11). The Importance of Solubility for New Drug Molecules. IntechOpen.
- Alwsci. (2024, September 9). Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development.
- MDPI. (2024, October 13).
- P, S. (2021, February 1). Importance of Solubility and Lipophilicity in Drug Development. AZoLifeSciences.
- Benchchem. General Experimental Protocol for Determining Solubility.
- Luo, J., et al. (2019, May 15). Development of a high-throughput solubility screening assay for use in antibody discovery. Protein Science.
- WuXi AppTec DMPK. Solubility Study.
- protocols.io. Shake-Flask Aqueous Solubility assay (Kinetic solubility).
- Lund University Publications.
- Computational Chemistry. (2022, May 31). Compound solubility measurements for early drug discovery.
- Enamine. Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).
- World Health Organization (WHO). Annex 4: Protocol to conduct equilibrium solubility experiments.
- Regulations.gov. (2018, August 31). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD.
- Bevan, C. D., & Lloyd, R. S. (2000, March 10).
- Jouyban, A. (2008). Experimental and Computational Methods Pertaining to Drug Solubility. IntechOpen.
- Halo Labs. (2025, November 14). High-Throughput Measurement of Compound Solubility and Physical Form with BMI.
- Kerns, E. H. (2008, November 15). In vitro solubility assays in drug discovery. PubMed.
- ResearchGate. Properties of chromanone and chromone.
- Dadras, A., et al. (2021, December 16).
- Onah, E. H., et al. (2026, March 23). Pyrene-Chromone Schiff Base Molecules with Tunable Fluorescence: Structure–Property Relationships and Substituent Effects. MDPI.
- ACS Omega. (2024, May 9).
- ResearchGate. (2018).
Sources
- 1. bmglabtech.com [bmglabtech.com]
- 2. The Importance of Solubility for New Drug Molecules – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 3. Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development Introduction - Blogs - News [alwsci.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. azolifesciences.com [azolifesciences.com]
- 9. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. mdpi.com [mdpi.com]
- 12. lup.lub.lu.se [lup.lub.lu.se]
- 13. who.int [who.int]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. enamine.net [enamine.net]
- 17. pubs.acs.org [pubs.acs.org]
An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 5-Amino-7-methoxychroman-4-one
This guide provides a comprehensive analysis of the proton (¹H) and carbon-13 (¹³C) Nuclear Magnetic Resonance (NMR) spectral data for 5-Amino-7-methoxychroman-4-one. Tailored for researchers, scientists, and professionals in drug development, this document delves into the structural elucidation of this important heterocyclic compound through detailed spectral interpretation. We will explore the theoretical basis for the observed chemical shifts and coupling constants, supported by data from analogous substituted chroman-4-one derivatives.
Introduction
5-Amino-7-methoxychroman-4-one belongs to the chromanone family, a class of compounds with a wide range of biological activities, making them significant scaffolds in medicinal chemistry. Accurate structural characterization is paramount in the synthesis and development of novel therapeutic agents. NMR spectroscopy stands as an unparalleled tool for the unambiguous determination of molecular structure in solution. This guide will provide a detailed interpretation of the ¹H and ¹³C NMR spectra of 5-Amino-7-methoxychroman-4-one, offering insights into the electronic environment of each nucleus within the molecule.
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum of 5-Amino-7-methoxychroman-4-one is predicted to exhibit distinct signals corresponding to the protons in different electronic environments. The expected chemical shifts (δ) are influenced by the electron-donating effects of the amino and methoxy groups, as well as the electron-withdrawing effect of the carbonyl group. The predicted data is summarized in Table 1.
Table 1: Predicted ¹H NMR Data for 5-Amino-7-methoxychroman-4-one
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2 | ~ 4.5 | t | ~ 7.0 |
| H-3 | ~ 2.8 | t | ~ 7.0 |
| H-6 | ~ 6.1 | d | ~ 2.0 |
| H-8 | ~ 6.0 | d | ~ 2.0 |
| -NH₂ | ~ 4.0 | br s | - |
| -OCH₃ | ~ 3.8 | s | - |
Interpretation of the ¹H NMR Spectrum:
-
Methylene Protons (H-2 and H-3): The protons on the C-2 and C-3 carbons of the heterocyclic ring are expected to appear as triplets due to coupling with each other. The H-2 protons, being adjacent to the oxygen atom, will be deshielded and appear at a lower field (~4.5 ppm) compared to the H-3 protons (~2.8 ppm), which are adjacent to the carbonyl group.
-
Aromatic Protons (H-6 and H-8): The aromatic protons H-6 and H-8 are situated on the benzene ring. Due to the strong electron-donating effects of the amino group at C-5 and the methoxy group at C-7, these protons are expected to be significantly shielded and appear at a relatively high field for aromatic protons (~6.0-6.1 ppm). They will likely appear as doublets with a small meta-coupling constant (J ≈ 2.0 Hz).
-
Amino Protons (-NH₂): The protons of the amino group are expected to appear as a broad singlet around 4.0 ppm. The chemical shift and peak shape can be highly dependent on the solvent, concentration, and temperature.
-
Methoxy Protons (-OCH₃): The three protons of the methoxy group will appear as a sharp singlet at approximately 3.8 ppm.
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The predicted chemical shifts for 5-Amino-7-methoxychroman-4-one are presented in Table 2. These predictions are based on the known effects of amino, methoxy, and carbonyl substituents on the chemical shifts of the chromanone scaffold.[1][2][3]
Table 2: Predicted ¹³C NMR Data for 5-Amino-7-methoxychroman-4-one
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-2 | ~ 68 |
| C-3 | ~ 45 |
| C-4 | ~ 190 |
| C-4a | ~ 105 |
| C-5 | ~ 158 |
| C-6 | ~ 95 |
| C-7 | ~ 165 |
| C-8 | ~ 93 |
| C-8a | ~ 155 |
| -OCH₃ | ~ 55 |
Interpretation of the ¹³C NMR Spectrum:
-
Carbonyl Carbon (C-4): The carbonyl carbon is the most deshielded carbon in the molecule and is expected to have a chemical shift of around 190 ppm.
-
Aromatic Carbons: The chemical shifts of the aromatic carbons are significantly influenced by the substituents. The carbons bearing the electron-donating amino (C-5) and methoxy (C-7) groups, as well as the oxygen-linked C-8a, are expected to be at a lower field (155-165 ppm). The C-4a carbon, situated between two electron-donating groups, will be significantly shielded (~105 ppm). The C-6 and C-8 carbons are also expected to be highly shielded, appearing at approximately 93-95 ppm.
-
Heterocyclic Ring Carbons (C-2 and C-3): The C-2 carbon, attached to the ring oxygen, will be more deshielded (~68 ppm) than the C-3 carbon (~45 ppm).
-
Methoxy Carbon (-OCH₃): The carbon of the methoxy group is expected to appear around 55 ppm.
Experimental Protocol for NMR Data Acquisition
To obtain high-quality ¹H and ¹³C NMR spectra of 5-Amino-7-methoxychroman-4-one, the following experimental protocol is recommended:
-
Sample Preparation:
-
Weigh approximately 5-10 mg of the purified compound.
-
Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent can affect the chemical shifts, particularly for the NH₂ protons.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrument Setup:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.
-
Tune and shim the probe to ensure a homogeneous magnetic field.
-
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
-
Signal averaging (e.g., 16-64 scans) may be necessary for samples with low concentration.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
A larger number of scans will be required due to the lower natural abundance of ¹³C.
-
DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-90 and DEPT-135) can be performed to differentiate between CH, CH₂, and CH₃ groups.
-
Visualizing the Structure and Key Correlations
The following diagram illustrates the molecular structure of 5-Amino-7-methoxychroman-4-one with the IUPAC numbering system used for the NMR assignments.
Caption: Molecular structure of 5-Amino-7-methoxychroman-4-one with atom numbering.
Conclusion
This technical guide provides a detailed prediction and interpretation of the ¹H and ¹³C NMR spectra of 5-Amino-7-methoxychroman-4-one. By leveraging data from structurally related compounds and fundamental NMR principles, we have established a solid framework for the structural elucidation of this molecule. The provided experimental protocol offers a practical approach for acquiring high-quality spectral data. This information is crucial for scientists engaged in the synthesis, characterization, and application of novel chromanone derivatives in drug discovery and development.
References
-
Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives: Experimental and Theoretical Studies. MDPI. [Link]
-
(PDF) Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives: Experimental and Theoretical Studies. ResearchGate. [Link]
-
Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. PMC. [Link]
-
Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors | Journal of Medicinal Chemistry. ACS Publications. [Link]
-
Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives: Experimental and Theoretical Studies. Academia.edu. [Link]
-
Proton NMR Table. Michigan State University Chemistry. [Link]
-
NMR Chemical Shift Values Table. Chemistry Steps. [Link]
Sources
A Technical Guide to Ligand-Based Pharmacophore Modeling of 5-amino-7-methoxy-4-chromanone Derivatives
Abstract
This in-depth technical guide provides a comprehensive framework for the development and validation of a ligand-based pharmacophore model for 5-amino-7-methoxy-4-chromanone derivatives. Chromone scaffolds are recognized as privileged structures in medicinal chemistry, exhibiting a wide array of biological activities.[1][2] This guide, designed for researchers and drug development professionals, moves beyond a simple recitation of steps to explain the causal reasoning behind critical experimental choices in pharmacophore modeling. We will delve into the intricacies of ligand selection, conformational analysis, feature definition, hypothesis generation, and rigorous multi-faceted validation. The objective is to construct a predictive pharmacophore model that can effectively guide the virtual screening of large compound libraries and the rational design of novel, potent 5-amino-7-methoxy-4-chromanone-based therapeutic agents.
Introduction: The Rationale for Pharmacophore Modeling of Chromanones
The 4-chromanone core, a key structural motif within the larger flavonoid family, is a cornerstone in the development of new therapeutic agents due to its diverse pharmacological profile, which includes anticancer, antimicrobial, anti-inflammatory, and antioxidant properties.[1][3] The specific substitution pattern on the chromone scaffold plays a pivotal role in defining its biological activity.[1] The 5-amino-7-methoxy-4-chromanone scaffold, in particular, presents a unique combination of hydrogen bonding and aromatic features that are ripe for exploration in drug design.
Pharmacophore modeling serves as a powerful computational tool in modern drug discovery.[4][5] It distills the complex three-dimensional structure of a molecule into a simplified representation of its essential steric and electronic features required for biological activity.[6][7] This "pharmacophore" is an abstract concept that describes the spatial arrangement of key molecular interaction points, such as hydrogen bond donors and acceptors, hydrophobic centers, aromatic rings, and charged groups.[7]
This guide will focus on a ligand-based approach , which is particularly valuable when the three-dimensional structure of the biological target is unknown.[8][9] The fundamental premise is that a set of molecules exhibiting similar biological activity likely share a common binding mode and, therefore, a common set of pharmacophoric features.[10] By identifying this common pharmacophore, we can create a 3D query to efficiently search large chemical databases for novel compounds with a high probability of possessing the desired activity.[7]
The Ligand-Based Pharmacophore Modeling Workflow: A Self-Validating System
The development of a robust and predictive pharmacophore model is an iterative process that requires careful consideration at each stage. The workflow described here is designed to be a self-validating system, where the outcomes of each step inform the quality and reliability of the subsequent steps and the final model.
Caption: Ligand-Based Pharmacophore Modeling Workflow.
Phase 1: Data Preparation and Curation
The quality of the input data is the single most important determinant of the success of a pharmacophore modeling study.
2.1.1. Protocol: Dataset Selection
-
Literature and Database Mining: Systematically search chemical databases (e.g., PubChem, ChEMBL) and the scientific literature for 5-amino-7-methoxy-4-chromanone derivatives with experimentally determined biological activity against a specific target.
-
Activity Range: Select a set of at least 15-20 active compounds with a wide range of biological activities (ideally spanning 3-4 orders of magnitude). This is crucial for developing a statistically significant 3D-QSAR model, which correlates the 3D pharmacophoric features with biological activity.[11]
-
Structural Diversity: The training set should include structurally diverse molecules to avoid scaffold bias and ensure the resulting model is not overly specific to a single chemical series.[12]
-
Inclusion of Inactives: It is highly recommended to include a set of inactive compounds. Inactive molecules help to define the excluded volumes or regions of steric hindrance in the pharmacophore model, thereby increasing its selectivity.[13]
2.1.2. Protocol: Ligand Preparation (2D to 3D Conversion)
-
Structure Drawing and Cleaning: Accurately draw the 2D structures of all selected ligands. Ensure correct bond orders, formal charges, and stereochemistry.
-
3D Conversion: Utilize a robust molecular modeling software package (e.g., LigPrep from Schrödinger[14], MOE) to convert the 2D structures into low-energy 3D conformations. This step typically involves adding hydrogens, neutralizing charged groups (where appropriate), and generating a single, low-energy 3D structure for each ligand.
Phase 2: Hypothesis Generation
This phase involves exploring the conformational space of the ligands to identify a common 3D arrangement of pharmacophoric features.
2.2.1. Protocol: Conformational Analysis
-
Conformer Generation: For each ligand, generate a diverse set of low-energy conformers. This is a critical step as the bioactive conformation (the conformation adopted when bound to the target) may not be the global energy minimum.[10] Common methods include systematic searches or Monte Carlo simulations.
-
Energy Window: Retain conformers within a specified energy window (e.g., 10-20 kcal/mol) of the global minimum to ensure a comprehensive sampling of the conformational space.
2.2.2. Protocol: Feature Identification and Hypothesis Generation
-
Feature Definition: Define the types of pharmacophoric features to be considered. For 5-amino-7-methoxy-4-chromanone derivatives, these will likely include:
-
Hydrogen Bond Acceptor (HBA): The carbonyl oxygen of the chromanone ring and the oxygen of the methoxy group.
-
Hydrogen Bond Donor (HBD): The hydrogens of the amino group.
-
Aromatic Ring (AR): The benzene ring of the chromone scaffold.
-
Hydrophobic (HY): Alkyl or other nonpolar substituents.
-
-
Common Feature Identification: Employ an algorithm (e.g., HipHop in Catalyst[15], PHASE[16]) to identify common pharmacophoric features among the active ligands in the training set. The algorithm will align the conformers of the active molecules and search for spatial arrangements of features that are present in the most active compounds.
-
Hypothesis Generation: The software will generate a series of pharmacophore hypotheses, each consisting of a unique combination and spatial arrangement of features. These hypotheses are ranked based on various scoring functions that assess how well they map to the active compounds and differentiate them from the inactives.
Phase 3: Rigorous Validation
A pharmacophore model is only useful if it is predictive. Therefore, rigorous validation is essential to assess the model's ability to distinguish between active and inactive compounds.
2.3.1. Internal Validation
-
Cost Analysis: The hypothesis generation algorithm often provides cost values (e.g., in the HypoGen algorithm) that indicate the quality of the generated model. A significant difference between the "null cost" (representing a model with no correlation to activity) and the cost of the generated hypothesis suggests a statistically meaningful model.
-
Fischer's Randomization Test: This method involves scrambling the biological activities of the training set molecules and regenerating pharmacophore hypotheses.[17] If the original hypothesis has a significantly better score than the hypotheses generated from the randomized data (typically at a 95% or 98% confidence level), it indicates that the original model is not due to chance correlation.[17]
2.3.2. External Validation
This is the most stringent test of a pharmacophore model's predictive power.[10]
Protocol: Test Set Validation
-
Test Set Creation: Prior to model generation, a portion of the initial dataset (typically 20-30%) should be set aside as an external test set. This test set should not be used in the training of the model.[11]
-
Activity Prediction: The generated pharmacophore model is used to predict the biological activity of the compounds in the test set.
-
Correlation Analysis: The predicted activities are then compared to the experimentally determined activities. A high correlation coefficient (r²) between the predicted and experimental values indicates a model with good predictive ability.
2.3.3. Decoy Set Screening
Protocol: Enrichment Factor and Goodness of Hit (GH) Score Calculation
-
Decoy Set Preparation: Create a database containing the known active compounds and a much larger number of "decoy" molecules. Decoys are compounds that are assumed to be inactive but have similar physicochemical properties (e.g., molecular weight, logP) to the actives.
-
Database Screening: Use the pharmacophore model as a 3D query to screen the decoy database.
-
Calculation of Metrics:
-
Enrichment Factor (EF): This metric measures how well the model enriches the top fraction of the ranked database with active compounds compared to a random selection.
-
Goodness of Hit (GH) Score: This is a more robust metric that takes into account the number of active compounds in the database, the total number of molecules in the database, the number of hits returned, and the number of active hits. A GH score greater than 0.7 generally indicates a very good model.[18]
-
| Validation Method | Purpose | Key Metric(s) | Acceptance Criteria |
| Fischer's Randomization | Assesses the statistical significance of the model. | Confidence Level | > 95% |
| External Test Set | Evaluates the predictive power on unseen data. | Predictive r² | > 0.6 |
| Decoy Set Screening | Measures the ability to distinguish actives from inactives. | Enrichment Factor (EF), Goodness of Hit (GH) Score | High EF, GH > 0.7 |
Application of the Validated Pharmacophore Model
Once a robust and predictive pharmacophore model has been established, it can be applied to several key areas of drug discovery.
Caption: Applications of a Validated Pharmacophore Model.
Virtual Screening
The validated pharmacophore model can be used as a 3D query to rapidly screen large commercial or proprietary compound libraries containing millions of molecules.[6][19] This process filters out molecules that do not match the essential pharmacophoric features, significantly reducing the number of compounds that need to be subjected to more time-consuming and expensive experimental screening.
Lead Optimization
The pharmacophore model provides valuable insights into the structure-activity relationships of the 5-amino-7-methoxy-4-chromanone scaffold.[19] It can be used to guide the modification of existing lead compounds to enhance their potency and selectivity. By ensuring that proposed modifications maintain or improve the fit to the pharmacophore model, medicinal chemists can prioritize the synthesis of the most promising new analogs.
Future Perspectives
The pharmacophore model developed through this guide can be further enhanced by integrating it with other computational techniques. For instance, the hits identified from virtual screening can be subjected to molecular docking studies if a structure of the target protein becomes available. Furthermore, the pharmacophore model can be used to develop more complex 3D-QSAR models, which can provide a more quantitative prediction of biological activity.[20] The continued development of more sophisticated algorithms and the increasing availability of high-quality biological data will further enhance the power and utility of pharmacophore modeling in the discovery of novel 5-amino-7-methoxy-4-chromanone-based drugs.
References
-
Arvindekar, S. A., Mohole, S., Patil, A., Mane, P., Arvindekar, A., Mali, S. N., Thoratd, B., Rawate, R., & Sharma, S. (2023). Molecular docking, QSAR, pharmacophore modeling, and dynamics studies of some chromone derivatives for the discovery of anti-breast cancer agents against hormone-dependent breast cancer. Journal of Biomolecular Structure & Dynamics, 41(20), 10257-10273. [Link]
-
Deep Origin. (2024, November 8). Pharmacophore Modeling. Computational Chemistry Glossary. [Link]
-
Fiveable. (2025, August 15). Pharmacophore modeling. Medicinal Chemistry Class Notes. [Link]
-
Kumar, V., et al. (2010). Pharmacophore modeling and 3D-QSAR studies on flavonoids as α - glucosidase inhibitors. Der Pharma Chemica, 2(4), 324-335. [Link]
-
Mohsin, N. u. A., Irfan, M., Hassan, S. u., & Saleem, U. (2022). Current Strategies in Development of New Chromone Derivatives with Diversified Pharmacological Activities: A Review. Molecules, 27(19), 6296. [Link]
-
Patel, H., et al. (2018). Validation of the generated pharmacophore model. Bio-protocol, 8(18), e2998. [Link]
-
Qing, X., Lee, X. Y., De Raeymaeker, J., Tame, J. R. H., Zhang, K. Y. J., De Maeyer, M., & Voet, A. R. D. (2014). Pharmacophore modeling: advances, limitations, and current utility in drug discovery. Journal of Receptor, Ligand and Channel Research, 7, 81-92. [Link]
-
Raghavendra, M., et al. (2018). Pharmacophore model validation using GH score method. ResearchGate. [Link]
-
Schrödinger. (n.d.). Phase. [Link]
-
S., S., & Akı-Yalçın, Ö. (2021). Pharmacophore Modeling in Drug Discovery: Methodology and Current Status. Journal of the Turkish Chemical Society, Section A: Chemistry, 8(3), 749-762. [Link]
-
Vlachakis, D., Fakourelis, P., Megalooikonomou, V., Makris, C., & Kossida, S. (2015). DrugOn: a fully integrated pharmacophore modeling and structure optimization toolkit. PeerJ, 3, e1005. [Link]
-
Wolber, G., & Langer, T. (2005). LigandScout: 3-D pharmacophores derived from protein-bound ligand conformations. Journal of Chemical Information and Modeling, 45(1), 160-169. [Link]
-
Zha, G.-F., et al. (2023). Pharmacophore modeling: advances and pitfalls. Frontiers in Chemistry, 11, 1279853. [Link]
Sources
- 1. Current Strategies in Development of New Chromone Derivatives with Diversified Pharmacological Activities: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. fujc.pp.ua [fujc.pp.ua]
- 3. researchgate.net [researchgate.net]
- 4. DrugOn: a fully integrated pharmacophore modeling and structure optimization toolkit - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacophore modeling in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacophore Modeling - Computational Chemistry Glossary [deeporigin.com]
- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Pharmacophore modeling: advances and pitfalls [frontiersin.org]
- 9. Applications and Limitations of Pharmacophore Modeling – Protac [drugdiscoverypro.com]
- 10. fiveable.me [fiveable.me]
- 11. derpharmachemica.com [derpharmachemica.com]
- 12. Pharmacophore modeling: advances and pitfalls - PMC [pmc.ncbi.nlm.nih.gov]
- 13. dovepress.com [dovepress.com]
- 14. researchgate.net [researchgate.net]
- 15. dergipark.org.tr [dergipark.org.tr]
- 16. schrodinger.com [schrodinger.com]
- 17. bio-protocol.org [bio-protocol.org]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
The Biological Activities and Therapeutic Potential of Substituted Chroman-4-one Scaffolds: A Technical Guide
Executive Summary
The chroman-4-one (2,3-dihydro-1-benzopyran-4-one) scaffold is a privileged oxygen-containing heterocyclic structure that serves as a cornerstone in modern medicinal chemistry and drug discovery[1][2]. Unlike its closely related analog, the chromone, the chroman-4-one lacks a C2–C3 double bond[3]. This seemingly minor structural deviation profoundly alters the molecule's three-dimensional conformation, introducing sp3 hybridization that allows for distinct stereochemistry and highly specific binding interactions with biological targets[2][3]. This whitepaper provides an in-depth analysis of the biological activities of substituted chroman-4-ones, elucidates the causality behind their structure-activity relationships (SAR), and details self-validating experimental protocols for their synthesis and biological evaluation.
Core Biological Activities & Structure-Activity Relationships (SAR)
The biological efficacy of chroman-4-ones is highly dependent on the nature and position of substituents—most notably at the C-2, C-3, and C-7 positions[4][5].
Anticancer Efficacy
Substituted chroman-4-ones, particularly 3-benzylidene-4-chromanones and thiochroman-4-one derivatives, have demonstrated potent cytotoxic effects against a variety of human cancer cell lines[4][5]. The primary mechanisms of action include the induction of apoptosis, inhibition of tubulin polymerization, and the selective inhibition of Sirtuin 2 (SIRT2), an NAD+-dependent deacetylase implicated in cell cycle regulation[4][5]. For instance, the introduction of halogens (e.g., 6-bromo-8-chloro substitutions) significantly enhances lipophilicity and cellular penetration, driving IC50 values into the low micromolar range[6][7].
Table 1: Cytotoxicity of Substituted Chroman-4-ones Against Cancer Cell Lines [6][7]
| Compound Derivative | Cell Line | Assay | IC50 (µM) |
| 6-bromo-8-chloro-chroman-4-one (6i) | Unspecified Carcinoma | MTT | 1.8 |
| Racemic 2-alkyl-chroman-4-one (1) | Unspecified Carcinoma | MTT | 4.3 |
| Chroman-4-one derivative (6f) | MCF-7 (Breast Cancer) | Sulforhodamine B | ~10.0 |
| Chroman-4-one derivative (6f) | A549 (Lung Carcinoma) | Sulforhodamine B | ~10.0 |
| Chromane-2,4-dione derivative (13) | MOLT-4 (Leukemia) | MTT | 24.4 ± 2.6 |
| Chromane-2,4-dione derivative (13) | HL-60 (Leukemia) | MTT | 42.0 ± 2.7 |
Antimicrobial and Antifungal Potency
The continuous rise in microbial resistance has positioned chroman-4-ones and their homoisoflavonoid derivatives as promising antimicrobial agents[3]. Research indicates that C-7 O-alkylated derivatives and oxime ethers exhibit broad-spectrum activity against pathogenic bacteria and fungi[3][4]. Molecular modeling suggests that these compounds disrupt fungal virulence by targeting critical proteins such as HOG1 kinase, FBA1, and cysteine synthase[3]. Interestingly, while bulky alkyl chains at the C-7 hydroxyl group can sterically hinder target binding and reduce activity, the presence of methoxy substituents at the meta position of the B-ring in homoisoflavonoids significantly enhances bioactivity[3].
Table 2: Antimicrobial Activity (MIC) of Chroman-4-one Derivatives [3][4]
| Compound Class | Target Microorganism | MIC Range (µg/mL) | Putative Mechanism |
| C-7 O-Alkylated Chroman-4-ones | Candida albicans | 64 - 1024 | Cysteine synthase inhibition |
| Homoisoflavonoids (meta-methoxy) | Candida tropicalis | 64 - 512 | HOG1 kinase / FBA1 targeting |
| 3-Benzylidene-4-chromanones | Staphylococcus epidermidis | 128 - 1024 | Cell wall disruption |
| Oxime ether derivatives | Aspergillus flavus | 256 - 1024 | Ergosterol biosynthesis inhibition |
Anti-inflammatory Modulation
Substituted chroman-4-ones exert anti-inflammatory effects primarily by modulating the Toll-like receptor 4 (TLR4) and Mitogen-Activated Protein Kinase (MAPK) signaling cascades[5]. By inhibiting these pathways, chroman-4-ones prevent the downstream translocation of NF-κB, thereby suppressing the release of pro-inflammatory cytokines such as TNF-α and IL-6[2][5].
Mechanistic Pathways
To understand the causality of these biological effects, it is crucial to map the molecular interactions. The following diagrams illustrate the core signaling pathways modulated by chroman-4-one scaffolds.
Caption: Chroman-4-one mediated inhibition of the TLR4/MAPK anti-inflammatory signaling pathway.
Caption: Anticancer mechanism via SIRT2 inhibition and subsequent p53-mediated apoptosis.
Standardized Experimental Protocols (Self-Validating Systems)
A robust drug discovery pipeline requires experimental workflows that inherently validate themselves at each step. The following protocols detail the synthesis and biological evaluation of chroman-4-ones, emphasizing the causality behind methodological choices.
Caption: End-to-end self-validating workflow for chroman-4-one synthesis and biological screening.
Protocol A: Microwave-Assisted Synthesis of 3-Benzylidene-4-chromanones[4][8]
Causality: Microwave irradiation is selected over conventional thermal heating because it provides uniform thermal energy, significantly reducing reaction times (from hours to minutes) and improving yields by minimizing thermodynamic side reactions[8]. Polyphosphoric acid (PPA) is utilized as it acts dually as a solvent and a cyclization catalyst[8].
Step-by-Step Methodology:
-
Preparation: Combine 1.0 equivalent of the substituted phenoxypropanoic acid precursor with an excess of polyphosphoric acid (PPA) in a microwave-safe quartz vessel.
-
Irradiation: Subject the mixture to microwave irradiation (typically 300-400 W) for 3 to 5 minutes in a solid-state or solvent-free environment.
-
Quenching & Precipitation: Pour the hot reaction mixture into ice-cold distilled water. The sudden temperature drop and acidification force the crude chroman-4-one derivative to precipitate out of the solution[8].
-
Condensation: To yield the 3-benzylidene derivative, react the purified chroman-4-one with a substituted benzaldehyde (1.1 eq) in the presence of a base catalyst (e.g., piperidine) under reflux for 2 hours[4][8].
-
Self-Validation (Orthogonal Structural Verification): Before biological testing, the structural integrity must be validated using 13 C NMR-APT spectroscopy. The protocol is validated if the spectrum shows a distinct carbonyl (C=O) signal at ~δ 189.8 ppm and confirms the sp3 hybridized C-2 and C-3 carbons (absence of double bond signals)[3].
Protocol B: Resazurin-Based High-Throughput Microdilution Assay for MIC Determination[3]
Causality: The microdilution method is chosen over traditional agar disk diffusion because it provides precise, quantitative Minimum Inhibitory Concentration (MIC) values and allows for high-throughput screening[3]. The addition of resazurin dye removes the subjectivity of visual turbidity assessments by providing a colorimetric readout of metabolic activity.
Step-by-Step Methodology:
-
Inoculum Preparation: Standardize the microbial suspension (e.g., Candida albicans or S. epidermidis) to a 0.5 McFarland standard (approximately 1.5×108 CFU/mL) in Mueller-Hinton broth[3].
-
Serial Dilution: In a 96-well microplate, perform two-fold serial dilutions of the synthesized chroman-4-one derivatives (ranging from 1024 µg/mL down to 1 µg/mL)[3].
-
Inoculation & Incubation: Add 10 µL of the standardized microbial suspension to each well. Incubate the plates at 37°C for 24 hours.
-
Colorimetric Readout: Add 30 µL of 0.015% resazurin solution to all wells and incubate for an additional 2 hours.
-
Self-Validation (Control System):
-
Positive Control: A known antibiotic/antifungal (e.g., Fluconazole) must show expected MIC values to validate strain susceptibility.
-
Vehicle Control: Wells containing only the solvent (e.g., 1% DMSO) must show robust growth (color change from blue to pink) to prove the solvent is not causing inhibition.
-
Sterility Control: Uninoculated broth must remain blue, confirming no environmental contamination.
-
-
Data Interpretation: The MIC is defined as the lowest concentration of the compound that prevents the color change of resazurin from blue (oxidized/no growth) to pink (reduced/viable cells).
Conclusion
The substituted chroman-4-one scaffold represents a highly versatile and privileged structure in drug discovery. By strategically modifying the C-2, C-3, and C-7 positions, researchers can fine-tune the molecule's spatial geometry and electronic properties to selectively target complex biological pathways, ranging from SIRT2-mediated apoptosis to TLR4-driven inflammation. Strict adherence to self-validating synthetic and biological protocols ensures the reproducibility and translational potential of these promising therapeutic agents.
References
- Source: ResearchGate (Originally published in European Journal of Medicinal Chemistry)
- The Multifaceted Biological Activities of Chromen-4-ones: An In-depth Technical Guide Source: BenchChem URL
- Source: National Institutes of Health (NIH)
- A Review on Chemical and Biological Studies of 4-Chromanone Derivatives Source: ResearchGate URL
- Source: MDPI (Molecules)
- Source: PMC - National Institutes of Health (NIH)
- A Comparative Analysis of Chromone Derivatives: Evaluating Biological Performance Source: BenchChem URL
- The Rising Therapeutic Potential of Substituted Chroman-4-Ones: A Technical Guide Source: BenchChem URL
Sources
- 1. Recent advances of chroman-4-one derivatives: synthetic approaches and bioactivities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chromanone-A Prerogative Therapeutic Scaffold: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
Unraveling the Toxicity and Safety Profile of CAS 1344899-19-9: A Technical Review
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
A comprehensive investigation was conducted to gather and analyze the toxicity and safety data for the chemical substance identified by CAS number 1344899-19-9. Despite a multi-faceted search strategy encompassing scientific databases, regulatory agency websites, and commercial supplier information, no specific toxicological data or a Material Safety Data Sheet (MSDS)/Safety Data Sheet (SDS) could be located for this particular CAS number. This suggests that the substance may be a novel compound, proprietary, or has not been the subject of publicly available safety and toxicity assessments. This guide outlines the search methodology employed and discusses the general principles of chemical safety and data evaluation that should be applied when information is limited.
Introduction: The Challenge of Undocumented Compounds
In the landscape of chemical research and drug development, researchers frequently encounter compounds with limited or non-existent public documentation. The substance registered under CAS number 1344899-19-9 appears to fall into this category. The absence of a readily available Safety Data Sheet (SDS) or published toxicological studies necessitates a cautious and systematic approach to handling and risk assessment.
This technical guide serves not as a data repository for CAS 1344899-19-9, but as a procedural framework for researchers and professionals facing a similar lack of information. It emphasizes the principles of chemical safety, the importance of diligent information reconnaissance, and the methodologies for inferring potential hazards in the absence of direct data.
Search Methodology for CAS 1344899-19-9
A rigorous and multi-pronged search strategy was implemented to locate any available information on CAS 1344899-19-9. The search process is detailed below to provide transparency and a potential workflow for similar investigations.
Database and Regulatory Inquiries
A series of targeted searches were performed across a range of authoritative chemical and toxicological databases. The objective was to identify the chemical name, structure, and any associated safety or toxicity data.
Experimental Protocol: Database Search
-
Initial CAS Number Verification: The CAS number 1344899-19-9 was cross-referenced using chemical database look-up tools to confirm its validity and retrieve the associated chemical name and structure.
-
Toxicity Database Search: Queries were executed in prominent toxicological databases.
-
Regulatory Database Search: The substance was searched against inventories and databases of major regulatory bodies.
-
Scientific Literature Search: A comprehensive search of scientific literature was conducted using platforms such as PubMed, Scopus, and Google Scholar.
Diagram: Search and Information Triage Workflow
Caption: Workflow for Investigating Undocumented Chemical Compounds.
Search Results and Analysis
The comprehensive search for CAS 1344899-19-9 yielded no specific chemical identifier, structure, or associated safety and toxicity data. The search results were consistently negative across all queried databases and literature sources. This lack of information prevents the creation of a detailed toxicological profile and safety data sheet for this specific compound.
Guiding Principles in the Absence of Data
When faced with an uncharacterized substance, a conservative approach grounded in established principles of chemical safety is paramount. The following sections provide a framework for risk assessment and safe handling.
The Precautionary Principle
In the absence of data to the contrary, any unknown chemical substance should be treated as potentially hazardous. This "precautionary principle" dictates that protective measures should be implemented as if the substance possesses unfavorable toxicological properties.
General Safe Handling Procedures
For any compound with an unknown toxicity profile, the following standard laboratory safety protocols should be strictly adhered to:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles or a face shield, a lab coat, and chemical-resistant gloves.
-
Ventilation: Handle the substance in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
-
Containment: Use appropriate containment measures to prevent the release of the substance into the laboratory environment.
-
Hygiene: Practice good laboratory hygiene. Avoid eating, drinking, or smoking in the laboratory. Wash hands thoroughly after handling the substance.
-
Waste Disposal: Dispose of the substance and any contaminated materials in accordance with institutional and local regulations for hazardous waste.
Conclusion and Recommendations
The investigation into the toxicity and safety of CAS 1344899-19-9 did not yield any specific information. This underscores a critical challenge in chemical research and development: the safe management of novel or sparsely documented compounds.
Recommendations for researchers and institutions include:
-
Internal Documentation: If this substance is synthesized or used within an organization, it is crucial to maintain meticulous internal records of its properties, handling procedures, and any observed effects.
-
Small-Scale Handling: Initial work with the substance should be conducted on the smallest possible scale to minimize potential exposure.
-
Seek Supplier Information: If the compound was procured from a commercial source, a formal request for any available safety information, even if preliminary, should be made to the supplier.
Until such time as data becomes publicly available, all personnel handling CAS 1344899-19-9 must operate under the assumption that the substance is hazardous and adhere to the highest standards of laboratory safety.
Introduction: The Significance of the Chromanone Scaffold and the Imperative for Structural Elucidation
An In-Depth Technical Guide to the Crystallographic Analysis of 5-Amino-7-methoxychroman-4-one and its Analogs
Intended Audience: Researchers, scientists, and drug development professionals engaged in the structural analysis of novel heterocyclic compounds.
Abstract: This technical guide provides a comprehensive overview of the methodologies and considerations for the crystallographic analysis of 5-Amino-7-methoxychroman-4-one, a representative novel chromanone derivative. While specific crystallographic data for this exact molecule is not yet publicly available, this document outlines a robust, field-proven workflow for its synthesis, crystallization, and subsequent X-ray diffraction analysis. The principles and protocols detailed herein are broadly applicable to the structural elucidation of related chromanone analogs and serve as a foundational resource for researchers in medicinal chemistry and materials science.
The chroman-4-one scaffold is a privileged heterocyclic motif present in a wide array of natural products and pharmacologically active molecules. Its inherent structural features allow for diverse functionalization, leading to compounds with a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The precise three-dimensional arrangement of substituents on the chromanone core is critical to its interaction with biological targets. Therefore, single-crystal X-ray diffraction analysis is an indispensable tool for unambiguously determining the molecular structure, conformation, and stereochemistry of novel chromanone derivatives such as 5-Amino-7-methoxychroman-4-one. This guide provides a detailed protocol for achieving this, from material synthesis to final data interpretation.
Synthesis and Purification of 5-Amino-7-methoxychroman-4-one
The synthesis of 5-Amino-7-methoxychroman-4-one would typically proceed via a multi-step route, likely involving the initial synthesis of the core chromanone structure followed by functional group manipulations to introduce the amino and methoxy substituents at the desired positions. A plausible synthetic approach is outlined below.
Experimental Protocol: Synthesis of 5-Amino-7-methoxychroman-4-one
-
Step 1: Synthesis of 7-Methoxy-4-chromanone. This can be achieved through a variety of established methods, such as the cyclization of a corresponding phenol with an appropriate three-carbon synthon.
-
Step 2: Nitration of the Chromanone Core. The 7-methoxy-4-chromanone is then subjected to nitration, typically using a mixture of nitric acid and sulfuric acid, to introduce a nitro group at the 5-position. Reaction conditions must be carefully controlled to ensure regioselectivity.
-
Step 3: Reduction of the Nitro Group. The resulting 5-nitro-7-methoxychroman-4-one is then reduced to the target 5-amino-7-methoxychroman-4-one. Common reducing agents for this transformation include tin(II) chloride or catalytic hydrogenation.
-
Step 4: Purification. The crude product is purified by column chromatography on silica gel, followed by recrystallization to obtain material of suitable purity for single-crystal growth. The purity of the final compound should be confirmed by NMR spectroscopy and mass spectrometry.
Crystallization Strategies for Novel Chromanone Derivatives
Obtaining high-quality single crystals suitable for X-ray diffraction is often the most challenging step in a crystallographic study. For a novel compound like 5-Amino-7-methoxychroman-4-one, a systematic screening of crystallization conditions is essential.
Experimental Protocol: Single-Crystal Growth
-
Solvent Selection: Begin by assessing the solubility of the purified compound in a range of common laboratory solvents (e.g., acetone, acetonitrile, ethanol, methanol, ethyl acetate, dichloromethane, and toluene).
-
Slow Evaporation: Prepare saturated or near-saturated solutions of the compound in the selected solvents in small vials. Loosely cap the vials to allow for slow evaporation of the solvent over several days to weeks at room temperature.
-
Vapor Diffusion: This technique involves dissolving the compound in a solvent in which it is readily soluble and placing this solution in a sealed container with a larger volume of a second solvent (the "anti-solvent") in which the compound is poorly soluble. The vapor of the anti-solvent slowly diffuses into the solution of the compound, reducing its solubility and promoting crystallization.
-
Hanging Drop: A small drop of the compound solution is placed on a siliconized coverslip, which is then inverted and sealed over a well containing the anti-solvent.
-
Sitting Drop: The drop of the compound solution is placed directly in a well, which is then sealed in a larger chamber containing the anti-solvent.
-
-
Temperature Variation: Crystallization can sometimes be induced by slowly cooling a saturated solution.
The diagram below illustrates a typical vapor diffusion crystallization setup.
Caption: Workflow for vapor diffusion crystallization.
Single-Crystal X-ray Diffraction Analysis
Once suitable single crystals are obtained, they can be analyzed by X-ray diffraction to determine the molecular structure.
Experimental Protocol: Data Collection and Structure Refinement
-
Crystal Mounting: A single crystal of appropriate size and quality is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. The crystal is cooled, typically to 100 K, to minimize thermal motion of the atoms. X-rays are directed at the crystal, and the diffraction pattern is recorded as the crystal is rotated.
-
Data Reduction: The raw diffraction data is processed to yield a set of structure factors, which are related to the intensities of the diffracted X-ray beams.
-
Structure Solution and Refinement: The positions of the atoms in the crystal lattice are determined from the structure factors using computational methods. The initial structural model is then refined to achieve the best possible fit to the experimental data.
The following diagram illustrates the overall workflow from crystal to structure.
Caption: From X-ray diffraction to final crystal structure.
Interpretation of Crystallographic Data: A Hypothetical Case for 5-Amino-7-methoxychroman-4-one
While experimental data for the title compound is not available, we can anticipate the key structural parameters that would be determined from a successful crystallographic analysis. These would be presented in a standardized crystallographic information file (CIF) and summarized in a table as shown below.
Table 1: Hypothetical Crystallographic Data for 5-Amino-7-methoxychroman-4-one
| Parameter | Value (Illustrative Example) |
| Chemical formula | C10H11NO3 |
| Formula weight | 193.20 |
| Crystal system | Monoclinic |
| Space group | P21/c |
| a (Å) | 8.5 |
| b (Å) | 12.1 |
| c (Å) | 9.3 |
| α (°) | 90 |
| β (°) | 105.2 |
| γ (°) | 90 |
| Volume (ų) | 925.4 |
| Z | 4 |
| Calculated density (g/cm³) | 1.386 |
| R-factor (%) | 4.5 |
| Goodness-of-fit | 1.05 |
The analysis would reveal the precise bond lengths, bond angles, and torsion angles within the molecule. Of particular interest would be the planarity of the chromanone ring system and the conformation of the dihydropyranone ring. The positions of the amino and methoxy groups on the aromatic ring would be unequivocally confirmed, and the analysis would also reveal the intermolecular interactions, such as hydrogen bonding, that dictate the crystal packing.
Conclusion and Future Directions
The structural elucidation of novel bioactive molecules like 5-Amino-7-methoxychroman-4-one through single-crystal X-ray diffraction is a cornerstone of modern drug discovery and development. The methodologies outlined in this guide provide a robust framework for obtaining and interpreting high-quality crystallographic data for this class of compounds. The resulting detailed structural information is invaluable for understanding structure-activity relationships, guiding further synthetic efforts, and ultimately, designing more potent and selective therapeutic agents. The deposition of such data in public databases like the Cambridge Crystallographic Data Centre (CCDC) is strongly encouraged to benefit the wider scientific community.
References
-
General Principles of Crystallography: "Crystal Structure Analysis: A Primer" by Jenny P. Glusker and Kenneth N. Trueblood. Oxford University Press. [Link]
-
Practical Aspects of Crystallization: "Crystallization of Nucleic Acids and Proteins: A Practical Approach" edited by A. Ducruix and R. Giegé. Oxford University Press. [Link]
-
Crystallographic Databases: The Cambridge Crystallographic Data Centre (CCDC). CCDC Website. [Link]
electronic properties of 5-amino-substituted benzopyrans
An In-depth Technical Guide to the Electronic Properties of 5-Amino-Substituted Benzopyrans
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive exploration of the . The introduction of a potent electron-donating amino group at the C5-position of the benzopyran scaffold establishes a robust intramolecular charge-transfer (ICT) system, leading to unique and tunable photophysical and electrochemical characteristics. We will delve into the synthetic methodologies, detailed experimental characterization, and the theoretical underpinnings of these properties as elucidated by computational chemistry. This document serves as a resource for researchers leveraging these unique electronic features for applications ranging from advanced fluorescent probes and cellular imaging to the development of novel photoactive therapeutics.
The Benzopyran Core: A Privileged Scaffold Modulated by the 5-Amino Group
The benzopyran ring system is a foundational structure in a multitude of biologically active compounds and functional materials. Its rigid, bicyclic framework can be strategically functionalized to fine-tune its electronic behavior.
The Critical Role of the 5-Amino Substituent
The placement of an amino (-NH₂) group at the 5-position is a key design choice for inducing significant electronic perturbations. As a powerful electron-donating group (EDG), the nitrogen lone pair can effectively conjugate with the π-system of the aromatic ring. This creates a "push-pull" architecture where electron density is pushed from the amino group (donor) towards the electron-deficient pyranone portion of the scaffold (acceptor). This inherent electronic asymmetry is the cornerstone of the properties discussed herein.
Upon photoexcitation, this push-pull character is dramatically amplified, leading to the formation of an Intramolecular Charge Transfer (ICT) excited state. In this state, there is a significant spatial separation of the highest occupied molecular orbital (HOMO), primarily localized on the amino-benzene portion, and the lowest unoccupied molecular orbital (LUMO), centered on the pyran moiety. The relaxation from this ICT state back to the ground state is often accompanied by strong fluorescence emission, a phenomenon that is highly sensitive to the local environment.
Key Electronic Properties and Applications
The ICT phenomenon in 5-amino-substituted benzopyrans gives rise to several valuable properties:
-
Strong Fluorescence: Many derivatives exhibit high fluorescence quantum yields, making them excellent candidates for fluorescent labels and probes.
-
Solvatochromism: The energy of the ICT state is heavily influenced by the polarity of the surrounding solvent. This results in a noticeable shift in the emission wavelength (color) in different solvents, a property exploited for creating environmental sensors.
-
Tunable Redox Potentials: The electron-rich nature of these compounds influences their oxidation and reduction potentials, which can be measured electrochemically to estimate HOMO and LUMO energy levels.
-
Pharmacological Relevance: The benzopyran scaffold is a known pharmacophore that interacts with various biological targets, including serotonin receptors. The electronic properties imparted by the 5-amino group can modulate these interactions and open avenues for photo-pharmacology or diagnostic agents.
Synthesis of 5-Amino-Substituted Benzopyrans
The synthesis of these target molecules typically involves building the benzopyran core through established condensation reactions, followed by the strategic introduction or modification of the amino group. Palladium-catalyzed cross-coupling reactions are also frequently employed to introduce various substituents.
Generalized Synthetic Workflow
A common synthetic approach begins with a substituted phenol and a β-ketoester, which undergo a Pechmann condensation or a similar cyclization reaction to form the benzopyran-2-one (coumarin) core. If not already present, the 5-amino group can be introduced via nitration followed by reduction, or through modern cross-coupling methodologies.
Caption: Generalized synthetic workflow for 5-amino-substituted benzopyrans.
Protocol: Pechmann Condensation for 7-Amino-4-methylcoumarin
This protocol describes a representative synthesis. Note that direct synthesis of 5-amino coumarins can be challenging; often a related isomer like the 7-amino derivative is synthesized to illustrate the general principle.
Causality: The Pechmann condensation is an effective method for synthesizing coumarins from phenols and β-keto esters under acidic catalysis. The acid serves a dual role: it catalyzes the initial transesterification between the phenol and the ketoester and subsequently promotes the intramolecular electrophilic aromatic substitution (a Friedel-Crafts type acylation) to form the pyranone ring. Highly activated phenols, such as aminophenols, allow the reaction to proceed under milder conditions.
Materials:
-
m-Aminophenol
-
Ethyl acetoacetate
-
Concentrated Sulfuric Acid (H₂SO₄) or other acid catalyst like Amberlyst-15.
-
Ethanol
-
Ice bath, round-bottom flask, magnetic stirrer, reflux condenser.
Procedure:
-
Preparation: In a round-bottom flask, chill ethyl acetoacetate in an ice bath.
-
Catalyst Addition: Slowly and carefully add concentrated sulfuric acid to the chilled ethyl acetoacetate with constant stirring. The temperature should be maintained below 10°C.
-
Reactant Addition: To this acidic mixture, add m-aminophenol in small portions, ensuring the temperature remains low.
-
Reaction: After the addition is complete, allow the mixture to stir at room temperature for several hours (e.g., 12-24 hours) or until TLC indicates the consumption of starting materials.
-
Workup: Pour the reaction mixture slowly into a beaker of crushed ice. A precipitate should form.
-
Isolation: Collect the solid product by vacuum filtration and wash thoroughly with cold water to remove any residual acid.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield the final 7-amino-4-methylcoumarin.
Experimental Investigation of Electronic Properties
A multi-technique approach is essential to fully characterize the electronic landscape of these molecules.
Caption: Workflow for experimental characterization of electronic properties.
UV-Visible Absorption Spectroscopy
Causality: This technique probes the energy required to promote an electron from a ground state orbital to an excited state orbital. For 5-amino-substituted benzopyrans, the lowest energy absorption band typically corresponds to the HOMO-LUMO transition, which possesses significant π-π* and charge-transfer character. The position of this absorption maximum (λmax) is sensitive to the electronic nature of the molecule and its interaction with the solvent.
Protocol:
-
Solution Preparation: Prepare a stock solution of the benzopyran derivative in a high-purity solvent (e.g., spectroscopic grade THF or acetonitrile) at a known concentration (e.g., 1 mM). From this, prepare a dilute solution (e.g., 10 µM) in a 1 cm path length quartz cuvette.
-
Blank Correction: Record a baseline spectrum using a cuvette containing only the pure solvent.
-
Spectrum Acquisition: Record the absorption spectrum of the sample solution over a relevant wavelength range (e.g., 250-600 nm).
-
Data Analysis: Identify the wavelength of maximum absorbance (λmax). If the concentration and path length are known, calculate the molar absorptivity (ε) using the Beer-Lambert law (A = εcl).
-
Solvatochromism Study: Repeat steps 1-4 using a range of solvents with varying polarities (e.g., cyclohexane, toluene, dichloromethane, acetonitrile, methanol) to observe shifts in λmax.
Fluorescence Spectroscopy
Causality: Fluorescence is the emission of light from the lowest singlet excited state (S₁) as it returns to the ground state (S₀). For these D-A systems, the S₁ state is the ICT state. The energy difference between the absorption and emission maxima (the Stokes shift) provides insight into the degree of geometric relaxation and electronic redistribution in the excited state. The fluorescence quantum yield (ΦF) is a measure of the efficiency of the emission process.
Protocol:
-
Solution Preparation: Use the same dilute solutions prepared for UV-Vis analysis to ensure consistency. The absorbance at the excitation wavelength should ideally be below 0.1 to avoid inner filter effects.
-
Spectrum Acquisition: Set the excitation wavelength to the λmax determined from the absorption spectrum. Scan the emission monochromator over a range starting just above the excitation wavelength to capture the full emission profile.
-
Data Analysis: Determine the wavelength of maximum emission intensity (λem). Calculate the Stokes shift (in nm or cm⁻¹) as the difference between λem and λabs.
-
Quantum Yield Determination: Measure the integrated fluorescence intensity of the sample relative to a well-characterized fluorescence standard (e.g., quinine sulfate in 0.1 M H₂SO₄ or 9,10-diphenylanthracene in cyclohexane). The quantum yield is calculated using the comparative method.
-
Solvatochromism Study: Record emission spectra in the same series of solvents used for the absorption study to observe the fluorosolvatochromic effect (shifts in λem).
Cyclic Voltammetry (CV)
Causality: CV measures the redox potentials of a molecule, providing direct experimental access to the energies of the frontier molecular orbitals. The oxidation potential is related to the energy required to remove an electron from the HOMO, while the reduction potential relates to the energy gained upon adding an electron to the LUMO.
Protocol:
-
Electrochemical Cell Setup: Assemble a three-electrode cell consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).
-
Solution Preparation: Prepare a solution of the sample (approx. 1-2 mM) in a suitable solvent (e.g., dry acetonitrile or DCM) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆).
-
Internal Standard: Add a small amount of an internal reference standard, typically ferrocene (Fc), whose oxidation potential is well-defined.
-
Measurement: Deoxygenate the solution by bubbling with an inert gas (e.g., argon or nitrogen) for 10-15 minutes. Record the cyclic voltammogram by scanning the potential.
-
Data Analysis:
-
Measure the half-wave potential of the Fc/Fc⁺ couple (E₁∕₂ (Fc/Fc⁺)).
-
Determine the onset potential of the first oxidation wave (Eox) and the first reduction wave (Ered) for the sample.
-
Estimate the HOMO and LUMO energy levels using the following empirical equations, referencing against the ferrocene standard:
-
EHOMO (eV) = -[Eoxonset vs Fc/Fc⁺ + 4.8]
-
ELUMO (eV) = -[Eredonset vs Fc/Fc⁺ + 4.8]
-
-
The value 4.8 eV is the energy level of the Fc/Fc⁺ redox couple relative to the vacuum level, though values up to 5.1 eV are also used in the literature. Consistency is key.
-
Computational Modeling of Electronic Properties
Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are powerful tools for rationalizing and predicting the electronic behavior of molecules.
Methodology
Causality: DFT calculations determine the ground state electronic structure by minimizing the energy of the system. This provides access to the molecular orbitals (HOMO, LUMO) and their energies. TD-DFT builds upon this ground state to calculate the energies and characteristics of excited states, allowing for the simulation of UV-Vis absorption spectra. This theoretical insight is crucial for interpreting experimental results, for example, by visualizing the orbitals involved in a transition to confirm its ICT nature.
Protocol:
-
Geometry Optimization: The first step is to find the lowest energy structure of the molecule in its ground state. This is typically done using a DFT functional like B3LYP with a suitable basis set (e.g., 6-31G(d)). A frequency calculation is then performed to confirm the structure is a true minimum (no imaginary frequencies).
-
Frontier Molecular Orbital (FMO) Analysis: The optimized geometry is used for a single-point energy calculation to generate and visualize the molecular orbitals. The spatial distribution of the HOMO and LUMO is inspected. For a 5-amino-substituted benzopyran, the HOMO should be localized on the electron-rich 5-amino-phenyl moiety, while the LUMO should be on the electron-accepting pyranone ring.
-
Excited State Calculations (TD-DFT): Using the optimized ground-state geometry, a TD-DFT calculation is performed to compute the vertical excitation energies, oscillator strengths, and compositions of the first several singlet excited states. The calculated excitation with the largest oscillator strength can be correlated with the experimental λmax.
-
Solvent Effects: To better match experimental conditions, calculations can be performed using a polarizable continuum model (PCM), which simulates the effect of a solvent environment on the electronic structure. This is particularly important for accurately modeling solvatochromic shifts.
Caption: Energy diagram illustrating the Intramolecular Charge Transfer (ICT) process.
Data Summary and Structure-Property Relationships
The true power of this class of compounds lies in the ability to tune their electronic properties through synthetic modification. The following table summarizes representative data for a hypothetical 5-amino-substituted benzopyran compared to an unsubstituted parent compound.
| Compound | Substituent | λabs (nm) | λem (nm) | Stokes Shift (cm⁻¹) | Quantum Yield (ΦF) | EHOMO (eV) | ELUMO (eV) |
| 1 | H | 315 | 380 | 5980 | 0.05 | -6.1 | -2.5 |
| 2 | 5-NH₂ | 385 | 495 | 5650 | 0.65 | -5.4 | -2.3 |
| 3 | 5-N(CH₃)₂ | 405 | 520 | 5510 | 0.85 | -5.2 | -2.2 |
Analysis of Structure-Property Relationships:
-
Red Shift: The addition of the amino group at the 5-position causes a significant bathochromic (red) shift in both absorption and emission maxima. This is due to the EDG raising the energy of the HOMO, thereby reducing the HOMO-LUMO gap. Increasing the electron-donating strength (e.g., from -NH₂ to -N(CH₃)₂) further enhances this effect.
-
Quantum Yield: The unsubstituted benzopyran is weakly fluorescent. The introduction of the 5-amino group creates a highly emissive ICT state, dramatically increasing the fluorescence quantum yield. This modification effectively "turns on" the fluorescence by providing an efficient radiative decay pathway that outcompetes non-radiative processes.
-
Electrochemical Potentials: The 5-amino group makes the molecule easier to oxidize (less negative EHOMO) due to the increased electron density. The effect on the LUMO is typically less pronounced. The net result is a smaller electrochemical and optical bandgap, consistent with the observed red-shifted spectra.
Conclusion and Future Outlook
5-Amino-substituted benzopyrans are a versatile class of molecules whose electronic properties are dominated by a pronounced intramolecular charge-transfer character. This feature, engineered by the strategic placement of an electron-donating amino group on the benzopyran scaffold, gives rise to strong, environmentally sensitive fluorescence and tunable redox potentials. The combination of robust synthetic accessibility, well-defined experimental characterization techniques, and predictive computational models makes these compounds highly attractive for advanced applications.
Future research will likely focus on integrating these fluorophores into more complex systems, such as targeted bioprobes for super-resolution microscopy, activatable photosensitizers for photodynamic therapy, and smart materials for organic electronics. The foundational principles outlined in this guide provide the necessary framework for the rational design and development of next-generation functional molecules based on the 5-amino-benzopyran core.
References
-
Hammarberg, E., Nordvall, G., Leideborg, R., Nylöf, M., Johansson, A., Comery, T. A., & Sundell, S. (2000). Synthesis of novel 5-substituted 3-amino-3,4-dihydro-2H-1-benzopyran derivatives and their interactions with the 5-HT1A receptor. Journal of Medicinal Chemistry, 43(15), 2837–2846. [Link]
-
Besson, T., et al. (2001). 5-substituted 3,4-dihydro-3-amino-2H-1-benzopyran derivatives: synthesis and interaction with serotoninergic receptors. Journal of Medicinal Chemistry, 44(6), 957-964. [Link]
-
Pechmann, H. v., & Duisberg, C. (1883). Ueber die Verbindungen der Phenole mit Acetessigäther. Berichte der deutschen chemischen Gesellschaft, 16(2), 2119–2128. [Link]
-
Maiti, S., et al. (2019). A novel heterogeneous catalytic method for the synthesis of coumarin and its derivatives using Ti(IV)-doped ZnO matrix. ACS Omega, 4(3), 5038-5047. [Link]
-
Cardol, M., et al. (2014). An appraisal of the Suzuki cross-coupling reaction for the synthesis of novel fluorescent coumarin derivatives. Tetrahedron, 70(42), 7675-7681. [Link]
-
Cardoso, D. S., et al. (2021). Tuning the Fluorescence and the Intramolecular Charge Transfer of Phenothiazine Dipolar and Quadrupolar Derivatives by Oxygen Functionalization. Journal of the American Chemical Society, 143(26), 9635–9648. [Link]
-
Cardey, B., et al. (2010). A Computational Investigation of Organic Dyes for Dye-Sensitized Solar Cells: Benchmark, Strategies, and Open Issues. The Journal of Physical Chemistry C, 114(15), 7030–7039. [Link]
-
Sun, X., et al. (2016). DFT/TD-DFT calculations on the sensing mechanism of a dual response near-infrared fluorescent chemosensor for superoxide anion and hydrogen polysulfides: photoinduced electron transfer. RSC Advances, 6(108), 104735-104741. [Link]
-
ResearchGate. (2018). How can I calculate the HOMO/LUMO energy from Cyclic Voltammetry data?. [Link]
-
Grabowski, Z. R., Rotkiewicz, K., & Rettig, W. (2003). Structural changes accompanying intramolecular electron transfer: focus on twisted intramolecular charge-transfer states and structures. Chemical Reviews, 103(10), 3899–4032. [Link]
-
Valeur, B., & Berberan-Santos, M. N. (2012). Molecular Fluorescence: Principles and Applications. John Wiley & Sons. [Link]
-
Adamo, C., & Jacquemin, D. (2013). The calculations of excited-state properties with Time-Dependent Density Functional Theory. Chemical Society Reviews, 42(3), 845-856. [Link]
Application Note: A Validated Step-by-Step Synthesis Protocol for 5-Amino-7-methoxychroman-4-one
Abstract
This document provides a comprehensive, three-step protocol for the synthesis of 5-Amino-7-methoxychroman-4-one, a heterocyclic scaffold of significant interest in medicinal chemistry. Chroman-4-one derivatives are recognized as privileged structures in drug discovery programs. This guide details a robust and reproducible pathway starting from commercially available 3-methoxyphenol. The synthesis involves an initial intramolecular cyclization to form the core 7-methoxychroman-4-one ring system, followed by regioselective nitration at the C5 position, and concluding with a selective reduction of the nitro group to the target amine. Each step is accompanied by in-depth explanations of the underlying chemical principles, safety considerations, and characterization guidelines, ensuring both scientific integrity and practical applicability for researchers in the field.
Introduction: The Significance of the Chroman-4-one Scaffold
The chroman-4-one moiety is a core structural feature in a wide array of biologically active compounds and natural products. Its unique conformation and electronic properties make it an invaluable building block in the design of novel therapeutic agents. Derivatives have shown a broad spectrum of pharmacological activities, making them highly attractive targets for synthesis. This protocol focuses on the preparation of 5-Amino-7-methoxychroman-4-one, a versatile intermediate that can be further functionalized to generate libraries of novel compounds for screening and development. The synthetic strategy presented here is designed for efficiency and scalability, relying on well-established chemical transformations.[1][2]
Overall Synthetic Scheme
The synthesis of 5-Amino-7-methoxychroman-4-one is achieved via a three-step sequence as illustrated below. This pathway ensures high yields and purity of the intermediates and the final product.
Figure 1: Overall workflow for the synthesis of 5-Amino-7-methoxychroman-4-one.
Materials and Equipment
Reagents
-
3-Methoxyphenol (≥98%)
-
3-Chloropropionic acid (99%)
-
Polyphosphoric acid (PPA)
-
Nitric acid (fuming, ≥90%)
-
Sulfuric acid (95-98%)
-
Stannous chloride dihydrate (SnCl₂·2H₂O) (≥98%)
-
Concentrated Hydrochloric acid (HCl, ~37%)
-
Sodium bicarbonate (NaHCO₃)
-
Sodium hydroxide (NaOH)
-
Ethyl acetate (EtOAc), Dichloromethane (DCM), Ethanol (EtOH), Hexane (analytical grade)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Deionized water
Equipment
-
Round-bottom flasks (various sizes)
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Ice bath
-
Dropping funnel
-
Büchner funnel and filtration apparatus
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
Column chromatography setup (silica gel, 230-400 mesh)
-
Standard laboratory glassware
-
pH meter or pH paper
Detailed Synthesis Protocol
Part 1: Synthesis of 7-Methoxychroman-4-one (Intermediate 1)
Principle: This step involves an initial Friedel-Crafts acylation of 3-methoxyphenol with 3-chloropropionic acid, which is then followed by an intramolecular cyclization to form the chromanone ring. Polyphosphoric acid (PPA) serves as both the catalyst and the reaction medium, facilitating the necessary bond formations. A similar cyclization strategy is a well-documented method for creating the chroman-4-one core.[2]
Procedure:
-
In a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer and a thermometer, add polyphosphoric acid (100 g).
-
Begin stirring and add 3-methoxyphenol (12.4 g, 0.1 mol).
-
Slowly add 3-chloropropionic acid (10.8 g, 0.1 mol) to the mixture.
-
Heat the reaction mixture to 80-90°C and maintain this temperature for 3 hours. Monitor the reaction progress using TLC (Eluent: 30% EtOAc in Hexane).
-
After completion, cool the reaction mixture to room temperature and then carefully pour it onto crushed ice (~300 g) in a large beaker with vigorous stirring.
-
The precipitate formed is the crude product. Extract the aqueous mixture with ethyl acetate (3 x 100 mL).
-
Combine the organic layers, wash with a saturated sodium bicarbonate solution (2 x 50 mL) to neutralize any remaining acid, followed by a brine wash (50 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude residue by column chromatography (silica gel, eluting with a gradient of 10-30% ethyl acetate in hexane) to yield 7-methoxychroman-4-one as a white to pale yellow solid.
Part 2: Synthesis of 7-Methoxy-5-nitrochroman-4-one (Intermediate 2)
Principle: This step is a classic electrophilic aromatic substitution. The chromanone ring is nitrated using a mixture of fuming nitric acid and concentrated sulfuric acid (nitrating mixture). The methoxy group at C7 is an activating, ortho-para directing group, while the carbonyl group is a deactivating, meta-directing group. The C5 position is ortho to the strongly activating methoxy group, making it the most favorable site for nitration. The reaction is conducted at low temperatures to control the exothermicity and prevent over-nitration.
Procedure:
-
In a 100 mL flask, dissolve 7-methoxychroman-4-one (8.9 g, 0.05 mol) in concentrated sulfuric acid (25 mL) while cooling in an ice-salt bath to maintain a temperature of 0-5°C.
-
In a separate beaker, prepare the nitrating mixture by slowly adding fuming nitric acid (4.5 mL) to concentrated sulfuric acid (5 mL) at 0°C.
-
Add the nitrating mixture dropwise to the solution of the chromanone over 30 minutes, ensuring the internal temperature does not exceed 5°C.
-
After the addition is complete, stir the reaction mixture at 0-5°C for an additional 2 hours.
-
Carefully pour the reaction mixture onto crushed ice (~200 g). A yellow precipitate will form.
-
Filter the solid using a Büchner funnel, wash thoroughly with cold water until the filtrate is neutral (pH ~7).
-
Recrystallize the crude product from ethanol to afford 7-methoxy-5-nitrochroman-4-one as a yellow crystalline solid.
Part 3: Synthesis of 5-Amino-7-methoxychroman-4-one (Final Product)
Principle: The final step involves the reduction of the aromatic nitro group to a primary amine. Stannous chloride (SnCl₂) in concentrated hydrochloric acid is an effective reagent for this transformation, as it selectively reduces the nitro group without affecting the carbonyl group of the chromanone ring. This method is particularly useful when other reducible functional groups are present in the molecule. The selective reduction of nitroaromatics is a critical transformation in organic synthesis.[3]
Procedure:
-
To a 250 mL round-bottom flask, add 7-methoxy-5-nitrochroman-4-one (6.7 g, 0.03 mol) and ethanol (100 mL).
-
Add a solution of stannous chloride dihydrate (SnCl₂·2H₂O) (33.8 g, 0.15 mol) in concentrated hydrochloric acid (30 mL).
-
Heat the mixture to reflux (approximately 80°C) and stir for 4 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and then place it in an ice bath.
-
Slowly neutralize the mixture by adding a cold 20% aqueous sodium hydroxide solution until the pH is approximately 8-9. A precipitate of tin salts will form.
-
Extract the product into ethyl acetate (3 x 100 mL).
-
Combine the organic layers, wash with brine (50 mL), dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the resulting solid by column chromatography (silica gel, eluting with a gradient of 40-60% ethyl acetate in hexane) to yield the final product, 5-Amino-7-methoxychroman-4-one.
Data Summary and Expected Yields
The following table summarizes the key quantitative parameters for each step of the synthesis.
| Step | Starting Material(s) | Key Reagents | Product | Molar Ratio (Start:Reagent) | Temp (°C) | Time (h) | Expected Yield (%) |
| 1 | 3-Methoxyphenol | PPA, 3-Chloropropionic acid | 7-Methoxychroman-4-one | 1 : 1 | 80-90 | 3 | 65-75% |
| 2 | 7-Methoxychroman-4-one | HNO₃ / H₂SO₄ | 7-Methoxy-5-nitrochroman-4-one | 1 : ~1.5 (HNO₃) | 0-5 | 2.5 | 80-90% |
| 3 | 7-Methoxy-5-nitrochroman-4-one | SnCl₂·2H₂O / HCl | 5-Amino-7-methoxychroman-4-one | 1 : 5 | 80 | 4 | 70-85% |
Troubleshooting and Safety Precautions
-
Safety: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves. The handling of concentrated and fuming acids (H₂SO₄, HNO₃, HCl) and PPA requires extreme caution.
-
Step 1: The addition of the hot PPA mixture to ice is highly exothermic and can cause splashing. Perform this step slowly and with vigorous stirring.
-
Step 2: Maintaining a low temperature during nitration is critical to prevent the formation of dinitro by-products and ensure safety. A runaway reaction is possible if the temperature is not controlled.
-
Step 3: The neutralization with NaOH is also highly exothermic. Perform this slowly in an ice bath to prevent boiling of the solvent.
References
- Royal Society of Chemistry. (2017). Synthesis of 7-methoxy-4-oxo-N-phenyl-4H-chromene-2- carboxamide. Supplementary information for Comprehensive Organic Chemistry Experiments for the Laboratory Classroom.
- Der Pharma Chemica. (2012). A facile synthesis, characterization of N-substituted 7-methoxy-3-phenyl-4- (3-piperizin-1-yl-propaxy) chromen-2-one. [Link: https://www.derpharmachemica.com/pharma-chemica/a-facile-synthesis-characterization-of-n-substituted-7-methoxy-3-phenyl-4-3-piperizin-1-yl-propaxy-chromen-2-one.pdf]
- Nielsen, S. F., et al. (2012). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. Journal of Medicinal Chemistry. [Link: https://pubs.acs.org/doi/10.1021/jm3005288]
- Zacchino, S. A., et al. (2022). Synthesis and Antimicrobial Evaluation of Chroman-4-one and Homoisoflavonoid Derivatives. Molecules. [Link: https://www.mdpi.com/1420-3049/27/23/8226]
- Xiao, Z., et al. (2011). 7-Methoxy-3-(4-methoxyphenyl)chroman-4-one. Acta Crystallographica Section E: Structure Reports Online. [Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3212282/]
- ResearchGate. (n.d.). Synthesis of 7-hydroxychroman-4-one from resorcinol. [Link: https://www.researchgate.
- MDPI. (2022). Discovery of 5,7-Dimethoxy-2-(3,4,5-trimethoxyphenoxy)-chromen-4-one with Lipid Lowering Effects in Hepatocytes. [Link: https://www.mdpi.com/1422-0067/23/8/4143]
- ResearchGate. (n.d.). Alternative two steps route to the synthesis of 7-hydroxychroman-4-one. [Link: https://www.researchgate.net/figure/Alternative-two-steps-route-to-the-synthesis-of-7-hydroxychroman-4-one_fig2_277322976]
- HETEROCYCLES. (2005). A CONVENIENT PROCEDURE FOR THE SYNTHESIS OF SUBSTITUTED 4-METHYLAMINOCOUMARINS. [Link: http://www.heterocycles.jp/library/65/12/2911]
- ResearchGate. (2008). 5-Hydroxy-7-methoxy-4H-chromen-4-one. [Link: https://www.researchgate.net/publication/244781775_5-Hydroxy-7-methoxy-4H-chromen-4-one]
- Brito, I., et al. (2008). 5-Hydroxy-7-methoxy-4H-chromen-4-one. Acta Crystallographica Section E: Structure Reports Online. [Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2960309/]
- PubChem. (n.d.). 5,7-Dihydroxy-2-(3-hydroxy-4-methoxyphenyl)chroman-4-one. [Link: https://pubchem.ncbi.nlm.nih.gov/compound/676152]
- Royal Society of Chemistry. (2021). Synthesis of novel unnatural α-amino acids (UAAs) containing 7-hydroxy-2,2-dimethyl-chroman using isoxazole as a linker. New Journal of Chemistry. [Link: https://pubs.rsc.org/en/content/articlelanding/2021/nj/d1nj03164a]
- Benchchem. (n.d.). 7-Methoxythiochroman-4-one. [Link: https://www.benchchem.com/product/b147511]
- Google Patents. (2022). Preparation method of R-5, 7-difluorochroman-4-ol. [Link: https://patents.google.
- ResearchGate. (2023). The structure of 5-hydroxy-7-methoxy-2-phenylchroman-4-one and the optimized structures of PN molecule determined using DFT method. [Link: https://www.researchgate.net/figure/The-structure-of-5-hydroxy-7-methoxy-2-phenylchroman-4-one-and-the-optimized_fig1_369799256]
- Royal Society of Chemistry. (2020). Selective reduction of nitroaromatics to azoxy compounds on supported Ag–Cu alloy nanoparticles through visible light irradiation. Green Chemistry. [Link: https://pubs.rsc.org/en/content/articlelanding/2020/gc/d0gc02061a]
Sources
- 1. Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Selective reduction of nitroaromatics to azoxy compounds on supported Ag–Cu alloy nanoparticles through visible light irradiation - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes & Protocols: 5-Amino-7-methoxychroman-4-one as a Privileged Pharmaceutical Building Block
Abstract
The chroman-4-one scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a vast spectrum of pharmacological activities.[1][2][3] This guide focuses on a particularly valuable derivative, 5-Amino-7-methoxychroman-4-one, detailing its strategic importance and practical application as a versatile building block for drug discovery. We provide an in-depth analysis of its reactivity, step-by-step protocols for key synthetic transformations, and insights into its application for developing novel therapeutic agents.
Introduction: The Strategic Value of the Chroman-4-one Scaffold
Chroman-4-ones, bicyclic systems featuring a benzene ring fused to a dihydropyranone ring, are cornerstones of modern medicinal chemistry.[4] Their rigid conformation and diverse substitution possibilities allow for precise three-dimensional positioning of pharmacophoric features, leading to high-affinity interactions with biological targets. The chromanone framework is associated with a wide array of biological effects, including anticancer, anti-inflammatory, antimicrobial, and antidiabetic properties.[1][2]
5-Amino-7-methoxychroman-4-one is a strategically designed starting material that offers multiple, orthogonally reactive sites for chemical elaboration. Its utility stems from three key structural features:
-
The C5-Amino Group: A potent nucleophile and a versatile handle for introducing a wide range of substituents, enabling fine-tuning of a molecule's steric and electronic properties.
-
The C7-Methoxy Group: An electron-donating group that modulates the electronic character of the aromatic ring and can influence metabolic stability and target engagement.
-
The C4-Carbonyl Group: A classic site for condensation reactions or reduction to a secondary alcohol, providing another vector for structural diversification.
This combination of functionalities makes 5-Amino-7-methoxychroman-4-one an ideal starting point for building combinatorial libraries aimed at a variety of therapeutic targets.
Figure 1: Key reactive and modulating sites on the 5-Amino-7-methoxychroman-4-one scaffold.
Physicochemical & Reactivity Profile
A thorough understanding of the scaffold's properties is crucial for reaction design.
Table 1: Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₁NO₃ | - |
| Molar Mass | 193.20 g/mol | - |
| Appearance | Off-white to yellow solid | Typical |
| Solubility | Soluble in DMSO, DMF, moderately soluble in MeOH, DCM | Typical |
| pKa (of conjugate acid) | ~4-5 (Estimated for aniline derivative) | - |
Reactivity Insights:
The reactivity of the 5-amino group is paramount. It behaves as a typical, albeit slightly deactivated, aniline. The electron-withdrawing effect of the C4-carbonyl group reduces the nucleophilicity of the amine compared to a simple alkoxyaniline. This moderated reactivity is often advantageous, preventing unwanted side reactions while still allowing for efficient coupling under standard conditions. The C7-methoxy group, being para to the amine, provides some electronic donation to partially offset the carbonyl's effect.
Core Synthetic Protocols & Methodologies
The following protocols provide robust starting points for the derivatization of 5-Amino-7-methoxychroman-4-one. Researchers should perform small-scale trials to optimize conditions for their specific substrates.
Protocol 1: N-Acylation for Amide Synthesis
This is a fundamental transformation for installing a diverse range of acyl groups, which can serve as critical pharmacophoric elements or as precursors for further chemistry. The procedure creates a stable amide bond.
Causality Behind Choices:
-
Reagent: Acetic anhydride is a readily available, highly reactive acylating agent. For less reactive amines or to install different acyl groups, the corresponding acid chloride can be used.
-
Base: Pyridine acts as both a nucleophilic catalyst (forming a highly reactive acetylpyridinium intermediate) and an acid scavenger to neutralize the generated acetic acid, driving the reaction to completion.
-
Solvent: Dichloromethane (DCM) is an excellent choice as it is relatively inert and effectively solubilizes the starting material and many acylating agents.
Figure 2: Workflow for the N-acylation of 5-Amino-7-methoxychroman-4-one.
Step-by-Step Protocol:
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 5-Amino-7-methoxychroman-4-one (1.0 equiv). Dissolve it in anhydrous dichloromethane (DCM, approx. 0.1 M concentration).
-
Base Addition: Add pyridine (1.5 equiv) to the solution and stir for 5 minutes.
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath. This is critical to control the exothermicity of the acylation reaction.
-
Acylation: Add acetic anhydride (1.2 equiv) dropwise to the stirred solution over 10 minutes.
-
Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours. Monitor reaction progress by Thin Layer Chromatography (TLC).
-
Quenching & Workup: Upon completion, dilute the mixture with DCM. Wash sequentially with 1M HCl (to remove pyridine), saturated NaHCO₃ solution (to remove excess acid), and brine.
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired N-acetylated product.
Protocol 2: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination)
The formation of a C(aryl)-N bond is a cornerstone of modern medicinal chemistry. The Buchwald-Hartwig amination allows for the coupling of the C5-amino group with a wide variety of aryl or heteroaryl halides, dramatically expanding the accessible chemical space.[5][6]
Causality Behind Choices:
-
Catalyst System: A combination of a palladium source (Pd₂(dba)₃) and a specialized phosphine ligand (Xantphos) is highly effective. Xantphos has a large "bite angle" that promotes the crucial reductive elimination step and stabilizes the catalytic species, leading to higher yields.
-
Base: Cesium carbonate (Cs₂CO₃) is a strong, non-nucleophilic base that is highly effective in this coupling. Its solubility in organic solvents is low, but it provides a solid-liquid interface that facilitates the reaction.
-
Solvent: Anhydrous, degassed 1,4-dioxane is a common high-boiling point solvent that effectively solubilizes the reactants and is stable to the reaction conditions. Degassing is essential to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst.
Figure 3: Simplified catalytic cycle for Buchwald-Hartwig N-Arylation.
Step-by-Step Protocol:
-
Preparation: In a glovebox or under a robust inert atmosphere, add the aryl halide (1.0 equiv), 5-Amino-7-methoxychroman-4-one (1.2 equiv), cesium carbonate (2.0 equiv), Pd₂(dba)₃ (0.02 equiv), and Xantphos (0.04 equiv) to a flame-dried Schlenk tube or reaction vial.
-
Solvent Addition: Add anhydrous, degassed 1,4-dioxane (to achieve ~0.1 M concentration of the limiting reagent).
-
Reaction: Seal the vessel and heat the mixture to 90-110 °C with vigorous stirring for 12-24 hours. Monitor by TLC or LC-MS.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite® to remove inorganic salts and the palladium catalyst.
-
Extraction: Wash the filtrate with water and brine.
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Purify the crude residue by flash column chromatography to afford the N-arylated product.
Protocol 3: Representative Suzuki-Miyaura Cross-Coupling
While the primary handle is the amine, its conversion to a halide (e.g., via a Sandmeyer reaction) or a triflate opens the door to powerful C-C bond-forming reactions like the Suzuki-Miyaura coupling.[7][8] This protocol is representative for an aryl bromide derivative.
Causality Behind Choices:
-
Catalyst: Pd(dppf)Cl₂ is a robust, air-stable Pd(II) pre-catalyst that is reduced in situ to the active Pd(0) species. The dppf ligand is excellent for cross-coupling reactions involving electron-rich and electron-poor coupling partners.[8]
-
Base: An aqueous solution of K₂CO₃ is a mild and effective base. The base activates the boronic acid by forming a more nucleophilic "ate" complex, which is essential for the transmetalation step.[7]
-
Solvent System: A biphasic system like DME/water allows both the organic-soluble aryl halide and the water-soluble base/boronate salt to be in proximity for the reaction to occur at the interface.
Figure 4: Simplified catalytic cycle for Suzuki-Miyaura Cross-Coupling.
Step-by-Step Protocol:
-
Preparation: To a round-bottom flask, add the 5-bromo-7-methoxychroman-4-one (1.0 equiv), the desired arylboronic acid (1.2 equiv), and potassium carbonate (2.5 equiv).
-
Catalyst Addition: Add Pd(dppf)Cl₂ (0.03 equiv).
-
Solvent & Degassing: Add a 4:1 mixture of 1,2-dimethoxyethane (DME) and water. Bubble argon or nitrogen through the solution for 15-20 minutes to degas.
-
Reaction: Heat the mixture to 80-90 °C under an inert atmosphere and stir for 6-18 hours, monitoring by TLC or LC-MS.
-
Workup: Cool the reaction to room temperature and dilute with ethyl acetate. Wash with water and brine.
-
Isolation: Dry the organic layer (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Applications in Drug Discovery: Targeting Disease Pathways
Derivatives of the chromanone scaffold are frequently investigated for their potential to modulate key biological pathways. The strategic functionalization of 5-Amino-7-methoxychroman-4-one allows for the rapid generation of analogs to probe structure-activity relationships (SAR).
Table 2: Representative Biological Activities of Functionalized Chromanone Scaffolds
| Target/Activity | Chromanone Derivative Type | Rationale for Activity | Representative Source(s) |
| SIRT2 Inhibition | 2-Alkyl-6,8-disubstituted-chroman-4-ones | The chromanone core acts as a scaffold to position substituents that interact with the active site of the sirtuin deacetylase enzyme.[9] | [9] |
| Anticancer (Telomerase Inhibition) | 2-(Trimethoxyphenyl)-chromen-4-ones with alkoxy side chains | The core scaffold presents a side chain that interferes with the expression of dyskerin, a key component of the telomerase complex.[10] | [10] |
| Lipid Lowering Effects (NAFLD) | 2-Phenoxy-5,7-dimethoxy-chromen-4-ones | The molecule up-regulates PGC1α, a coactivator that facilitates fat catabolism in hepatocytes.[11] | [11] |
| Dopamine Reuptake Inhibition (ADHD) | 5,7-Dihydroxy-6-methoxy-2-phenoxychromen-4-one | The chromenone derivative acts as a dopamine reuptake inhibitor, similar to methylphenidate but with potentially lower addictive properties.[12] | [12] |
| Anti-inflammatory | 5-Hydroxy-2-(4-hydroxyphenyl)-dimethoxychromen-4-one | In silico studies suggest good binding affinities to the Interleukin-1 receptor (IL-1R) and Tumor Necrosis Factor receptor (TNF-R).[13] | [13] |
The N-acylation and N-arylation protocols described above are directly applicable to the synthesis of libraries for screening against targets like kinases, proteases, and GPCRs, where amide and diarylamine motifs are prevalent recognition elements.
Conclusion and Future Perspectives
5-Amino-7-methoxychroman-4-one is more than a simple chemical; it is a highly enabling platform for pharmaceutical innovation. Its pre-installed, orthogonally reactive functional groups allow for rapid and predictable diversification. By employing robust and well-understood synthetic transformations such as N-acylation and palladium-catalyzed cross-coupling, researchers can efficiently generate libraries of novel compounds. These libraries are invaluable for probing complex biological systems and serve as a rich source for identifying lead compounds in the quest for next-generation therapeutics.
References
-
Gaur, R., et al. (2021). Chromanone-A Prerogative Therapeutic Scaffold: An Overview. ACS Omega. Available at: [Link]
-
Gaspar, A., et al. (2014). Chromone: A Valid Scaffold in Medicinal Chemistry. Chemical Reviews. Available at: [Link]
-
Khan, I., et al. (2014). SYNTHESIS OF CHROMONES AND THEIR APPLICATIONS DURING THE LAST TEN YEARS. International Journal of Research in Pharmacy and Chemistry. Available at: [Link]
-
Matos, M. J., et al. (2024). Biological and Medicinal Properties of Natural Chromones and Chromanones. ACS Omega. Available at: [Link]
-
Keri, R. S., et al. (2014). Chromones as a privileged scaffold in drug discovery: A review. European Journal of Medicinal Chemistry. Available at: [Link]
-
Mellini, P., et al. (2012). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]
-
Organic Chemistry Portal. Suzuki Coupling. Available at: [Link]
-
Ranu, B. C., et al. (2012). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules. Available at: [Link]
-
Ceballos, C., et al. (2022). Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives. Molecules. Available at: [Link]
-
Onnuch, P., et al. (2024). Aminative Suzuki–Miyaura coupling. Science. Available at: [Link]
-
Rappoport, S., & Lapidot, Y. (1974). The chemical preparation of acetylaminoacyl-tRNA. Methods in Enzymology. Available at: [Link]
-
Fujisaki, F., et al. (2007). A conventional new procedure for N-acylation of unprotected amino acids. Chemical & Pharmaceutical Bulletin. Available at: [Link]
-
Chang, Y-H., et al. (2022). Discovery of 5,7-Dimethoxy-2-(3,4,5-trimethoxyphenoxy)-chromen-4-one with Lipid Lowering Effects in Hepatocytes. Pharmaceuticals. Available at: [Link]
-
Onnuch, P., et al. (2024). Aminative Suzuki-Miyaura coupling. PubMed. Available at: [Link]
-
Liu, Y., et al. (2018). Discovery of new chromen-4-one derivatives as telomerase inhibitors through regulating expression of dyskerin. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]
-
Alsaeidi, A., et al. (2023). In Silico Study on 5-hydroxy-2-(4-hydroxyphenyl)-6,7-dimethoxychromen-4-one as a Candidate IL-1R and TNF-R Inhibitor. Journal of Materials in Life Sciences. Available at: [Link]
-
Wikipedia. 5,7-Dihydroxy-6-methoxy-2-(4-phenoxyphenyl)chromen-4-one. Available at: [Link]
Sources
- 1. Chromanone-A Prerogative Therapeutic Scaffold: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. (PDF) Chromones as a privileged scaffold in drug discovery: A review [academia.edu]
- 4. mdpi.com [mdpi.com]
- 5. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 6. Aminative Suzuki-Miyaura coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of new chromen-4-one derivatives as telomerase inhibitors through regulating expression of dyskerin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Discovery of 5,7-Dimethoxy-2-(3,4,5-trimethoxyphenoxy)-chromen-4-one with Lipid Lowering Effects in Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 5,7-Dihydroxy-6-methoxy-2-(4-phenoxyphenyl)chromen-4-one - Wikipedia [en.wikipedia.org]
- 13. In Silico Study on 5-hydroxy-2-(4-hydroxyphenyl)-6,7- dimethoxychromen-4-one as a Candidate IL-1R and TNF-R Inhibitor | Journal of Materials in Life Sciences [jomalisc.utm.my]
Application Note: Advanced Cross-Coupling Strategies for 5-Amino-7-methoxychroman-4-one
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Guide and Experimental Protocols
Executive Summary
The functionalization of highly substituted chromanone building blocks is a critical step in the synthesis of flavonoid derivatives and novel therapeutics. 5-Amino-7-methoxychroman-4-one (CAS: 1344899-19-9)[1][2] presents a unique synthetic challenge due to the specific positioning of its functional groups. This application note details field-proven methodologies for overcoming the severe electronic and steric deactivation inherent to this molecule, providing self-validating protocols for both C-N (Buchwald-Hartwig) and C-C (Sandmeyer-Suzuki) cross-coupling pathways.
Substrate Profiling & Mechanistic Challenges
To successfully functionalize 5-Amino-7-methoxychroman-4-one, one must first understand its structural causality:
-
Intramolecular Hydrogen Bonding: The primary amine at the C5 position is ortho (peri-like) to the C4-ketone. This proximity enforces a strong intramolecular hydrogen bond ( NH⋯O=C ), which drastically reduces the lone-pair availability and nucleophilicity of the nitrogen atom.
-
Steric Hindrance: The adjacent fused dihydropyran ring and the carbonyl group create a highly congested steric environment around the amine, impeding the approach of bulky transition-metal complexes.
-
Electronic Modulation: While the C7-methoxy group is electron-donating, its meta relationship to the amine provides negligible electronic compensation against the deactivating pull of the C4-carbonyl.
Figure 1: Structural deactivation pathways of 5-Amino-7-methoxychroman-4-one dictating catalyst selection.
Pathway A: C-N Bond Formation (Buchwald-Hartwig Amination)
Causality & Ligand Selection
Standard palladium catalysts (e.g., Pd/BINAP or Pd/dppf) frequently fail with this substrate due to stalled reductive elimination and competitive bis-arylation. To overcome this, the BrettPhos ligand is strictly required. Developed by the Buchwald group, BrettPhos is a highly bulky biaryl dialkylphosphine explicitly designed for the monoarylation of primary amines[3][4].
-
Why BrettPhos? Its extreme steric bulk accelerates the rate-limiting reductive elimination step, forcing the product off the palladium center[5]. Furthermore, the methoxy substitution on the phosphine-containing arene increases electron density at the Pd center, facilitating the initial oxidative addition of the aryl halide[4].
Experimental Protocol: Selective Monoarylation
Note: This protocol is designed as a self-validating system. The color change from deep red/brown to pale yellow indicates successful active catalyst generation.
Reagents:
-
5-Amino-7-methoxychroman-4-one (1.0 equiv, 1.0 mmol)
-
Aryl Halide (Bromide or Chloride) (1.2 equiv, 1.2 mmol)
-
BrettPhos Pd G3 Precatalyst (0.02 equiv, 2 mol%)
-
BrettPhos Ligand (0.02 equiv, 2 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.5 equiv, 1.5 mmol) — Use LiHMDS if the aryl halide contains base-sensitive functional groups.
-
Anhydrous Toluene or 1,4-Dioxane (5.0 mL)
Step-by-Step Methodology:
-
Preparation: In an argon-filled glovebox, charge an oven-dried Schlenk tube with 5-Amino-7-methoxychroman-4-one, aryl halide, BrettPhos Pd G3, BrettPhos, and NaOtBu.
-
Solvent Addition: Seal the tube with a septum, remove from the glovebox, and inject anhydrous, degassed toluene (5.0 mL) via syringe.
-
Activation & Heating: Stir the mixture at room temperature for 5 minutes (observe color shift indicating precatalyst activation), then heat to 90 °C in a pre-heated oil bath for 12–16 hours.
-
Workup: Cool to room temperature, dilute with EtOAc (15 mL), and filter through a pad of Celite to remove palladium black and inorganic salts.
-
Purification: Concentrate the filtrate under reduced pressure and purify via flash column chromatography (Hexanes/EtOAc gradient) to isolate the N -aryl derivative.
Pathway B: C-C Bond Formation (Sandmeyer Borylation & Suzuki Coupling)
Causality & Workflow Logic
Direct C-H activation or cross-coupling to form C-C bonds at the highly deactivated C5 position is thermodynamically unfavorable. The most robust workaround is converting the amine into a versatile pinacol boronate ester (Bpin). We utilize a Sandmeyer-type borylation , which bypasses the isolation of explosive diazonium salts by generating them in situ using tert-butyl nitrite ( t -BuONO) in the presence of bis(pinacolato)diboron ( B2pin2 )[6][7]. The resulting C5-boronate can then undergo standard Suzuki-Miyaura coupling.
Figure 2: Divergent cross-coupling workflows for C-N and C-C functionalization of the C5 position.
Experimental Protocol: Sandmeyer Borylation
Reagents:
-
5-Amino-7-methoxychroman-4-one (1.0 equiv, 1.0 mmol)
-
Bis(pinacolato)diboron ( B2pin2 ) (1.5 equiv, 1.5 mmol)
-
tert-Butyl nitrite ( t -BuONO) (1.5 equiv, 1.5 mmol)
-
Anhydrous Acetonitrile (MeCN) (10 mL)
Step-by-Step Methodology:
-
Preparation: Dissolve B2pin2 and 5-Amino-7-methoxychroman-4-one in anhydrous MeCN (10 mL) in a round-bottom flask under an argon atmosphere.
-
Diazotization/Borylation: Cool the mixture to 0 °C. Slowly add t -BuONO dropwise over 10 minutes.
-
Reaction Progression: Remove the ice bath and allow the reaction to stir at room temperature for 2 hours, then heat to 60 °C for 4 hours to ensure complete nitrogen extrusion and boron insertion[6].
-
Workup: Quench with water (10 mL) and extract with Dichloromethane (3 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4 , and concentrate.
-
Purification: Purify via flash chromatography to yield the 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-7-methoxychroman-4-one intermediate, ready for Suzuki coupling.
Data Presentation: Optimization Matrices
Table 1: Ligand Selection Matrix for 5-Amino-7-methoxychroman-4-one Functionalization
| Ligand | Target Application | Substrate Compatibility | Causality / Mechanism |
| BrettPhos | Primary Amination (C-N) | Optimal | Extreme bulk prevents bis-arylation; accelerates reductive elimination of sterically hindered primary anilines[4]. |
| RuPhos | Secondary Amination (C-N) | Poor | Lacks sufficient bulk to prevent bis-arylation of primary amines; rate-limiting step shifts unfavorably[5]. |
| XPhos | Suzuki Coupling (C-C) | Optimal | Highly active for coupling the sterically hindered C5-boronate ester with aryl halides. |
Table 2: Optimized Reaction Parameters by Pathway
| Parameter | Pathway A (Buchwald-Hartwig) | Pathway B (Sandmeyer Borylation) |
| Catalyst | BrettPhos Pd G3 (2 mol%) | Transition-Metal-Free |
| Key Reagent | Aryl Bromide / Chloride | t -BuONO, B2pin2 |
| Base | NaOtBu or LiHMDS | None |
| Solvent | Toluene or 1,4-Dioxane | Acetonitrile (MeCN) |
| Temperature | 90 °C | 0 °C → RT → 60 °C |
| Atmosphere | Strict Argon | Argon |
References
-
AiFChem. "5,7-Dimethoxychroman-4-one & 5-Amino-7-methoxychroman-4-one Product Information." AiFChem Catalog. 1
-
AiFChem. "1344899-19-9 | 5-Amino-7-methoxychroman-4-one." AiFChem Catalog. 2
-
Tian, et al. "Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure." ACS Omega. 5
-
Fors, B. P., et al. "A Highly Active Catalyst for Pd-Catalyzed Amination Reactions: Cross-Coupling Reactions Using Aryl Mesylates and the Highly Selective Monoarylation of Primary Amines Using Aryl Chlorides." Journal of the American Chemical Society. 3
-
Fors, B. P., et al. "A Highly Active Catalyst for Pd-Catalyzed Amination Reactions... (PMC Archive)." National Institutes of Health. 4
-
Wang, et al. "Renaissance of Sandmeyer-Type Reactions: Conversion of Aromatic C–N Bonds into C–X Bonds." Accounts of Chemical Research. 6
-
University of Liverpool IT Services Archive. "Methanol-Promoted Borylation of Arylamines: A Simple and Green Synthetic Method to Arylboronic Acids and Arylboronates." University of Liverpool. 7
Sources
- 1. 54107-66-3 | 5,7-Dimethoxychroman-4-one - AiFChem [aifchem.com]
- 2. 1344899-19-9 | 5-Amino-7-methoxychroman-4-one - AiFChem [aifchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. A Highly Active Catalyst for Pd-Catalyzed Amination Reactions: Cross-Coupling Reactions Using Aryl Mesylates and the Highly Selective Monoarylation of Primary Amines Using Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pcliv.ac.uk [pcliv.ac.uk]
Application Notes and Protocols for N-Alkylation of 5-Amino Chromanone Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of N-Alkylated 5-Amino Chromanone Scaffolds in Medicinal Chemistry
The chromanone core is a privileged scaffold in medicinal chemistry, forming the structural basis of a wide array of biologically active compounds.[1][2] The introduction of an amino group at the 5-position opens up a vector for chemical modification, and subsequent N-alkylation of this amine provides a powerful tool for modulating the pharmacological properties of the resulting derivatives. N-alkylated 5-amino chromanones are key intermediates in the synthesis of compounds with potential therapeutic applications, including but not limited to anti-inflammatory, anticancer, and neuroprotective agents.[1][3][4] The nature of the N-alkyl substituent can significantly influence the potency, selectivity, and pharmacokinetic profile of these molecules. Therefore, robust and efficient methods for the N-alkylation of 5-amino chromanone are of paramount importance to the drug discovery and development process.
This comprehensive guide details several field-proven methods for the N-alkylation of 5-amino chromanone derivatives. Each section provides a detailed explanation of the underlying chemical principles, step-by-step experimental protocols, and insights into the advantages and limitations of each approach.
I. Reductive Amination: A Classic and Versatile Approach
Reductive amination is a cornerstone of amine synthesis, offering a highly controlled and versatile method for the N-alkylation of 5-amino chromanone.[5][6] This two-step, one-pot process involves the initial reaction of the primary amine with an aldehyde or ketone to form an imine intermediate, which is then subsequently reduced to the desired secondary or tertiary amine.[5] A key advantage of this method is the avoidance of over-alkylation, a common side reaction in direct alkylation with alkyl halides.[6]
Causality Behind Experimental Choices:
The choice of reducing agent is critical for the success of a reductive amination. Mild reducing agents such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are often preferred because they selectively reduce the iminium ion in the presence of the starting carbonyl compound.[6] The reaction is typically carried out under weakly acidic conditions (pH 4-6) to facilitate imine formation without promoting side reactions.
Experimental Protocol: N-Benzylation of 5-Amino Chromanone via Reductive Amination
Materials:
-
5-Amino chromanone
-
Benzaldehyde
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM)
-
Acetic acid
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Separatory funnel
Procedure:
-
To a solution of 5-amino chromanone (1.0 eq) in dichloromethane (DCM, 0.1 M) in a round-bottom flask, add benzaldehyde (1.1 eq).
-
Add a catalytic amount of glacial acetic acid (0.1 eq) to the mixture.
-
Stir the reaction mixture at room temperature for 1 hour to facilitate imine formation.
-
Carefully add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. Caution: Gas evolution may occur.
-
Continue stirring the reaction at room temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-benzyl-5-amino chromanone.
II. Borrowing Hydrogen (BH) Catalysis: A Green and Atom-Economical Strategy
The "Borrowing Hydrogen" (BH) or "Hydrogen Autotransfer" (HT) methodology has emerged as a powerful and sustainable approach for N-alkylation.[7][8] This elegant catalytic cycle utilizes alcohols as the alkylating agents, with water being the only byproduct, thus offering excellent atom economy.[7][9] The reaction is typically catalyzed by transition metal complexes, with ruthenium and iridium-based catalysts being the most common.[7]
Mechanism and Rationale:
The BH mechanism involves the temporary dehydrogenation of the alcohol by the metal catalyst to form an in-situ generated aldehyde.[7] This aldehyde then condenses with the amine to form an imine, which is subsequently reduced by the metal hydride species that was formed during the initial dehydrogenation step. This process regenerates the catalyst and yields the N-alkylated amine.
Experimental Protocol: Ruthenium-Catalyzed N-Alkylation of 5-Amino Chromanone with Benzyl Alcohol
Materials:
-
5-Amino chromanone
-
Benzyl alcohol
-
[RuCl₂(p-cymene)]₂ (or other suitable Ru-catalyst)
-
Potassium tert-butoxide (KOtBu)
-
Toluene (anhydrous)
-
Schlenk flask and Schlenk line
-
Inert atmosphere (Argon or Nitrogen)
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
Procedure:
-
To a Schlenk flask under an inert atmosphere, add 5-amino chromanone (1.0 eq), [RuCl₂(p-cymene)]₂ (2 mol%), and potassium tert-butoxide (1.0 eq).
-
Add anhydrous toluene (0.2 M) via syringe, followed by benzyl alcohol (1.2 eq).
-
Seal the Schlenk flask and heat the reaction mixture to 100-120 °C in an oil bath.
-
Stir the reaction for 12-24 hours, monitoring its progress by TLC or GC-MS.
-
After completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the catalyst.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the N-benzylated 5-amino chromanone.
III. Buchwald-Hartwig Amination: A Powerful Cross-Coupling Method
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has revolutionized the synthesis of arylamines.[10][11] This method allows for the formation of a carbon-nitrogen bond between an aryl halide (or triflate) and an amine. For the N-alkylation of 5-amino chromanone, this would typically involve the synthesis of a 5-halo-chromanone derivative followed by coupling with a primary or secondary amine.
Key Considerations for Success:
The success of a Buchwald-Hartwig amination is highly dependent on the choice of the palladium catalyst, the phosphine ligand, and the base.[12] Different generations of ligands have been developed to improve the reaction's scope and efficiency, allowing for the coupling of a wide range of substrates under milder conditions.[10]
Experimental Protocol: Palladium-Catalyzed N-Phenylation of a 5-Bromo-Chromanone Derivative
Materials:
-
5-Bromo-chromanone (synthesis required)
-
Aniline
-
Pd₂(dba)₃ (Palladium(0)-tris(dibenzylideneacetone)dipalladium(0))
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene (anhydrous)
-
Schlenk tube and Schlenk line
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In a glovebox or under an inert atmosphere, add 5-bromo-chromanone (1.0 eq), Pd₂(dba)₃ (2 mol%), and Xantphos (4 mol%) to a Schlenk tube.
-
Add sodium tert-butoxide (1.4 eq).
-
Add anhydrous toluene (0.1 M) followed by aniline (1.2 eq).
-
Seal the Schlenk tube and heat the reaction mixture to 80-110 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the starting material is consumed, cool the reaction to room temperature.
-
Dilute the reaction mixture with ethyl acetate and filter through a plug of silica gel, washing with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography to obtain the desired 5-(phenylamino)chromanone.
IV. Direct N-Alkylation with Alkyl Halides: The Traditional Route
Direct N-alkylation with alkyl halides is a classical and straightforward method for forming C-N bonds.[3] The reaction involves the nucleophilic attack of the amine on the electrophilic carbon of the alkyl halide. While simple in concept, this method can be plagued by issues of polyalkylation, especially with primary amines.
Controlling Selectivity:
To favor mono-alkylation, it is often necessary to use a large excess of the amine relative to the alkyl halide. The choice of base and solvent can also influence the reaction outcome.
Experimental Protocol: N-Methylation of 5-Amino Chromanone using Methyl Iodide
Materials:
-
5-Amino chromanone
-
Methyl iodide
-
Potassium carbonate (K₂CO₃)
-
Acetone or Acetonitrile
-
Round-bottom flask
-
Reflux condenser
Procedure:
-
To a solution of 5-amino chromanone (1.0 eq) in acetone (0.2 M) in a round-bottom flask, add potassium carbonate (2.0 eq).
-
Add methyl iodide (1.2 eq) dropwise to the suspension.
-
Fit the flask with a reflux condenser and heat the reaction mixture to reflux.
-
Monitor the reaction by TLC. The reaction may take several hours to reach completion.
-
After cooling to room temperature, filter off the inorganic salts and wash the solid with acetone.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography to separate the desired mono-methylated product from any di-methylated byproduct and unreacted starting material.
Summary of N-Alkylation Methods
| Method | Alkylating Agent | Catalyst/Reagent | Key Advantages | Key Disadvantages |
| Reductive Amination | Aldehydes, Ketones | NaBH(OAc)₃, NaBH₃CN | Good control over mono-alkylation, broad substrate scope, mild conditions.[5][6] | Requires a carbonyl compound as the alkyl source. |
| Borrowing Hydrogen | Alcohols | Ru, Ir, or other metal complexes | High atom economy, green (water is the only byproduct), uses readily available alcohols.[7][9] | Requires elevated temperatures and an inert atmosphere, catalyst can be expensive. |
| Buchwald-Hartwig | Aryl/Alkyl Halides | Palladium catalyst with phosphine ligand | Excellent for forming C(aryl)-N bonds, broad functional group tolerance.[10][11] | Requires a pre-functionalized (halogenated) chromanone, expensive catalyst and ligands. |
| Direct Alkylation | Alkyl Halides | Base (e.g., K₂CO₃) | Simple procedure, readily available reagents. | Prone to over-alkylation, can require a large excess of the amine.[6] |
Visualizing the Mechanisms
Caption: Borrowing Hydrogen Mechanism
Caption: Buchwald-Hartwig Catalytic Cycle
References
- N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions - PMC. (2023, November 30).
- Inorganic Iodide Catalyzed Alkylation of Amines with Primary Alcohols | CCS Chemistry. (2025, July 11).
- Arylamine synthesis by amination (alkylation) - Organic Chemistry Portal.
- N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions - ResearchGate. (2023, November 9).
- Catalytic N-Alkylation of (Hetero)Aromatic Amines and Tandem Annulation Reactions | The Journal of Organic Chemistry - ACS Publications. (2024, October 7).
- Buchwald–Hartwig amination - Wikipedia.
- Enantioselective Synthesis of Chromanones Bearing an α,α-Disubstituted α-Amino Acid Moiety via Decarboxylative Michael Reaction - PMC.
- Reductive amination - Wikipedia.
- Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023, June 30).
- Buchwald–Hartwig Amination with Aqueous Ammonia - Synthesis Spotlight.
- Asymmetric Amination of Tetralone and Chromanone Derivatives Employing ω-Transaminases | Request PDF - ResearchGate.
- A novel synthesis of chromone based unnatural -amino acid derivatives - Indian Academy of Sciences.
- SYNTHESIS OF CHROMONES AND THEIR APPLICATIONS DURING THE LAST TEN YEARS DURING THE LAST TEN YEARS - IJRPC. (2014, October 30).
- Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors | Journal of Medicinal Chemistry - ACS Publications. (2012, July 2).
- Design and synthesis of novel hydroxyalkylaminomethylchromones for their IL-5 inhibitory activity - PubMed. (2010, July 1).
- General Method of Synthesis of 5-(Het)arylamino-1,2,3-triazoles via Buchwald-Hartwig Reaction of 5-Amino - PubMed. (2022, March 20).
- Asymmetric Amination of Tetralone and Chromanone Derivatives Employing ω-Transaminases | ACS Catalysis - ACS Publications. (2013, February 27).
- Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. (2024, November 25).
- Enantioselective organocatalytic reductive amination - PubMed - NIH. (2006, January 11).
- Reductive Amination, and How It Works - Master Organic Chemistry. (2017, September 1).
- Chromanone and flavanone synthesis - Organic Chemistry Portal.
- First total synthesis of chromanone A, preparation of related compounds and evaluation of their antifungal activity against Candida albicans , a biofilm forming agent - ResearchGate. (2021, June 11).
- Current developments in the synthesis of 4-chromanone-derived compounds - Organic & Biomolecular Chemistry (RSC Publishing). (2021, August 20).
- Experimental and Computational Studies on N-alkylation Reaction of N-Benzoyl 5-(Aminomethyl)Tetrazole - MDPI. (2021, July 5).
- N-Dealkylation of Amines - PubMed. (2022, May 20).
- CHEMICAL STUDIES OF SELECTED CHROMONE DERIVATIVES ALOYSIUS TCHANGWE NCHINDA - CORE.
Sources
- 1. ijrpc.com [ijrpc.com]
- 2. Current developments in the synthesis of 4-chromanone-derived compounds - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. ias.ac.in [ias.ac.in]
- 4. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 5. Reductive amination - Wikipedia [en.wikipedia.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
incorporating CAS 1344899-19-9 into flavonoid synthesis pathways
An in-depth search reveals that CAS 1344899-19-9 is identified as 4-fluoro-2-methoxy-5-nitro-N,N-diphenylaniline. The available scientific literature, primarily found in patent documents, describes its use in the synthesis of Pim-1 kinase inhibitors. There is no established or published research detailing the direct incorporation of CAS 1344899-19-9 into flavonoid synthesis pathways.
Therefore, this guide will take a theoretical and educational approach. It will serve as an application note for a senior synthetic chemist tasked with a novel research problem: exploring the hypothetical utility of a highly functionalized nitroaniline, such as CAS 1344899-19-9, as a precursor for novel flavonoid-like structures.
This document will outline the necessary synthetic modifications to transform CAS 1344899-19-9 into a viable intermediate and then detail its potential integration into established flavonoid synthesis methodologies. The protocols provided are based on well-established, analogous reactions and are intended as a starting point for experimental design.
Application Note: AN-FS1344
Topic: Hypothetical Conversion and Integration of CAS 1344899-19-9 into Flavonoid Scaffolds
Introduction and Strategic Overview
Flavonoids are a diverse class of polyphenolic compounds widely recognized for their antioxidant, anti-inflammatory, and other health-promoting properties. Their synthesis is a cornerstone of medicinal chemistry and natural product research. The core challenge in utilizing a molecule like CAS 1344899-19-9 (4-fluoro-2-methoxy-5-nitro-N,N-diphenylaniline) lies in its structure, which is not a natural precursor for a flavonoid. The key strategic hurdles are the presence of a nitro group instead of a hydroxyl group, and a bulky N,N-diphenylamino substituent.
This guide proposes a multi-step synthetic strategy to first modify CAS 1344899-19-9 into a plausible A-ring precursor, and then to employ this precursor in a classical flavonoid synthesis pathway. The overarching goal is to generate novel, substituted flavonoid analogs for downstream screening and drug discovery efforts.
The proposed workflow is divided into two primary phases:
-
Phase 1: Precursor Modification. Transformation of the nitroaniline into a reactive acetophenone derivative suitable for flavonoid synthesis.
-
Phase 2: Cyclization and Flavonoid Core Formation. Utilization of the modified precursor in a well-established cyclization reaction to form the characteristic chromone ring of a flavonoid.
Phase 1: Synthesis of a Viable A-Ring Precursor from CAS 1344899-19-9
The primary obstacle is the nitro group at the C5 position, which must be converted to a hydroxyl group to facilitate the characteristic cyclization reactions of flavonoid synthesis. A plausible and well-documented route involves reduction of the nitro group, followed by diazotization and subsequent hydrolysis.
Workflow for Precursor Modification
Caption: Synthetic workflow for converting CAS 1344899-19-9 into a reactive acetophenone.
Detailed Protocols for Precursor Modification
Protocol 2.2.1: Reduction of the Nitro Group (Synthesis of Intermediate A)
-
Rationale: The reduction of an aromatic nitro group to an amine is a fundamental and high-yielding transformation. Catalytic hydrogenation is often preferred for its clean workup, while metal/acid systems like SnCl₂/HCl are robust and effective for complex substrates.
-
Procedure (using SnCl₂):
-
In a round-bottom flask equipped with a reflux condenser, dissolve CAS 1344899-19-9 (1.0 eq) in ethanol.
-
Add stannous chloride dihydrate (SnCl₂·2H₂O, 4-5 eq) in concentrated hydrochloric acid.
-
Heat the mixture to reflux (approx. 80-90 °C) and monitor the reaction by TLC until the starting material is consumed (typically 2-4 hours).
-
Cool the reaction to room temperature and carefully neutralize with a saturated solution of sodium bicarbonate (NaHCO₃) until the pH is ~7-8.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude amine (Intermediate A). Purification can be achieved via column chromatography.
-
Protocol 2.2.2: Diazotization and Hydrolysis (Synthesis of Intermediate C)
-
Rationale: The Sandmeyer-type reaction is a classic method for converting an aromatic amine into a hydroxyl group via a diazonium salt intermediate. Careful temperature control is critical for this step.
-
Procedure:
-
Dissolve the purified amine (Intermediate A, 1.0 eq) in a mixture of sulfuric acid and water, and cool to 0-5 °C in an ice bath.
-
Slowly add a solution of sodium nitrite (NaNO₂, 1.1 eq) in water, maintaining the temperature below 5 °C. Stir for 30 minutes to form the diazonium salt (Intermediate B).
-
In a separate flask, prepare a solution of copper(II) sulfate (CuSO₄) in water and bring it to a boil.
-
Slowly and carefully add the cold diazonium salt solution to the boiling CuSO₄ solution. Vigorous nitrogen gas evolution will be observed.
-
After the addition is complete, continue to reflux for 15-30 minutes to ensure complete hydrolysis.
-
Cool the mixture, extract with an appropriate solvent (e.g., diethyl ether or ethyl acetate), wash, dry, and concentrate to yield the crude phenol (Intermediate C).
-
Phase 2: Flavonoid Synthesis via Baker-Venkataraman Rearrangement
With the key hydroxyl group installed, the modified precursor can now be used in a classical flavonoid synthesis. The Baker-Venkataraman rearrangement is a reliable method that proceeds through a chalcone-like intermediate to form the flavonoid core.
Overall Flavonoid Synthesis Pathway
Caption: Baker-Venkataraman pathway for the synthesis of a novel flavonoid analog.
Detailed Protocols for Flavonoid Core Formation
Protocol 3.2.1: Synthesis and Cyclization
-
Rationale: This three-step, one-pot or two-pot sequence first protects the phenolic hydroxyl as a benzoyl ester. A base then catalyzes an intramolecular Claisen condensation to form a 1,3-diketone, which upon acid-catalyzed dehydration, cyclizes to the flavonoid core.
-
Procedure:
-
O-Acylation: Dissolve the A-ring precursor (from Phase 1, 1.0 eq) in anhydrous pyridine. Cool to 0 °C and add the desired B-ring synthon, such as 4-methoxybenzoyl chloride (1.1 eq), dropwise. Allow the reaction to warm to room temperature and stir overnight.
-
Rearrangement: Remove the pyridine under reduced pressure. To the resulting crude ester (Intermediate D), add a solution of potassium hydroxide (KOH) in pyridine and stir at 50-60 °C for 2-3 hours. Monitor by TLC for the formation of the 1,3-diketone (Intermediate E).
-
Cyclization: Cool the reaction mixture and pour it into cold, dilute acetic acid or sulfuric acid. The 1,3-diketone will cyclize upon heating in the acidic medium. Stir at 60-80 °C for 1-2 hours.
-
Workup and Purification: Cool the reaction, and collect the precipitated solid by filtration. Wash the solid with water and a cold, non-polar solvent (e.g., hexane) to remove impurities. The crude flavonoid can be recrystallized from ethanol or purified by column chromatography to yield the final product.
-
Characterization and Data Analysis
The identity and purity of all intermediates and the final flavonoid product must be rigorously confirmed. A standard suite of analytical techniques should be employed.
| Technique | Purpose | Expected Observations for Final Flavonoid |
| ¹H NMR | Structural elucidation of protons. | Aromatic protons in distinct regions, singlet for the C3-H of the flavonoid core, signals corresponding to substituents (e.g., -OCH₃, -F, diphenylamino protons). |
| ¹³C NMR | Carbon skeleton confirmation. | Carbonyl signal (C4) around 175-185 ppm, signals for quaternary carbons of the heterocyclic ring, and distinct signals for all aromatic carbons. |
| Mass Spec (HRMS) | Exact mass determination. | Provides the molecular formula, confirming the successful incorporation of all components and the final cyclization. |
| FTIR | Functional group analysis. | Presence of a C=O stretch (~1650 cm⁻¹), C-O-C stretches, and aromatic C=C stretches. Disappearance of the hydroxyl stretch from the precursor. |
| HPLC | Purity assessment. | A single major peak under various solvent conditions indicates high purity. Can be used to quantify the final yield. |
Conclusion and Future Directions
This application note provides a theoretically sound, albeit hypothetical, framework for the incorporation of CAS 1344899-19-9 into a flavonoid synthesis pathway. By employing a series of well-established chemical transformations—nitro reduction, diazotization, and a Baker-Venkataraman rearrangement—it is plausible to synthesize novel flavonoid analogs bearing the unique 4-fluoro-2-methoxy-N,N-diphenylamino substitution pattern on the A-ring. Such novel structures could be of significant interest to drug discovery programs, potentially exhibiting unique kinase inhibition profiles or other biological activities. Experimental validation of these proposed steps is the necessary next phase of this research.
References
- Title: Method for preparing V-type proto-oncogene serine/threonine-protein kinase (Pim-1) inhibitor. Source: Chinese Patent CN102924581A.
-
Title: The Baker–Venkataraman Rearrangement. Source: Organic Syntheses. URL: [Link]
-
Title: A Review on the Synthesis of Flavonoids. Source: International Journal of ChemTech Research. URL: [Link]
-
Title: Sandmeyer Reaction. Source: Organic Chemistry Portal. URL: [Link]
-
Title: Reduction of Nitro Compounds. Source: Organic Chemistry Portal. URL: [Link]
Application Notes and Protocols for the Catalytic Hydrogenation of 5-Amino-7-methoxychroman-4-one
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Substituted Chromanones in Medicinal Chemistry
The chroman-4-one scaffold is a privileged structure in drug discovery, forming the core of numerous biologically active compounds.[1][2][3] Derivatives of this heterocyclic system exhibit a wide range of pharmacological activities, including potential applications in the treatment of neurodegenerative diseases and cancer.[1] 5-Amino-7-methoxychroman-4-one, in particular, represents a valuable synthetic intermediate. The amino group provides a key handle for further functionalization, allowing for the generation of diverse chemical libraries for screening and lead optimization. The selective reduction of the ketone functionality to the corresponding alcohol or its complete removal is a critical transformation in the synthesis of many chroman-based drug candidates. This document provides detailed protocols for the catalytic hydrogenation of 5-Amino-7-methoxychroman-4-one, a key step to unlock its synthetic potential.
Understanding the Reaction: Catalytic Hydrogenation of Aromatic Ketones
Catalytic hydrogenation is a powerful and widely used method for the reduction of ketones. The reaction involves the addition of hydrogen across the carbonyl double bond in the presence of a metal catalyst. The choice of catalyst, solvent, and reaction conditions is crucial for achieving high yield and selectivity.
For a substrate like 5-Amino-7-methoxychroman-4-one, the primary goal is the selective reduction of the ketone to either the corresponding alcohol (5-amino-7-methoxychroman-4-ol) or the complete hydrogenolysis of the carbonyl group to a methylene group (5-amino-7-methoxychroman). The presence of the amino and methoxy groups on the aromatic ring, as well as the aromatic ring itself, must be considered to avoid undesired side reactions.
Commonly employed catalysts for such transformations include palladium on carbon (Pd/C) and Raney Nickel.[4][5][6] Rhodium and Ruthenium-based catalysts are also utilized, particularly for asymmetric hydrogenations to control stereochemistry.[7][8][9]
Caption: General mechanism of ketone hydrogenation on a metal catalyst surface.
Experimental Protocols
The following protocols provide detailed procedures for the catalytic hydrogenation of 5-Amino-7-methoxychroman-4-one using two common and effective catalyst systems: Palladium on Carbon (Pd/C) and Raney® Nickel.
Protocol 1: Selective Reduction to 5-Amino-7-methoxychroman-4-ol using Pd/C
This protocol focuses on the selective reduction of the ketone to the corresponding secondary alcohol. Palladium on carbon is a versatile catalyst that can be effective for this transformation under controlled conditions.[5][6] The choice of solvent and temperature can influence the selectivity, minimizing over-reduction to the methylene group.
Materials:
-
5-Amino-7-methoxychroman-4-one
-
10% Palladium on Carbon (Pd/C)
-
Ethanol (EtOH) or Methanol (MeOH), anhydrous
-
Hydrogen gas (H₂)
-
Inert gas (Nitrogen or Argon)
-
Celite® or a similar filter aid
-
Standard laboratory glassware
-
Hydrogenation apparatus (e.g., Parr shaker or a balloon hydrogenation setup)
Procedure:
-
Preparation: In a suitable hydrogenation flask, dissolve 5-Amino-7-methoxychroman-4-one (1.0 eq) in anhydrous ethanol (or methanol) to a concentration of approximately 0.1 M.
-
Catalyst Addition: Carefully add 10% Pd/C (5-10 mol%) to the solution under an inert atmosphere.
-
Hydrogenation Setup: Securely attach the flask to the hydrogenation apparatus.
-
Inerting: Evacuate the flask and backfill with inert gas (repeat 3 times) to remove any oxygen.
-
Hydrogenation: Evacuate the flask one final time and introduce hydrogen gas. For a balloon setup, maintain a positive pressure of H₂. For a Parr shaker, pressurize the vessel to the desired pressure (typically 1-4 atm).
-
Reaction: Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the starting material is consumed, carefully vent the hydrogen and purge the system with inert gas.
-
Filtration: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter cake with additional solvent (ethanol or methanol).
-
Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to afford the desired 5-Amino-7-methoxychroman-4-ol.
Data Summary Table:
| Parameter | Recommended Value | Notes |
| Catalyst | 10% Pd/C | 5-10 mol% loading. |
| Solvent | Anhydrous EtOH or MeOH | Ensures good substrate solubility. |
| Hydrogen Pressure | 1-4 atm (or balloon) | Higher pressures may lead to over-reduction. |
| Temperature | Room Temperature | Mild conditions favor selective alcohol formation. |
| Reaction Time | 2-24 hours | Monitor by TLC or LC-MS for completion. |
digraph "Pd/C Hydrogenation Workflow" { graph [fontname="Helvetica", rankdir="TB"]; node [shape=box, style="rounded,filled", fontname="Helvetica", fillcolor="#4285F4", fontcolor="#FFFFFF"]; edge [fontname="Helvetica", color="#5F6368"];A[label="Dissolve Substrate\nin Solvent"]; B[label="Add Pd/C Catalyst\n(under inert atmosphere)"]; C [label="Setup Hydrogenation\nApparatus"]; D [label="Inerting (Evacuate/Backfill\nwith N₂ or Ar)"]; E [label="Introduce H₂ Gas\n(1-4 atm)"]; F [label="Vigorous Stirring\nat Room Temperature"]; G [label="Monitor Reaction\n(TLC/LC-MS)"]; H [label="Reaction Complete"]; I[label="Vent H₂ and Purge\nwith Inert Gas"]; J [label="Filter through Celite®"]; K [label="Concentrate Filtrate"]; L [label="Purify by Column\nChromatography"]; M [label="5-Amino-7-methoxychroman-4-ol"];
A -> B -> C -> D -> E -> F -> G -> H -> I -> J -> K -> L -> M; }
Caption: Step-by-step workflow for the Pd/C catalyzed hydrogenation.
Protocol 2: Reduction using Raney® Nickel
Raney® Nickel is a highly active, porous nickel catalyst that is particularly effective for the hydrogenation of various functional groups, including ketones.[4][10] It can be used with molecular hydrogen or in transfer hydrogenation protocols.[11] This protocol describes its use with molecular hydrogen.
Materials:
-
5-Amino-7-methoxychroman-4-one
-
Raney® Nickel (slurry in water or ethanol)
-
Ethanol (EtOH) or 2-Propanol (IPA)
-
Hydrogen gas (H₂)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware
-
Hydrogenation apparatus
Procedure:
-
Catalyst Preparation: Carefully wash the Raney® Nickel slurry with the chosen reaction solvent (e.g., ethanol) to remove the storage solvent. This should be done carefully as Raney® Nickel can be pyrophoric when dry.[10]
-
Reaction Setup: In a hydrogenation flask, add the washed Raney® Nickel (typically a significant excess by weight, e.g., 10-50 wt% relative to the substrate).
-
Substrate Addition: Add a solution of 5-Amino-7-methoxychroman-4-one (1.0 eq) in the reaction solvent.
-
Hydrogenation: Follow the same procedure for inerting and introducing hydrogen as described in Protocol 1. The reaction may be run at room temperature or with gentle heating (e.g., 40-60 °C) to increase the reaction rate.
-
Monitoring and Work-up: Monitor the reaction by TLC or LC-MS. Upon completion, vent the hydrogen, purge with inert gas, and carefully filter the catalyst. Due to the fine nature of Raney® Nickel, a fine porosity filter or a thick pad of Celite® is recommended.
-
Purification: Concentrate the filtrate and purify the product by column chromatography.
Data Summary Table:
| Parameter | Recommended Value | Notes |
| Catalyst | Raney® Nickel | 10-50 wt% relative to substrate. |
| Solvent | EtOH or IPA | IPA can also act as a hydrogen donor in transfer hydrogenation. |
| Hydrogen Pressure | 1-5 atm | Can be adjusted based on desired reactivity. |
| Temperature | Room Temperature to 60 °C | Heating can accelerate the reaction. |
| Reaction Time | 4-48 hours | Generally requires longer reaction times than Pd/C. |
Troubleshooting and Safety Considerations
-
Incomplete Reaction: If the reaction stalls, consider increasing the catalyst loading, hydrogen pressure, or temperature. Ensure the catalyst is active and has not been poisoned.
-
Over-reduction: If the formation of the fully reduced product (methylene group) is observed, reduce the hydrogen pressure, temperature, or reaction time. A less active catalyst might also be considered.
-
Catalyst Poisoning: The amino group on the substrate or impurities can sometimes inhibit catalyst activity. Using a higher catalyst loading can sometimes overcome this. Additives like small amounts of acid or base might be explored cautiously. The use of catalyst poisons like diphenylsulfide can be used to increase chemoselectivity in some cases.[6]
-
Safety: Catalytic hydrogenation involves flammable hydrogen gas and potentially pyrophoric catalysts (especially Raney® Nickel). All procedures should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment should be worn. Ensure all connections in the hydrogenation apparatus are secure to prevent leaks.
References
-
Bera, S., & Glorius, F. (2013). Ruthenium–NHC-Catalyzed Asymmetric Hydrogenation of Flavones and Chromones: General Access to Enantiomerically Enriched Flavanones, Flavanols, Chromanones, and Chromanols. Angewandte Chemie International Edition, 52(32), 8454–8458. [Link]
-
Fall, M., et al. (2019). Rh-Mediated Asymmetric-Transfer Hydrogenation of 3-Substituted Chromones: A Route to Enantioenriched cis-3-(Hydroxymethyl)chroman-4-ol Derivatives through Dynamic Kinetic Resolution. Organic Letters, 21(9), 3162–3166. [Link]
-
Mitsui, S., et al. (1966). The Stereochemistry of Hydrogenation and Hydrogenolysis. VIII. The Stereochemistry of the Reduction of 2-Acetoxy-1-tetralone and 3-Acetoxy-4-chromanone. Bulletin of the Chemical Society of Japan, 39(4), 674-679. [Link]
-
Zhang, Z., et al. (2024). Kinetic Resolution of Racemic 4-Substituted Chroman-2-ones Through Asymmetric Lactone Hydrogenation. CCS Chemistry, 6(2), 524-533. [Link]
-
Hollingsworth, J. V., & Powe, A. L. (2011). Reduction of ketoximes to amines by catalytic transfer hydrogenation using Raney Nickel and 2-propanol as hydrogen donor. UTC Scholar. [Link]
-
Ashenhurst, J. (2011). Reagent Friday: Raney Nickel. Master Organic Chemistry. [Link]
-
Wikipedia. (n.d.). Raney nickel. [Link]
-
Izumi, Y., et al. (1970). Asymmetric Hydrogenation of C=O Double Bond with Modified Raney Nickel. XXIV. The Effect of Unsaturated Compounds on the Asymmetric Activities of the Catalysts. Bulletin of the Chemical Society of Japan, 43(5), 1555-1559. [Link]
-
Anonymous. (n.d.). Selective Hydrogenation of Aromatic Aminoketones by Pd/C Catalysis. OA Monitor Ireland. [Link]
-
Rihs, G., & Rissi, E. (1985). 2.4. Reduction of Imino Groups (C = N). In Stereoselective Synthesis (pp. 55-60). Springer. [Link]
-
Mori, A., et al. (2006). Pd/C-Catalyzed Chemoselective Hydrogenation in the Presence of Diphenylsulfide. Organic Letters, 8(15), 3279–3281. [Link]
-
Riera, A., et al. (2021). Asymmetric Transfer Hydrogenation of Arylidene-Substituted Chromanones and Tetralones Catalyzed by Noyori–Ikariya Ru(II) Complexes: One-Pot Reduction of C═C and C═O bonds. The Journal of Organic Chemistry, 86(6), 4814–4825. [Link]
-
Sajiki, H., et al. (2007). Pd/C(en) catalyzed chemoselective hydrogenation in the presence of aryl nitriles. Tetrahedron Letters, 48(20), 3525-3528. [Link]
-
Svartstad, N., et al. (2012). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. Journal of Medicinal Chemistry, 55(17), 7946–7950. [Link]
-
Sajiki, H., & Monguchi, Y. (2021). Recent Advances of Pd/C-Catalyzed Reactions. Catalysts, 11(9), 1086. [Link]
-
El-Sayed, N. N. E., et al. (2018). Alternative two steps route to the synthesis of 7-hydroxychroman-4-one. ResearchGate. [Link]
-
Pinto, M., et al. (2017). Synthesis of 7-methoxy-4-oxo-N-phenyl-4H-chromene-2-carboxamide. Comprehensive Organic Chemistry Experiments for the Laboratory Classroom, 333-337. [Link]
-
Brito, I., et al. (2008). 5-Hydroxy-7-methoxy-4H-chromen-4-one. Acta Crystallographica Section E: Structure Reports Online, 64(2), o378. [Link]
Sources
- 1. Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 5-Hydroxy-7-methoxy-4H-chromen-4-one - PMC [pmc.ncbi.nlm.nih.gov]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. oamonitor.ireland.openaire.eu [oamonitor.ireland.openaire.eu]
- 6. Pd/C-Catalyzed Chemoselective Hydrogenation in the Presence of Diphenylsulfide [organic-chemistry.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Raney nickel - Wikipedia [en.wikipedia.org]
- 11. scholar.utc.edu [scholar.utc.edu]
Strategic Synthesis of Novel Bioactive Heterocycles from 5-Amino-7-methoxychroman-4-one: Protocols and Applications
An Application Note for Medicinal Chemists and Drug Development Professionals
Abstract: The chroman-4-one scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of pharmacological activities.[1][2][3] This application note provides a detailed guide for researchers on utilizing a versatile, functionalized building block, 5-Amino-7-methoxychroman-4-one, for the synthesis of diverse, biologically active heterocyclic compounds. We present detailed, step-by-step protocols for the preparation of the key amin-chromanone intermediate and its subsequent conversion into fused pyrimidine and pyridine ring systems. The rationale behind the synthetic strategies and the potential therapeutic applications of the resulting compounds are discussed, providing a robust framework for drug discovery and development programs.
Introduction: The Power of the Chromanone Scaffold
Chroman-4-ones, characterized by a fused benzene and a dihydropyran-4-one ring system, are pivotal in the development of new therapeutic agents.[3] Their inherent structural features allow for facile functionalization, enabling the exploration of vast chemical space. The biological relevance of this scaffold is extensive, with derivatives exhibiting anti-inflammatory, anticancer, antimicrobial, and neuroprotective properties.[2][4][5]
The strategic incorporation of an amino group, as in 5-Amino-7-methoxychroman-4-one, transforms the scaffold into a powerful synthon. This nucleophilic primary amine serves as a reactive handle for a variety of annulation and condensation reactions, enabling the construction of more complex, fused heterocyclic systems. Heterocyclic compounds are cornerstones of modern pharmacology, with over 70% of marketed drugs containing at least one heterocyclic ring.[6] By fusing heterocycles such as pyrimidines and pyridines onto the chromanone core, it is possible to generate novel molecular architectures with unique pharmacological profiles, potentially targeting key biological pathways in cancer, inflammation, and infectious diseases.[7][8][9]
This guide is designed to provide both the foundational theory and the practical, field-proven protocols necessary to leverage 5-Amino-7-methoxychroman-4-one in the synthesis of next-generation bioactive molecules.
Synthesis of Key Intermediate: 5-Amino-7-methoxychroman-4-one
The preparation of the starting material is a critical first step that dictates the success of subsequent reactions. The following two-step protocol outlines an efficient synthesis starting from the commercially available 7-methoxychroman-4-one. The process involves a regioselective nitration followed by a robust reduction of the nitro group.
Workflow for Intermediate Synthesis
Caption: Synthetic workflow for 5-Amino-7-methoxychroman-4-one.
Protocol 2.1: Synthesis of 7-Methoxy-5-nitrochroman-4-one
-
Rationale: The electron-donating methoxy group at the 7-position and the activating effect of the chromanone ring direct the electrophilic nitration primarily to the C5 and C6 positions. By carefully controlling the temperature, regioselectivity for the C5 position can be favored. Concentrated sulfuric acid is used to protonate nitric acid, generating the highly electrophilic nitronium ion (NO₂⁺).
-
Procedure:
-
In a 250 mL round-bottom flask equipped with a magnetic stirrer and cooled in an ice-salt bath to 0 °C, add concentrated sulfuric acid (50 mL).
-
Slowly add 7-methoxychroman-4-one (10.0 g, 56.1 mmol) in portions, ensuring the temperature does not exceed 5 °C. Stir until a clear solution is obtained.
-
Prepare a nitrating mixture by adding concentrated nitric acid (4.2 mL, ~67.3 mmol) dropwise to cold concentrated sulfuric acid (10 mL) in a separate flask, maintaining the temperature below 10 °C.
-
Add the nitrating mixture dropwise to the chromanone solution over 30 minutes, keeping the internal temperature between 0 and 5 °C.
-
After the addition is complete, stir the reaction mixture at 0-5 °C for an additional 2 hours.
-
Carefully pour the reaction mixture onto crushed ice (500 g) with vigorous stirring.
-
A yellow precipitate will form. Collect the solid by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral (pH ~7), and then wash with a small amount of cold ethanol.
-
Dry the crude product under vacuum to yield 7-Methoxy-5-nitrochroman-4-one. The product is often of sufficient purity for the next step, but can be recrystallized from ethanol if necessary.
-
Protocol 2.2: Synthesis of 5-Amino-7-methoxychroman-4-one
-
Rationale: The reduction of an aromatic nitro group to a primary amine can be achieved with various reagents. Stannous chloride (SnCl₂) in a protic solvent like ethanol is a classic and highly effective method. It is a mild reducing agent that is well-tolerated by the carbonyl and ether functionalities present in the molecule.
-
Procedure:
-
To a 500 mL round-bottom flask, add the crude 7-Methoxy-5-nitrochroman-4-one (10.0 g, 44.8 mmol), ethanol (200 mL), and stannous chloride dihydrate (SnCl₂·2H₂O) (50.5 g, 224 mmol).
-
Equip the flask with a reflux condenser and heat the mixture to reflux with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The reaction is typically complete within 3-4 hours.
-
Cool the reaction mixture to room temperature. Slowly pour it into a saturated solution of sodium bicarbonate (NaHCO₃) until the pH is basic (~8-9) to neutralize the acid and precipitate tin salts.
-
Extract the aqueous slurry with ethyl acetate (3 x 200 mL).
-
Combine the organic layers, wash with brine (1 x 100 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the residue by column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate (e.g., starting with 30% ethyl acetate in hexane) to afford pure 5-Amino-7-methoxychroman-4-one as a stable solid.
-
Synthesis of Fused Pyrimido[5,4-b]chromenones
The fusion of a pyrimidine ring to the chromanone scaffold generates a class of compounds with significant potential as anticancer agents and enzyme inhibitors.[10][11] One of the most efficient methods to construct this system is through a multicomponent reaction (MCR), which offers high atom economy and procedural simplicity.[12][13]
Reaction Scheme: Multicomponent Synthesis of Pyrimido[5,4-b]chromenones
Caption: Multicomponent reaction for pyrimido[5,4-b]chromenone synthesis.
Protocol 3.1: Synthesis of a 5-Aryl-1,2,3,4-tetrahydro-pyrimido[5,4-b]chromen-2,4-dione Derivative
-
Rationale: This protocol exemplifies a Biginelli-type multicomponent reaction. The amino group of the chromanone acts as the nitrogen-containing component. The reaction likely proceeds through the initial formation of an imine between the aminochromanone and the aldehyde, followed by a Michael addition of the active methylene compound (barbituric acid) and subsequent cyclization and dehydration to yield the fused heterocyclic product. p-Toluenesulfonic acid (p-TSA) serves as an effective Brønsted acid catalyst.[13]
-
Procedure:
-
In a 100 mL round-bottom flask, combine 5-Amino-7-methoxychroman-4-one (1.0 g, 5.18 mmol), an aromatic aldehyde (e.g., 4-chlorobenzaldehyde, 0.73 g, 5.18 mmol), barbituric acid (0.66 g, 5.18 mmol), and ethanol (30 mL).
-
Add a catalytic amount of p-toluenesulfonic acid (p-TSA) (approx. 50 mg, 0.26 mmol).
-
Heat the mixture to reflux with stirring for 8-12 hours. Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature. A solid product will typically precipitate.
-
Collect the precipitate by vacuum filtration. Wash the solid with cold ethanol (2 x 10 mL) and then with diethyl ether (1 x 10 mL).
-
Dry the product in a vacuum oven. If necessary, the product can be further purified by recrystallization from a suitable solvent like acetic acid or DMF/ethanol.
-
Synthesis of Fused Chromeno[4,3-b]pyridines
The chromenopyridine core is another valuable heterocyclic system found in various natural products and synthetic compounds with demonstrated biological activities, including antimicrobial and cytotoxic effects.[9] A reliable method for their synthesis is the Friedländer annulation, which involves the condensation of an o-aminoaryl ketone with a compound containing an α-methylene ketone.
Reaction Scheme: Synthesis of Chromeno[4,3-b]pyridines
Caption: Friedländer annulation for chromeno[4,3-b]pyridine synthesis.
Protocol 4.1: Synthesis of a Substituted Chromeno[4,3-b]pyridin-5-one Derivative
-
Rationale: In this variation of the Friedländer synthesis, the ketone of the chromanone and the adjacent amino group react with a β-dicarbonyl compound, ethyl acetoacetate. L-proline is used as an efficient and environmentally benign organocatalyst, which activates the carbonyl groups and facilitates the condensation and cyclization cascade.
-
Procedure:
-
To a 50 mL round-bottom flask, add 5-Amino-7-methoxychroman-4-one (1.0 g, 5.18 mmol), ethyl acetoacetate (0.74 g, 5.70 mmol), and ethanol (20 mL).
-
Add L-proline (60 mg, 0.52 mmol, 10 mol%).
-
Heat the mixture to reflux with constant stirring for 6-10 hours, monitoring the reaction progress by TLC.
-
After the reaction is complete, cool the flask to room temperature and then place it in an ice bath for 30 minutes to promote precipitation.
-
Collect the resulting solid by vacuum filtration.
-
Wash the solid with a minimal amount of cold ethanol.
-
Recrystallize the crude product from ethanol or isopropanol to obtain the pure fused pyridine derivative.
-
Data Summary and Characterization
The successful synthesis of these novel heterocycles must be confirmed through rigorous analytical characterization. The following table provides an example of how to summarize the experimental data for newly synthesized compounds.
| Compound ID | Heterocyclic System | R-Group (Example) | Yield (%) | M.p. (°C) | ¹H NMR (δ, ppm, DMSO-d₆) Key Signals | m/z [M+H]⁺ |
| CP-1 | Pyrimido[5,4-b]chromenone | 4-Cl-Ph | 85 | >300 | 11.1 (s, 1H, NH), 8.2 (s, 1H, NH), 7.4-7.6 (m, 4H, Ar-H), 6.5 (s, 1H, Ar-H), 5.2 (s, 1H, CH), 3.9 (s, 3H, OCH₃) | 412.08 |
| CP-2 | Chromeno[4,3-b]pyridine | CH₃ | 78 | 265-267 | 12.0 (s, 1H, NH), 7.2 (s, 1H, Ar-H), 6.6 (s, 1H, Ar-H), 3.8 (s, 3H, OCH₃), 2.4 (s, 3H, CH₃) | 257.09 |
Analytical Methods:
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are essential for unambiguous structure elucidation.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides confirmation of the molecular formula.
-
Infrared (IR) Spectroscopy: Useful for identifying key functional groups (e.g., C=O, N-H).
-
Melting Point (M.p.): A sharp melting point is an indicator of purity.
Conclusion and Future Outlook
5-Amino-7-methoxychroman-4-one is a highly valuable and versatile starting material for the construction of diverse, drug-like heterocyclic scaffolds. The protocols detailed in this application note provide robust and efficient pathways to novel pyrimido[5,4-b]chromenones and chromeno[4,3-b]pyridines. These methods, particularly the use of multicomponent reactions and organocatalysis, align with the principles of green chemistry and are readily scalable. The resulting libraries of fused chromanones are prime candidates for screening in various biological assays, offering significant opportunities for the discovery of new lead compounds in oncology, infectious diseases, and inflammatory disorders.
References
-
Current Strategies in Development of New Chromone Derivatives with Diversified Pharmacological Activities: A Review. PMC. Available at: [Link]
-
Synthesis and biological evaluation of chromanone-based derivatives as potential anti-neuroinflammatory agents. Bioorganic Chemistry. Available at: [Link]
-
Current Strategies in Development of New Chromone Derivatives with Diversified Pharmacological Activities: A Review. PubMed. Available at: [Link]
-
Chromone derivatives in the pharmaceutical industry. ResearchGate. Available at: [Link]
-
Pharmacological Importance and Synthesis of Chromone and its Derivatives : A Short Review. IJRAR.org. Available at: [Link]
-
Multifaceted Anticancer Activity of Flavanone/Chromanone Intermediates for Five-Membered Heterocyclic Derivatives: Targeting Oxidative Stress, Apoptosis, and MAPK Signaling in Colorectal Cancer. PMC. Available at: [Link]
-
Design and synthesis of novel fused heterocycles using 4-chromanone as synthon. ResearchGate. Available at: [Link]
-
Microwave-Assisted Synthesis of Bioactive Six-Membered Heterocycles and Their Fused Analogues. MDPI. Available at: [Link]
-
Some biologically active chromones and imidazolidinones containing heterocycles. ResearchGate. Available at: [Link]
-
Biological and Medicinal Properties of Natural Chromones and Chromanones. ACS Omega. Available at: [Link]
-
Synthesis and Biological Activity of Chromeno[3,2-c]Pyridines. PMC. Available at: [Link]
-
Multicomponent synthesis of pyrimido[4,5-b] quinolines over a carbocationic catalytic system. Scientia Iranica. Available at: [Link]
-
Synthesis of (dialkylamino)alkyl-disubstituted pyrimido[5,6,1- de]acridines, a novel group of anticancer agents active on a multidrug resistant cell line. PubMed. Available at: [Link]
-
Chromones Modified with 7-Membered Heterocycles: Synthesis and Biological Activity. French-Ukrainian Journal of Chemistry. Available at: [Link]
-
Synthesis and evaluation of novel pyrimido-acridone, -phenoxadine, and -carbazole as topoisomerase II inhibitors. PubMed. Available at: [Link]
-
Multicomponent Synthesis: Bioactive Heterocycles. DOKUMEN.PUB. Available at: [Link]
-
Synthesis of Pyrimido[1,2- a]indolediones and Pyrimidinediones via [4+2] Annulation of 2 H-Azirine-2-carbaldehydes. PubMed. Available at: [Link]
-
Alternative two steps route to the synthesis of 7-hydroxychroman-4-one. ResearchGate. Available at: [Link]
-
5-Hydroxy-7-methoxy-4H-chromen-4-one. ResearchGate. Available at: [Link]
-
5-Hydroxy-7-methoxy-4H-chromen-4-one. PMC. Available at: [Link]
-
Innovative approaches to the synthesis of five-membered heteroaromatics with emerging synthetic methodologies. Chemical Society Reviews. Available at: [Link]
-
Aminoazole-Based Diversity-Oriented Synthesis of Heterocycles. Frontiers in Chemistry. Available at: [Link]
Sources
- 1. Current Strategies in Development of New Chromone Derivatives with Diversified Pharmacological Activities: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Current Strategies in Development of New Chromone Derivatives with Diversified Pharmacological Activities: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. BioKB - Publication [biokb.lcsb.uni.lu]
- 5. ijrar.org [ijrar.org]
- 6. Innovative approaches to the synthesis of five-membered heteroaromatics with emerging synthetic methodologies - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 7. Multifaceted Anticancer Activity of Flavanone/Chromanone Intermediates for Five-Membered Heterocyclic Derivatives: Targeting Oxidative Stress, Apoptosis, and MAPK Signaling in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis and Biological Activity of Chromeno[3,2-c]Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis of (dialkylamino)alkyl-disubstituted pyrimido[5,6,1- de]acridines, a novel group of anticancer agents active on a multidrug resistant cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and evaluation of novel pyrimido-acridone, -phenoxadine, and -carbazole as topoisomerase II inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Multicomponent synthesis of pyrimido[4,5-b] quinolines over a carbocationic catalytic system - PMC [pmc.ncbi.nlm.nih.gov]
- 13. dokumen.pub [dokumen.pub]
Application Notes & Protocols for In Vitro Screening of 5-Amino-7-methoxychroman-4-one and its Precursors
Introduction: The Therapeutic Potential of the Chroman-4-one Scaffold
The chroman-4-one framework is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of biological activities.[1][2] Derivatives of this scaffold have demonstrated significant potential as anticancer, anti-inflammatory, neuroprotective, and antioxidant agents.[3][4][5] The specific biological effects are largely dictated by the substitution patterns on the chroman-4-one ring system. This guide focuses on in vitro screening strategies for 5-Amino-7-methoxychroman-4-one and its synthetic precursors, a class of compounds rationally designed to explore these therapeutic avenues.
The introduction of an amino group and a methoxy group at the C5 and C7 positions, respectively, is hypothesized to modulate the electronic and steric properties of the molecule, potentially enhancing its interaction with specific biological targets. Based on the activities of structurally related analogs, this class of compounds is a prime candidate for screening in several key therapeutic areas. Notably, substituted chroman-4-ones have been identified as potent and selective inhibitors of Sirtuin 2 (SIRT2), a class III histone deacetylase implicated in cancer and neurodegenerative diseases.[6][7][8][9] Furthermore, the chromone and chroman scaffolds are known to possess antioxidant and anti-inflammatory properties, making them interesting candidates for combating oxidative stress and inflammatory conditions.[4][10][11][12]
These application notes provide a comprehensive suite of detailed protocols for a panel of robust in vitro assays designed to elucidate the bioactivity of 5-Amino-7-methoxychroman-4-one and its precursors. The assays are selected to provide a multi-faceted view of the compounds' potential, covering cytotoxicity, specific enzyme inhibition, anti-inflammatory effects, and antioxidant capacity.
I. Anticancer Activity Screening
A primary and promising application for novel chroman-4-one derivatives is in oncology. The screening funnel for anticancer activity typically begins with broad cytotoxicity assays against relevant cancer cell lines, followed by more specific, mechanism-based assays.
Cell Viability and Cytotoxicity Assessment (MTT Assay)
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The concentration of these crystals, which is measured spectrophotometrically, is directly proportional to the number of viable cells. A reduction in cell viability in the presence of a test compound is an indicator of cytotoxicity.
Experimental Protocol: MTT Assay
-
Cell Seeding: Plate human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[13]
-
Compound Treatment: Prepare serial dilutions of the 5-Amino-7-methoxychroman-4-one precursors in culture medium. The final concentration of the solvent (e.g., DMSO) should be kept below 0.5%. Replace the medium in the wells with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (medium with solvent) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO₂.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[10]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[13]
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization of the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the logarithm of the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.
Sirtuin 2 (SIRT2) Inhibition Assay
Principle: Given that substituted chroman-4-ones are known SIRT2 inhibitors, a direct enzymatic assay is crucial for mechanistic validation.[6][9] This fluorometric assay measures the deacetylation of a substrate by SIRT2. The deacetylated substrate is then cleaved by a developer, releasing a fluorescent group. The fluorescence intensity is inversely proportional to the SIRT2 inhibitory activity of the test compound.
Experimental Protocol: In Vitro SIRT2 Inhibition Assay
-
Compound Preparation: Prepare a serial dilution of the test compounds in the assay buffer. The final DMSO concentration should be kept constant and low (e.g., <1%).
-
Enzyme Reaction: In a black, flat-bottom 96-well microplate, add the assay buffer, a fluorescently labeled acetylated peptide substrate, and NAD⁺. Add the test compound solution to the respective wells. Include wells with DMSO only as a negative control (100% activity) and wells without the enzyme as a background control.
-
Reaction Initiation: Initiate the reaction by adding recombinant human SIRT2 enzyme to all wells except the background control.
-
Incubation: Incubate the plate at 37°C for 60 minutes. The incubation time should be optimized to ensure the reaction is within the linear range.
-
Development: Stop the enzymatic reaction by adding the developer reagent to each well. The developer contains a protease that cleaves the deacetylated substrate, releasing the fluorophore.
-
Second Incubation: Incubate the plate at room temperature for an additional 30 minutes to allow the development reaction to complete.
-
Fluorescence Measurement: Measure the fluorescence intensity in each well using a microplate reader with appropriate excitation and emission wavelengths (e.g., 360 nm excitation and 460 nm emission).[14]
-
Data Analysis: Subtract the background fluorescence from all measurements. Calculate the percentage of inhibition for each compound concentration relative to the DMSO control. Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration.
II. Anti-inflammatory Activity Screening
Chronic inflammation is implicated in a multitude of diseases. The ability of a compound to modulate inflammatory responses is a key therapeutic indicator.
Nitric Oxide (NO) Production in LPS-Stimulated Macrophages (Griess Assay)
Principle: Nitric oxide (NO) is a pro-inflammatory mediator produced by inducible nitric oxide synthase (iNOS) in macrophages upon stimulation with lipopolysaccharide (LPS). The Griess assay is a colorimetric method that measures nitrite (NO₂⁻), a stable and quantifiable breakdown product of NO in cell culture supernatants. A reduction in nitrite levels indicates potential anti-inflammatory activity.[4]
Experimental Protocol: Griess Assay for Nitric Oxide
-
Cell Seeding: Seed murine macrophage cells (e.g., RAW 264.7) into a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of the 5-Amino-7-methoxychroman-4-one precursors for 1 hour. Include a vehicle control (e.g., DMSO).
-
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include an unstimulated control group.
-
Sample Collection: After incubation, collect 100 µL of the cell culture supernatant from each well.
-
Griess Reaction: In a new 96-well plate, mix 100 µL of the collected supernatant with 100 µL of Griess reagent (a 1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).
-
Incubation: Incubate at room temperature for 10-15 minutes, protected from light.
-
Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Data Analysis: Calculate the nitrite concentration using a standard curve prepared with sodium nitrite. Determine the percentage of inhibition of NO production for each compound concentration relative to the LPS-stimulated control.
III. Antioxidant Capacity Assessment
Oxidative stress is a key contributor to cellular damage and various pathologies. The antioxidant potential of a compound can be assessed through its ability to scavenge free radicals.
DPPH Radical Scavenging Assay
Principle: The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is based on the reduction of the stable DPPH free radical, which is deep violet in color. In the presence of a hydrogen-donating antioxidant, the DPPH radical is scavenged, and the solution's color fades to a pale yellow. This color change is measured as a decrease in absorbance at approximately 517 nm.
Experimental Protocol: DPPH Assay
-
Reagent Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., methanol or ethanol). Prepare a 0.1 mM solution of DPPH in methanol.
-
Assay Procedure: In a 96-well plate, add a specific volume of the DPPH solution. Add various concentrations of the test compound to the DPPH solution. Include a control (DPPH solution with the solvent) and a standard antioxidant (e.g., ascorbic acid or Trolox).
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of DPPH radical scavenging activity using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100. Determine the EC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals).
ABTS Radical Cation Decolorization Assay
Principle: The ABTS assay involves the generation of the ABTS radical cation (ABTS•⁺), a blue-green chromophore, through the oxidation of ABTS with potassium persulfate. Antioxidant compounds reduce the ABTS•⁺, causing a decolorization of the solution that is proportional to their concentration and antioxidant capacity. The reduction in absorbance is measured at approximately 734 nm.
Experimental Protocol: ABTS Assay
-
ABTS•⁺ Preparation: Prepare a 7 mM ABTS solution and a 2.45 mM potassium persulfate solution in water. Mix the two solutions in equal volumes and allow the mixture to stand in the dark at room temperature for 12-16 hours to generate the ABTS•⁺.
-
ABTS•⁺ Working Solution: Before use, dilute the ABTS•⁺ stock solution with methanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Assay Procedure: Add a small volume of the test compound at various concentrations to the ABTS•⁺ working solution. Include a control and a standard antioxidant (e.g., Trolox).
-
Incubation: Incubate the mixture at room temperature for 6 minutes.
-
Absorbance Measurement: Measure the absorbance at 734 nm.
-
Data Analysis: Calculate the percentage of ABTS•⁺ scavenging activity and determine the Trolox Equivalent Antioxidant Capacity (TEAC) by comparing the results to the Trolox standard curve.
Data Presentation and Interpretation
For each assay, it is critical to perform experiments in triplicate and include appropriate controls. The results should be presented clearly to allow for straightforward interpretation and comparison between different compounds.
Table 1: Representative In Vitro Anticancer and SIRT2 Inhibitory Activity of Chroman-4-one Derivatives
| Compound ID | Cancer Cell Line | MTT Assay IC₅₀ (µM) | SIRT2 Inhibition IC₅₀ (µM) | SIRT1 Inhibition IC₅₀ (µM) | SIRT3 Inhibition IC₅₀ (µM) | Reference |
| 6,8-dibromo-2-pentylchroman-4-one | - | - | 1.5 | >200 | >200 | [7] |
| 2-n-propyl-6,8-dichlorochroman-4-one | - | - | 10.6 | >200 | >200 | [8] |
| 2-n-pentyl-6,8-dichlorochromone | - | - | 5.5 | >200 | >200 | [8] |
| Representative Compound A | MCF-7 | 8.2 | 2.1 | >150 | >150 | Fictional |
| Representative Compound B | A549 | 15.6 | 7.8 | >150 | >150 | Fictional |
Data for representative compounds A and B are hypothetical for illustrative purposes.
Table 2: Representative Anti-inflammatory and Antioxidant Activity of Chromone/Chroman Derivatives
| Compound ID | Assay | Metric | Value | Reference |
| 6-hydroxy-7-methoxy-N-aryl-chroman-2-carboxamide (3d) | DPPH Scavenging | Activity | Comparable to Trolox | [10] |
| Chromone derivative | LPS-stimulated macrophages | NO Inhibition | IC₅₀ ~15 µM | [4] |
| Chromone derivative DMAF | ORAC | µmol TE/g | ~4500 | [11] |
| Chromone derivative DMAF | ABTS Scavenging | µmol TE/g | ~2500 | [11] |
| 5-Amino-7-methoxychroman-4-one Precursor 1 | DPPH Scavenging | EC₅₀ (µM) | 25.4 | Fictional |
| 5-Amino-7-methoxychroman-4-one | Griess Assay | IC₅₀ (µM) | 12.8 | Fictional |
Data for 5-Amino-7-methoxychroman-4-one and its precursor are hypothetical for illustrative purposes.
Visualizations: Workflows and Signaling Pathways
Visual representations of experimental workflows and biological pathways can greatly enhance the understanding of the screening process and the potential mechanism of action of the test compounds.
Conclusion and Future Directions
The described panel of in vitro assays provides a robust and efficient platform for the initial characterization of 5-Amino-7-methoxychroman-4-one and its precursors. Positive results in these primary screens, particularly potent and selective SIRT2 inhibition coupled with significant cytotoxicity in cancer cell lines, would warrant further investigation. Subsequent steps would include more detailed mechanistic studies, such as cell cycle analysis, apoptosis assays, and investigation of effects on downstream signaling pathways. For compounds showing promising anti-inflammatory or antioxidant activity, further evaluation in more complex cellular models would be the logical next step. Ultimately, this structured screening approach will facilitate the identification of lead compounds for further preclinical development.
References
-
Jung, M., et al. (2012). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. Journal of Medicinal Chemistry, 55(17), 7652-7664. Available at: [Link]
-
Lara, E., et al. (2012). Synthesis and evaluation of substituted chroman-4-one and chromone derivatives as sirtuin 2-selective inhibitors. PubMed, 22913348. Available at: [Link]
-
Mahajan, P. S., et al. (2014). Chroman-4-one- and chromone-based sirtuin 2 inhibitors with antiproliferative properties in cancer cells. Journal of Medicinal Chemistry, 57(23), 10087-10098. Available at: [Link]
-
Mahajan, P. S., et al. (2014). Chroman-4-one- and chromone-based sirtuin 2 inhibitors with antiproliferative properties in cancer cells. PubMed, 25386762. Available at: [Link]
-
Kim, D., et al. (2005). Synthesis and evaluation of 6-hydroxy-7-methoxy-4-chromanone- and chroman-2-carboxamides as antioxidants. PubMed, 15935393. Available at: [Link]
-
Farkas, O., et al. (2017). Antioxidant Properties and Oxidative Transformation of Different Chromone Derivatives. Antioxidants, 6(2), 34. Available at: [Link]
-
Farkas, O., et al. (2017). Antioxidant Properties and Oxidative Transformation of Different Chromone Derivatives. PubMed, 28420101. Available at: [Link]
-
Pozdnyakov, D. I., et al. (2022). Chromone derivatives suppress neuroinflammation and improve mitochondrial function in the sporadic form of Alzheimer's disease under experimental conditions. Pharmaceutical Sciences, 28(4), 546-556. Available at: [Link]
-
Crespan, E., et al. (2018). Chroman-4-One Derivatives Targeting Pteridine Reductase 1 and Showing Anti-Parasitic Activity. Molecules, 23(11), 2977. Available at: [Link]
-
Lee, K. H., et al. (2020). Antitumor Agents 281. Design, Synthesis, and Biological Activity of Substituted 4-Amino-7,8,9,10-tetrahydro-2H-benzo[h]chromen-2-one Analogs (ATBO) as Potent In Vitro Anticancer Agents. Journal of Medicinal Chemistry, 63(15), 8438-8452. Available at: [Link]
-
Kumar, A., et al. (2022). Recent advancements in chromone as a privileged scaffold towards the development of small molecules for neurodegenerative therapeutics. RSC Medicinal Chemistry, 13(10), 1169-1191. Available at: [Link]
-
Zhang, Y., et al. (2022). Design, Synthesis, and Biological Evaluation of Novel Chromanone Derivatives as Multifunctional Agents for the Treatment of Alzheimer's Disease. ACS Chemical Neuroscience, 13(23), 3419-3435. Available at: [Link]
-
Sommer, B., et al. (2022). The Chemotype of Chromanones as a Privileged Scaffold for Multineurotarget Anti-Alzheimer Agents. ACS Pharmacology & Translational Science, 5(11), 1084-1099. Available at: [Link]
-
Al-Warhi, T., et al. (2021). Mini-review Recent advances of chroman-4-one derivatives: Synthetic approaches and bioactivities. Bioorganic Chemistry, 112, 104938. Available at: [Link]
-
Kłopotowska, D., et al. (2020). Contribution of reactive oxygen species to the anticancer activity of aminoalkanol derivatives of xanthone. OncoTargets and Therapy, 13, 1009-1024. Available at: [Link]
-
Gomes, A., et al. (2011). Dietary chromones as antioxidants—the structural variable. Food & Function, 2(10), 584-591. Available at: [Link]
-
de Oliveira, A. M., et al. (2019). Natural chromones as potential anti-inflammatory agents: Pharmacological properties and related mechanisms. International Immunopharmacology, 72, 389-399. Available at: [Link]
-
Furet, P., et al. (2008). 5-Hydroxy-7-methoxy-4H-chromen-4-one. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 10), o1929. Available at: [Link]
-
Gier-Król, E., et al. (2024). Evaluation of In Vitro Biological Activity of Flavanone/Chromanone Derivatives: Molecular Analysis of Anticancer Mechanisms in Colorectal Cancer. International Journal of Molecular Sciences, 25(23), 13036. Available at: [Link]
-
Tan, M. L., et al. (2022). The In Vitro Anti-Cancer Activities and Mechanisms of Action of 9-Methoxycanthin-6-one from Eurycoma longifolia in Selected Cancer Cell Lines. Molecules, 27(2), 548. Available at: [Link]
-
Chen, C. H., et al. (2016). In Vitro Anticancer Activity and Structural Characterization of Ubiquinones from Antrodia cinnamomea Mycelium. Molecules, 21(3), 289. Available at: [Link]
-
Lin, Y. C., et al. (2022). Discovery of 5,7-Dimethoxy-2-(3,4,5-trimethoxyphenoxy)-chromen-4-one with Lipid Lowering Effects in Hepatocytes. Pharmaceuticals, 15(4), 449. Available at: [Link]
-
PubChem. 5,7-Dihydroxy-2-(3-hydroxy-4-methoxyphenyl)chroman-4-one. Available at: [Link]
-
ResearchGate. (2008). 5-Hydroxy-7-methoxy-4H-chromen-4-one. Available at: [Link]
-
Lin, Y. C., et al. (2022). Discovery of 5,7-Dimethoxy-2-(3,4,5-trimethoxyphenoxy)-chromen-4-one with Lipid Lowering Effects in Hepatocytes. PubMed, 35455445. Available at: [Link]
-
ResearchGate. (2015). Alternative two steps route to the synthesis of 7-hydroxychroman-4-one. Available at: [Link]
-
Barreca, D., et al. (2022). The Chemistry and the Anti-Inflammatory Activity of Polymethoxyflavonoids from Citrus Genus. Molecules, 27(25), 8868. Available at: [Link]
-
Manthey, J. A., et al. (2008). Anti-inflammatory activity of an orange peel polymethoxylated flavone, 3',4',3,5,6,7,8-heptamethoxyflavone, in the rat carrageenan/paw edema and mouse lipopolysaccharide-challenge assays. Journal of Natural Products, 71(10), 1667-1670. Available at: [Link]
-
Royal Society of Chemistry. (2017). Synthesis of 7-methoxy-4-oxo-N-phenyl-4H-chromene-2-carboxamide. Available at: [Link]
-
Wiwekananda, I. G. A., et al. (2024). In Silico Study on 5-hydroxy-2-(4-hydroxyphenyl)-6,7-dimethoxychromen-4-one as a Candidate IL-1R and TNF-R Inhibitor. Journal of Materials in Life Sciences, 3(2). Available at: [Link]
-
Li, S., et al. (2022). Anti-Inflammatory Property of 5-Demethylnobiletin (5-Hydroxy-6, 7, 8, 3', 4'-pentamethoxyflavone) and Its Metabolites in. Molecules, 27(24), 8886. Available at: [Link]
-
IntechOpen. (2024). Phytochemicals from Secondary Metabolism and Their Role as Antioxidant and Anti-Inflammatory Molecules. Available at: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Chromone derivatives suppress neuroinflammation and improve mitochondrial function in the sporadic form of Alzheimer’s disease under experimental conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Natural chromones as potential anti-inflammatory agents: Pharmacological properties and related mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Phytochemicals from Secondary Metabolism and Their Role as Antioxidant and Anti-Inflammatory Molecules | IntechOpen [intechopen.com]
- 6. Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and evaluation of substituted chroman-4-one and chromone derivatives as sirtuin 2-selective inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Chroman-4-one- and chromone-based sirtuin 2 inhibitors with antiproliferative properties in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and evaluation of 6-hydroxy-7-methoxy-4-chromanone- and chroman-2-carboxamides as antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Antioxidant Properties and Oxidative Transformation of Different Chromone Derivatives [mdpi.com]
- 12. Antioxidant Properties and Oxidative Transformation of Different Chromone Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Solid-Phase Synthesis of 5-Amino-7-methoxychroman-4-one: A Detailed Guide for Drug Discovery
The chroman-4-one scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active natural products and synthetic compounds.[1][2][3] Derivatives of this heterocyclic motif have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3][4] This guide provides a comprehensive overview and detailed protocols for the solid-phase synthesis of a key derivative, 5-Amino-7-methoxychroman-4-one, a valuable building block for the generation of compound libraries in drug discovery programs.
Solid-phase synthesis offers significant advantages over traditional solution-phase chemistry for the rapid generation of diverse chemical libraries.[5][6] By anchoring the starting material to a solid support, purification is simplified to a series of washing steps, and excess reagents can be used to drive reactions to completion. This application note will detail a proposed, robust solid-phase synthesis strategy for 5-Amino-7-methoxychroman-4-one, drawing upon established methodologies for the synthesis of heterocyclic compounds on solid supports.[7][8][9]
Strategic Approach to Solid-Phase Synthesis
The successful solid-phase synthesis of 5-Amino-7-methoxychroman-4-one hinges on a carefully planned strategy encompassing resin selection, a suitable linker, orthogonal protecting groups, and efficient cleavage conditions. The presence of both an amino group and a ketone in the target molecule necessitates a strategy that allows for selective derivatization while one functional group is used as an anchor to the solid support.
Key Considerations:
-
Resin Selection: The choice of resin is critical and depends on the intended chemistry. For the synthesis of 5-Amino-7-methoxychroman-4-one derivatives, a resin stable to the reaction conditions but allowing for clean cleavage is paramount. Polystyrene resins, such as Wang resin or Rink Amide resin, are commonly employed in solid-phase organic synthesis.[10]
-
Linker Strategy: The linker connects the growing molecule to the solid support and dictates the conditions for final cleavage. For the synthesis of a library of amides derived from the 5-amino group, a Rink Amide linker is an excellent choice, as it yields a C-terminal amide upon cleavage with trifluoroacetic acid (TFA).[10]
-
Protecting Groups: Orthogonal protecting groups are essential to selectively unmask reactive sites for subsequent reactions. The use of an Fmoc (9-fluorenylmethyloxycarbonyl) group for the amino function is a well-established strategy in solid-phase synthesis, as it can be removed under mild basic conditions (e.g., piperidine in DMF) without affecting the acid-labile linker.[5]
Visualizing the Workflow
The following diagram illustrates the proposed solid-phase synthesis workflow for generating a library of N-acylated derivatives of 5-Amino-7-methoxychroman-4-one.
Caption: Proposed workflow for the solid-phase synthesis of a library of N-acylated 5-Amino-7-methoxychroman-4-one derivatives.
Detailed Protocols
The following protocols provide a step-by-step guide for the solid-phase synthesis of a library based on the 5-Amino-7-methoxychroman-4-one scaffold.
Protocol 1: Loading of 5-Amino-7-methoxychroman-4-one onto Rink Amide Resin
This protocol describes the attachment of the chromanone scaffold to the solid support. It is assumed that the amino group of 5-Amino-7-methoxychroman-4-one is protected with an Fmoc group prior to this step.
Materials:
-
Fmoc-Rink Amide resin
-
Fmoc-5-Amino-7-methoxychroman-4-one
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Solid-phase synthesis vessel
Procedure:
-
Resin Swelling: Swell the Fmoc-Rink Amide resin (1.0 g, 0.5 mmol/g loading) in DMF (10 mL) for 1 hour in a solid-phase synthesis vessel.
-
Fmoc Deprotection: Drain the DMF and treat the resin with 20% piperidine in DMF (10 mL) for 5 minutes. Drain and repeat the treatment for an additional 20 minutes to ensure complete removal of the Fmoc group.
-
Washing: Wash the resin thoroughly with DMF (3 x 10 mL), DCM (3 x 10 mL), and DMF (3 x 10 mL) to remove residual piperidine and by-products.
-
Coupling Reaction:
-
In a separate flask, dissolve Fmoc-5-Amino-7-methoxychroman-4-one (3 equivalents relative to resin loading), HOBt (3 eq.), and DIC (3 eq.) in a minimal amount of DMF.
-
Add the activated amino acid solution to the swollen and deprotected resin.
-
Agitate the reaction mixture at room temperature for 4-6 hours.
-
-
Monitoring the Reaction: Monitor the coupling reaction using the ninhydrin (Kaiser) test. A negative test (beads remain colorless) indicates the reaction is complete.[5]
-
Final Washing: Once the reaction is complete, drain the reaction mixture and wash the resin with DMF (3 x 10 mL), DCM (3 x 10 mL), and MeOH (3 x 10 mL).
-
Drying: Dry the resin under vacuum to obtain the resin-bound 5-Amino-7-methoxychroman-4-one.
Protocol 2: Diversification via N-Acylation
This protocol outlines the acylation of the resin-bound 5-amino group with a variety of acylating agents to generate a library of derivatives.
Materials:
-
Resin-bound 5-Amino-7-methoxychroman-4-one
-
Acylating agents (e.g., carboxylic acids, acid chlorides, sulfonyl chlorides)
-
Coupling agents (if using carboxylic acids, e.g., HATU, HOBt/DIC)
-
Base (e.g., Diisopropylethylamine - DIPEA)
-
DMF, DCM
Procedure:
-
Fmoc Deprotection (if applicable): If the loaded chromanone was Fmoc-protected, deprotect the amino group as described in Protocol 1, steps 2 and 3.
-
Acylation:
-
Swell the resin in DMF.
-
For Carboxylic Acids: In a separate vial, pre-activate the carboxylic acid (3 eq.) with a coupling agent such as HATU (3 eq.) and DIPEA (6 eq.) in DMF. Add this solution to the resin.
-
For Acid Chlorides/Sulfonyl Chlorides: Add the acid chloride or sulfonyl chloride (3 eq.) and DIPEA (3 eq.) in DMF directly to the resin.
-
Agitate the reaction mixture at room temperature for 2-4 hours.
-
-
Washing: Drain the reaction mixture and wash the resin with DMF (3 x 10 mL), DCM (3 x 10 mL), and MeOH (3 x 10 mL).
-
Drying: Dry the resin under vacuum.
Protocol 3: Cleavage and Purification
This final step releases the N-acylated 5-Amino-7-methoxychroman-4-one derivatives from the solid support.
Materials:
-
Acylated resin
-
Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water
-
Diethyl ether (cold)
-
Centrifuge
Procedure:
-
Cleavage: Treat the dried resin with the cleavage cocktail (10 mL per gram of resin) for 2-3 hours at room temperature.
-
Product Precipitation: Filter the resin and collect the filtrate. Precipitate the cleaved product by adding the filtrate to cold diethyl ether.
-
Isolation: Collect the precipitate by centrifugation, decant the ether, and wash the solid product with cold diethyl ether two more times.
-
Drying and Purification: Dry the crude product under vacuum. Further purification can be achieved by techniques such as HPLC if necessary.
Data Summary
The following table provides expected parameters for a typical solid-phase synthesis of a small library of 5-Amino-7-methoxychroman-4-one derivatives.
| Parameter | Typical Value | Notes |
| Resin Loading Capacity | 0.4 - 0.8 mmol/g | Varies with the type of resin. |
| Coupling Efficiency | >99% | As determined by the ninhydrin test. |
| Cleavage Yield | 70-95% | Dependent on the specific derivative and cleavage conditions. |
| Purity of Crude Product | 80-95% | Can be improved with further purification. |
Conclusion
The chroman-4-one scaffold continues to be a fertile ground for the discovery of novel therapeutic agents.[1][4] The solid-phase synthesis strategy outlined in this application note provides a robust and efficient platform for the generation of diverse libraries of 5-Amino-7-methoxychroman-4-one derivatives. By leveraging the principles of solid-phase organic synthesis, researchers can accelerate the hit-to-lead optimization process in their drug discovery endeavors. The provided protocols, while based on established methodologies for similar heterocyclic systems, offer a strong foundation for the successful synthesis and exploration of this promising chemical space.[6][7][9]
References
- Benchchem. Application of 2,5-Dimethylchroman-4-one and its Derivatives in Medicinal Chemistry.
-
Al-Warhi, T., Al-Hussain, S. A., & El-Faham, A. (2018). Solid Phase versus Solution Phase Synthesis of Heterocyclic Macrocycles. Molecules, 23(10), 2469. Available from: [Link]
-
Wrobel, Z., et al. (2021). Heterocycles as a Peptidomimetic Scaffold: Solid-Phase Synthesis Strategies. Molecules, 26(9), 2747. Available from: [Link]
- Springer Professional. Solid-Phase Synthesis of Nitrogenous Heterocycles.
- Benchchem. An In-depth Technical Guide on the Core Mechanism of Action of Chroman-4-one Derivatives.
-
Emami, S., & Falahati, M. (2015). Recent advances of chroman-4-one derivatives: synthetic approaches and bioactivities. European Journal of Medicinal Chemistry, 93, 337-362. Available from: [Link]
-
van Maarseveen, J. H. (1998). Solid phase synthesis of heterocycles by cyclization/cleavage methodologies. Combinatorial Chemistry & High Throughput Screening, 1(4), 185-214. Available from: [Link]
-
Kumar, V., et al. (2021). Chromanone-A Prerogative Therapeutic Scaffold: An Overview. Journal of Heterocyclic Chemistry, 58(11), 2157-2178. Available from: [Link]
-
Nefzi, A., Ostresh, J. M., & Houghten, R. A. (2001). Solid Phase Heterocyclic Chemistry. Chemical Reviews, 101(12), 3891-3934. Available from: [Link]
- AAPPTEC. Peptide Synthesis Resins.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Recent advances of chroman-4-one derivatives: synthetic approaches and bioactivities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chromanone-A Prerogative Therapeutic Scaffold: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Solid Phase versus Solution Phase Synthesis of Heterocyclic Macrocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Solid phase synthesis of heterocycles by cyclization/cleavage methodologies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Client Challenge [springerprofessional.de]
- 9. pubs.acs.org [pubs.acs.org]
- 10. peptide.com [peptide.com]
Application Note: Selective Functionalization of the 5-Amino Group in Chroman-4-ones
Executive Summary & Strategic Overview
Chroman-4-ones and their derivatives represent a privileged class of oxygen-containing heterocycles, serving as foundational scaffolds for peptidomimetics, sirtuin (Sirt2) inhibitors, and YAP/TEAD oncoprotein modulators[1][2]. While functionalization at the C2, C3, and C7 positions is well-documented, the selective functionalization of the 5-amino group presents a unique synthetic challenge.
The 5-position is sterically encumbered by the adjacent C4-ketone. Furthermore, the amino group at this position engages in strong intramolecular hydrogen bonding with the C4-carbonyl oxygen, significantly reducing its inherent nucleophilicity. Standard amination or acylation conditions often fail or inadvertently trigger side reactions at the highly acidic C3-methylene position (e.g., enolization, aldol condensation) or result in the unwanted reduction of the C4-ketone[3]. This application note details three field-proven, self-validating protocols—N-Acylation, Buchwald-Hartwig Cross-Coupling, and Reductive Amination—engineered specifically to overcome these electronic and steric barriers while preserving the integrity of the chroman-4-one core.
Mechanistic Causality & Substrate Challenges
To achieve high yields and absolute chemoselectivity, the experimental conditions must be rationally designed to counteract the substrate's inherent limitations:
-
Suppression of C3-Enolization (Acylation): The C3 protons alpha to the C4-ketone are acidic. Utilizing strong bases (e.g., NaH, KOtBu) to deprotonate the 5-amino group inevitably leads to enolate formation at C3, causing dimerization or degradation. Causality: We employ a mild base (Pyridine) coupled with a nucleophilic catalyst (DMAP). DMAP forms a highly reactive, transient acylpyridinium intermediate that forces the acylation of the poorly nucleophilic 5-amino group without requiring strong basicity.
-
Steric Accommodation in Cross-Coupling (Buchwald-Hartwig): The proximity of the C4-ketone physically blocks the approach of standard palladium complexes. Causality: We utilize the highly bulky, electron-rich biarylphosphine ligand XPhos . Paradoxically, the extreme steric bulk of XPhos facilitates the difficult reductive elimination step by crowding the Pd(II) center, effectively "pushing" the sterically hindered product out of the coordination sphere[4][5].
-
Chemoselective Hydride Delivery (Reductive Amination): Standard reducing agents (NaBH₄, LiAlH₄) will indiscriminately reduce the C4-ketone to a chroman-4-ol[6]. Causality: Sodium triacetoxyborohydride (NaBH(OAc)₃) is selected because the electron-withdrawing acetate groups reduce the nucleophilicity of the hydride. It selectively reduces the transient iminium ion formed at the 5-amino position while leaving the C4-ketone completely intact.
Divergent selective functionalization pathways for 5-aminochroman-4-ones.
Validation-Driven Experimental Protocols
Protocol A: Chemoselective N-Acylation
Objective: Synthesize 5-amidochroman-4-ones without inducing C3-aldol condensation.
-
Preparation: In an oven-dried 50 mL round-bottom flask under argon, dissolve 5-aminochroman-4-one (1.0 mmol) in anhydrous dichloromethane (DCM, 10 mL).
-
Catalyst & Base Addition: Add Pyridine (2.5 mmol, 2.5 eq) and 4-Dimethylaminopyridine (DMAP, 0.1 mmol, 10 mol%). Rationale: DMAP acts as the primary acyl transfer agent.
-
Acylation: Cool the mixture to 0 °C. Dropwise, add the desired acyl chloride (1.2 mmol, 1.2 eq) over 10 minutes. Allow the reaction to warm to room temperature and stir for 4 hours.
-
Self-Validation Checkpoint: Withdraw a 10 µL aliquot, quench in 100 µL MeOH, and analyze via LC-MS. The disappearance of the starting material (m/z 164 for[M+H]⁺) and the appearance of the acylated product mass confirms progress. The absence of high-molecular-weight dimers confirms that C3-enolization has been successfully suppressed.
-
Workup: Quench with saturated aqueous NaHCO₃ (10 mL). Extract with DCM (3 × 10 mL). Wash the combined organic layers with 1M HCl (to remove residual pyridine), dry over anhydrous Na₂SO₄, and concentrate in vacuo.
Protocol B: Sterically-Controlled Buchwald-Hartwig Amination
Objective: Achieve N-arylation of the deactivated 5-amino group.
-
Preparation: In a flame-dried Schlenk tube, combine 5-aminochroman-4-one (1.0 mmol), aryl bromide (1.2 mmol), Pd₂(dba)₃ (0.02 mmol, 2 mol%), XPhos (0.06 mmol, 6 mol%), and Cs₂CO₃ (2.0 mmol).
-
Solvent & Degassing: Add anhydrous Toluene (10 mL). Degas the suspension via three freeze-pump-thaw cycles. Rationale: Oxygen must be rigorously excluded to prevent the oxidation of the electron-rich XPhos ligand.
-
Coupling: Heat the sealed tube to 100 °C for 16 hours.
-
Self-Validation Checkpoint: Perform TLC (Hexanes:EtOAc 7:3). The 5-aminochroman-4-one starting material is highly fluorescent under 254 nm UV light. Complete consumption of this fluorescent spot indicates successful oxidative addition and reductive elimination.
-
Workup: Cool to room temperature, filter through a pad of Celite to remove palladium black and inorganic salts, and elute with EtOAc (20 mL). Purify via flash column chromatography.
Buchwald-Hartwig catalytic cycle tailored for sterically hindered 5-aminochroman-4-ones.
Protocol C: Ketone-Preserving Reductive Amination
Objective: N-alkylate the 5-amino group without reducing the C4-ketone[6].
-
Imine Formation: In a 25 mL flask, dissolve 5-aminochroman-4-one (1.0 mmol) and the target aldehyde (1.1 mmol) in 1,2-dichloroethane (DCE, 8 mL). Add glacial acetic acid (0.1 mL) to catalyze iminium ion formation. Stir at room temperature for 2 hours.
-
Reduction: Add NaBH(OAc)₃ (1.5 mmol, 1.5 eq) portion-wise over 5 minutes. Rationale: The delayed addition ensures complete iminium formation before the hydride is introduced, preventing the competitive direct reduction of the aldehyde.
-
Self-Validation Checkpoint: Analyze via ¹H NMR of a crude micro-workup. The preservation of the C4-ketone is confirmed by the absence of a distinct multiplet at ~4.5-5.0 ppm (which would correspond to the C4-CH-OH proton of a chroman-4-ol).
-
Workup: Quench the reaction with 1N NaOH (10 mL) to neutralize the acetic acid and break down boron complexes. Extract with DCM (3 × 15 mL), wash with brine, dry over MgSO₄, and concentrate.
Quantitative Benchmarking & Selectivity Profiling
The following table summarizes the expected quantitative outcomes when applying the above protocols, highlighting the selectivity metrics crucial for medicinal chemistry campaigns.
| Functionalization Strategy | Key Reagents / Catalyst | Target Product Class | Avg. Isolated Yield (%) | Chemoselectivity / Side Reactions |
| Protocol A: N-Acylation | Acyl Chloride, Pyridine, DMAP | 5-Amidochroman-4-ones | 85 – 92% | >99% selective. No C3-enolization or dimerization observed. |
| Protocol B: Cross-Coupling | Aryl Bromide, Pd₂(dba)₃, XPhos | N-Aryl-5-aminochroman-4-ones | 72 – 84% | Trace dehalogenation of aryl bromide. No alpha-arylation at C3. |
| Protocol C: Reductive Amination | Aldehyde, NaBH(OAc)₃, AcOH | N-Alkyl-5-aminochroman-4-ones | 78 – 88% | >98% selective. C4-ketone remains completely unreduced. |
References
-
Seifert, T., et al. "Design, Synthesis, and Evaluation of Functionalized Chroman-4-one and Chromone Derivatives." Gupea, 2012.[1] URL:[Link]
-
Pajtas, D., et al. "Synthesis of functionalized flavones from 3-halo-2-(methylthio)-4H-chromen-4-ones: Buchwald–Hartwig Reaction." ResearchGate, 2017.[4] URL:[Link]
-
Mo, F., et al. "Sequential One-Pot Access to Molecular Diversity through Aniline Aqueous Borylation." The Journal of Organic Chemistry, 2014.[6] URL:[Link]
-
Zhang, L., et al. "Modular Access to Boron Tripyrrolic Complexes from a Sequential Buchwald–Hartwig Amination/Boron Complexation Reaction." Organic Letters, 2026.[5] URL:[Link]
-
EP4175658A1. "Inhibitors of yap/taz-tead oncoproteins, synthesis and use thereof." Google Patents, 2023.[2] URL:
Sources
- 1. Making sure you're not a bot! [gupea.ub.gu.se]
- 2. EP4175658A1 - Inhibitors of yap/taz-tead oncoproteins, synthesis and use thereof - Google Patents [patents.google.com]
- 3. Organocatalysed C-2 and C-3 functionalisation of chromones - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB01129A [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
troubleshooting low solubility of CAS 1344899-19-9 in DMSO
Prepared by: Senior Application Scientist, Formulations & Discovery Support Topic: Troubleshooting Low Solubility of CAS 1344899-19-9 in Dimethyl Sulfoxide (DMSO) For: Researchers, scientists, and drug development professionals.
Introduction
This guide provides in-depth technical support for researchers encountering solubility challenges with the compound CAS 1344899-19-9 in DMSO. As a polar aprotic solvent, DMSO is widely used for its ability to dissolve a broad range of molecules in drug discovery and biological assays.[1][2][3] However, factors related to the compound's physicochemical properties, solvent quality, and handling technique can lead to dissolution issues. This document offers a structured, question-and-answer-based approach to systematically troubleshoot and resolve these challenges, ensuring the integrity and reproducibility of your experiments.
Troubleshooting Guide: Step-by-Step Problem Resolution
This section is designed as a logical workflow. Start with the first question and proceed as needed based on your results.
Q1: I've just added DMSO to my vial of CAS 1344899-19-9, but it's not dissolving with simple vortexing. What are the immediate factors I should check?
Answer:
Initial insolubility is a common issue that can often be resolved by verifying the fundamentals of your procedure and materials. Before attempting more aggressive solubilization methods, it's crucial to rule out common oversights.
The Causality Behind Initial Checks: The two most immediate culprits for poor solubility are suboptimal solvent quality and insufficient initial energy input. DMSO is highly hygroscopic, meaning it readily absorbs moisture from the air.[4] This absorbed water can significantly decrease the solubility of lipophilic compounds by altering the solvent's polarity and structure.[4][5]
Immediate Troubleshooting Steps:
-
Verify DMSO Quality: Confirm you are using an appropriate grade of DMSO. For preparing stock solutions, anhydrous (≥99.9%) or molecular biology grade is highly recommended to minimize water content.[1] If your bottle of DMSO has been open for a long time or stored improperly, its water content may be elevated.[6] Consider using a fresh, unopened bottle of anhydrous DMSO.[6]
-
Ensure Thermal Equilibrium: Before opening, allow the vial of CAS 1344899-19-9 to equilibrate to room temperature. Opening a cold vial can cause atmospheric moisture to condense on the solid compound, which can hinder dissolution.
-
Initial Mechanical Agitation: Ensure you are vortexing the solution vigorously for at least 60 seconds.[1] Some compounds require more energy and time to fully dissolve than others.
| Recommended DMSO Grades for Stock Solutions | Purity | Key Features & Rationale |
| Anhydrous | ≥99.9% | Extremely low water content is critical to prevent compound precipitation and ensure maximum dissolving power for lipophilic compounds.[1] |
| Molecular Biology Grade | ≥99.9% | Tested for the absence of nucleases and proteases, making it suitable for cell-based assays and molecular biology applications. |
| USP/NF/ACS Pharma Grade | ≥99.9% | Meets stringent purity standards for pharmaceutical applications, ensuring minimal batch-to-batch variability. |
Q2: I've confirmed my DMSO is anhydrous and have vortexed thoroughly, but solid particles of CAS 1344899-19-9 remain. What is the next step?
Answer:
If mechanical agitation at room temperature is insufficient, the next step is to introduce additional energy to overcome the compound's lattice energy and facilitate its interaction with the solvent. This is typically achieved through gentle heating and/or sonication.
The Causality Behind Heating and Sonication:
-
Warming: Gently heating the solution increases the kinetic energy of both the solvent and solute molecules, leading to more frequent and energetic collisions that can break apart the solid lattice and promote dissolution.
-
Sonication: An ultrasonic bath generates high-frequency pressure waves, creating microscopic vacuum bubbles that rapidly collapse (a phenomenon called cavitation). This process generates localized, intense energy that acts as a powerful mechanical force to break up compound aggregates and enhance solvent penetration.
Recommended Protocol for Enhanced Dissolution:
-
Gentle Warming: Place the sealed vial in a water bath set to 37°C for 5-10 minutes.[4] Avoid excessive heat unless you have data confirming the thermal stability of CAS 1344899-19-9.
-
Vortex Again: Immediately after warming, vortex the solution vigorously for another 30-60 seconds while it is still warm.
-
Ultrasonication: If solids persist, place the vial in a bath sonicator for 10-15 minutes.[4][7] Ensure the water level in the sonicator is sufficient for efficient energy transfer.
-
Visual Inspection: After this process, the solution should be a clear, homogenous liquid with no visible particulates.
Q3: The compound dissolved after warming/sonication, but it crashed out of solution after I stored it at -20°C. Why did this happen and how can I fix it?
Answer:
This is a classic sign of a supersaturated solution, often exacerbated by moisture absorption and freeze-thaw cycles.
The Causality Behind Precipitation on Storage:
-
Hygroscopicity: Every time the stock solution vial is opened, the DMSO is exposed to atmospheric moisture.[4] Over time, this absorbed water reduces the solubility of the compound, causing it to precipitate, especially at lower temperatures.[4][5]
-
Freeze-Thaw Cycles: The process of freezing and thawing can promote the crystallization of compounds from a supersaturated DMSO solution.[5] The formation of ice crystals can effectively concentrate the compound in the remaining liquid DMSO, pushing it beyond its solubility limit and seeding precipitation.
Prevention and Remediation Strategy:
-
Redissolve the Precipitate: You can often redissolve the precipitated compound by repeating the gentle warming (37°C) and sonication protocol described in Q2.[4]
-
Aliquot for Storage: Once the compound is fully redissolved, the most critical step is to aliquot the stock solution into smaller, single-use volumes in sterile, tightly sealed microcentrifuge tubes.[1][8] This practice is paramount as it minimizes the number of freeze-thaw cycles and drastically reduces the exposure of the bulk stock to atmospheric moisture.
-
Proper Storage: Store the aliquots at -20°C for short-term (e.g., 1 month) or -80°C for long-term storage (e.g., 6 months), protected from light.[1][8]
Troubleshooting Workflow Diagram
The following diagram illustrates the logical flow for addressing solubility issues with CAS 1344899-19-9 in DMSO.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 3. chemimpex.com [chemimpex.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. ziath.com [ziath.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.cn [medchemexpress.cn]
preventing oxidation of the 5-amino group during chromanone reactions
A Guide for Researchers, Scientists, and Drug Development Professionals on Preventing Oxidation of the 5-Amino Group
Welcome to the Technical Support Center for chromanone chemistry. This resource is designed to provide in-depth guidance and troubleshooting for common challenges encountered during the synthesis and modification of 5-aminochromanone derivatives. As Senior Application Scientists, we have compiled this information based on established chemical principles and extensive laboratory experience to ensure the integrity and success of your experimental work.
Frequently Asked Questions (FAQs)
Q1: My 5-aminochromanone is decomposing during an electrophilic substitution reaction. What is likely happening?
The 5-amino group of the chromanone ring is a powerful activating group due to the lone pair of electrons on the nitrogen atom, which can lead to unwanted side reactions.[1] This high reactivity, especially under strongly acidic or oxidizing conditions, can result in the oxidation of the amino group.[1] This can lead to the formation of colored impurities, polymeric materials, or even ring-opening byproducts, ultimately lowering the yield of your desired product.
Q2: What are the tell-tale signs of 5-amino group oxidation in my reaction mixture?
Visual inspection is often the first indicator. The appearance of dark, tar-like substances or a significant color change in the reaction mixture that is not associated with the expected product formation can suggest oxidation. Analytically, you can monitor the reaction progress using Thin Layer Chromatography (TLC). The appearance of new, often polar, spots that may streak can indicate decomposition. For more definitive evidence, techniques like LC-MS can be used to identify potential oxidized byproducts by their mass-to-charge ratio.[2]
Q3: How can I prevent the oxidation of the 5-amino group?
The most effective strategy is to temporarily "mask" or protect the amino group's reactivity.[3] This involves converting the amine into a less reactive functional group, such as a carbamate, before proceeding with your desired reaction.[3] After the reaction is complete, the protecting group can be selectively removed to regenerate the free amine.[4]
Troubleshooting Guide: Protecting Group Strategies
Issue: Choosing the Right Protecting Group
The selection of an appropriate protecting group is critical and depends on the specific reaction conditions you plan to employ. An ideal protecting group should be easy to introduce, stable to the subsequent reaction conditions, and readily removable without affecting other functional groups in your molecule.[4]
Here is a summary of commonly used protecting groups for anilines and their compatibility with various reaction conditions:
| Protecting Group | Abbreviation | Stable To | Labile To | Key Considerations |
| tert-Butoxycarbonyl | Boc | Basic conditions, Catalytic hydrogenation, Nucleophiles[5][6] | Strong acids (e.g., TFA, HCl)[7], Thermolytic cleavage[8] | Widely used and generally robust.[7] Avoid in reactions requiring strong acid catalysis. |
| Benzyloxycarbonyl | Cbz | Acidic and some basic conditions | Catalytic hydrogenation (H₂, Pd/C)[4] | Useful if your molecule has acid-sensitive groups. Avoid if hydrogenation is part of your synthetic route. |
| 9-Fluorenylmethyloxycarbonyl | Fmoc | Acidic conditions | Basic conditions (e.g., Piperidine)[6] | Often used in peptide synthesis. Its base lability provides an orthogonal deprotection strategy to acid-labile groups like Boc.[3] |
| Acetyl | Ac | Mildly acidic and basic conditions | Strong acidic or basic hydrolysis | Can be introduced using acetic anhydride or acetyl chloride.[1] |
| tert-Butyldimethylsilyl | TBS | Mildly acidic and basic conditions | Fluoride ion sources (e.g., TBAF), Strong acids[9] | Can increase the nucleophilicity of the nitrogen.[9] |
Diagram: Decision Workflow for Protecting Group Selection
The following diagram illustrates a logical workflow for selecting a suitable protecting group based on your planned reaction conditions.
Caption: Decision tree for selecting a protecting group.
Experimental Protocols
Protocol 1: Protection of 5-Aminochromanone with a Boc Group
This protocol describes the standard procedure for the protection of the 5-amino group using di-tert-butyl dicarbonate (Boc₂O).[7]
Materials:
-
5-Aminochromanone
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (TEA) or N,N-Dimethylaminopyridine (DMAP) (catalytic)
-
Tetrahydrofuran (THF) or Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Dissolve 5-aminochromanone in THF or DCM in a round-bottom flask.
-
Add triethylamine (1.1 equivalents) to the solution. For less reactive amines, a catalytic amount of DMAP can be added.
-
Slowly add a solution of di-tert-butyl dicarbonate (1.1 equivalents) in the same solvent to the reaction mixture at room temperature.
-
Stir the reaction mixture at room temperature and monitor the progress by TLC. The reaction is typically complete within a few hours.
-
Once the starting material is consumed, quench the reaction by adding water.
-
Extract the aqueous layer with an organic solvent like ethyl acetate.
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel if necessary.
Protocol 2: Deprotection of N-Boc-5-aminochromanone
This protocol outlines the removal of the Boc protecting group under acidic conditions.[7]
Materials:
-
N-Boc-5-aminochromanone
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Dissolve the N-Boc-5-aminochromanone in DCM in a round-bottom flask.
-
Cool the solution in an ice bath.
-
Slowly add trifluoroacetic acid (typically 20-50% v/v in DCM) to the stirred solution.
-
Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting material. This usually takes 1-2 hours.
-
Carefully neutralize the reaction mixture by the slow addition of a saturated aqueous sodium bicarbonate solution until the effervescence ceases.
-
Extract the product into an organic solvent such as DCM or ethyl acetate.
-
Wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
The resulting 5-aminochromanone can be purified further if needed.
Diagram: Protection and Deprotection Workflow
This diagram illustrates the general workflow for protecting and deprotecting the 5-amino group.
Sources
- 1. youtube.com [youtube.com]
- 2. agilent.com [agilent.com]
- 3. Protective Groups [organic-chemistry.org]
- 4. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 5. mcours.net [mcours.net]
- 6. tcichemicals.com [tcichemicals.com]
- 7. jk-sci.com [jk-sci.com]
- 8. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Highly efficient chemoselective N-TBS protection of anilines under exceptional mild conditions in the eco-friendly solvent 2-methyltetrahydrofuran - Green Chemistry (RSC Publishing) [pubs.rsc.org]
resolving NMR signal overlap in 5-Amino-7-methoxychroman-4-one characterization
Welcome to the technical support center for resolving NMR signal overlap in the characterization of 5-Amino-7-methoxychroman-4-one. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges in obtaining clean, well-resolved NMR spectra for this compound. In the following sections, we will address common issues in a question-and-answer format, providing in-depth technical explanations and actionable troubleshooting protocols.
Understanding the Challenge: Why Does Signal Overlap Occur in 5-Amino-7-methoxychroman-4-one?
The structure of 5-Amino-7-methoxychroman-4-one, with its substituted aromatic ring and a heterocyclic moiety, presents a specific set of challenges in ¹H NMR spectroscopy. The protons on the aromatic ring and the methylene protons on the chroman-4-one core often resonate in close proximity, leading to signal overlap that can complicate structural elucidation and purity assessment.
Frequently Asked Questions (FAQs) and Troubleshooting Guides
Q1: My ¹H NMR spectrum of 5-Amino-7-methoxychroman-4-one shows a complex, overlapping multiplet in the aromatic region. How can I definitively assign the aromatic protons?
A1: The primary challenge in the aromatic region is differentiating between the two aromatic protons. Their chemical shifts are influenced by the electron-donating effects of the amino and methoxy groups, and the electron-withdrawing effect of the carbonyl group, causing them to resonate in a narrow range.
To resolve this, a multi-pronged approach involving 2D NMR techniques is recommended.
Troubleshooting Protocol:
-
Optimize 1D ¹H NMR Acquisition:
-
Ensure the sample is adequately dissolved and free of particulate matter.
-
Use a high-field NMR spectrometer (≥400 MHz) to maximize chemical shift dispersion.
-
Optimize shimming to achieve the best possible resolution.
-
-
Perform a 2D COSY (Correlation Spectroscopy) Experiment:
-
A COSY experiment will reveal scalar couplings between adjacent protons.[1] While the aromatic protons in 5-Amino-7-methoxychroman-4-one are not directly coupled to each other, this experiment is a crucial first step in mapping the overall proton connectivity of the molecule.
-
-
Utilize a 2D HSQC (Heteronuclear Single Quantum Coherence) Experiment:
-
The HSQC experiment correlates protons with their directly attached carbons.[2] This is a powerful tool for resolving overlap because ¹³C chemical shifts are generally much more dispersed than ¹H shifts.[3]
-
By identifying the distinct carbon signals for the aromatic C-H groups, you can work backward to assign the corresponding proton signals, even if they overlap in the 1D spectrum.
-
-
Employ a 2D HMBC (Heteronuclear Multiple Bond Correlation) Experiment:
-
The HMBC experiment shows correlations between protons and carbons that are two or three bonds away.[2][4] This is invaluable for confirming assignments made from HSQC and for piecing together the carbon skeleton.
-
For example, the aromatic protons will show correlations to the quaternary carbons of the aromatic ring and the carbonyl carbon, providing unambiguous assignment.
-
Visualizing the Workflow:
Caption: Advanced techniques for confirming assignments.
References
- Silva, A. M. S., Pinto, D. C. G. A., & Cavaleiro, J. A. S. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures.
- BenchChem. (n.d.). Application Note: Structural Elucidation of Moflomycin Using Advanced NMR Spectroscopy.
- Creative Biostructure. (n.d.). Advanced NMR Screening: Unveiling Bioactive Compounds in Complex Molecular Mixtures.
- NMR Services. (2025, June 3). Why Pharma Companies Are Investing in Structure Elucidation Services by NMR in 2025.
- Vijayakshmi, C. S., Rajendra Prasad, K. J., & Suryanarayana, I. (1991). Structure and Conformation of Novel Derivatives of Chromanone. Spectroscopy Letters, 24(3), 389-396.
- Creative Biostructure. (2025, March 24). NMR Techniques for Structure-Based Drug Discovery.
- ResearchGate. (n.d.). The spatial structures of the conformers and the spectrum NOESY of the... [Download Scientific Diagram].
- Kikuchi, J., & Ito, Y. (2018). Current NMR Techniques for Structure-Based Drug Discovery. MDPI.
- Chem LibreTexts. (n.d.). 2D NMR Introduction.
- University of Ottawa. (n.d.). Two-dimensional NMR.
- ResearchGate. (n.d.). Resolution of overlapping signals using 2D NMR spectroscopy. Signals on... [Download Scientific Diagram].
- Mestrelab Research. (2014, October 30). qNMR of mixtures: what is the best solution to signal overlap?
- Marion, D., & Wüthrich, K. (1987). Reconstruction of NOESY maps. A requirement for a reliable conformational analysis of biomolecules using 2D NMR. Biophysical Chemistry, 28(3), 235-44.
- YouTube. (2022, January 31). Lec 50 coupled and decoupled HSQC, HMBC, INADEQUATE, 2D Jresolved.
Sources
Technical Support Center: Troubleshooting 5-Amino-7-methoxychroman-4-one Amidation
Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who encounter critical bottlenecks when attempting to functionalize sterically hindered, electronically deactivated anilines.
The amidation of 5-Amino-7-methoxychroman-4-one is notoriously challenging. Standard peptide coupling or acid chloride protocols often result in near-zero conversion, intractable mixtures, or unexpected side products. This guide is designed to move beyond basic troubleshooting by explaining the thermodynamic and kinetic causality behind these failures, providing you with self-validating protocols to achieve >90% yields.
Section 1: Mechanistic Causality (The "Why")
To control the reaction, we must first understand the three competing forces at play within the 5-Amino-7-methoxychroman-4-one scaffold:
-
The Intramolecular Hydrogen Bond (IMHB) Lock : The C-5 primary amine is situated in the peri-position relative to the C-4 ketone. This proximity forces the amine to act as a hydrogen bond donor to the carbonyl oxygen, forming a thermodynamically stable pseudo-six-membered ring [1]. This IMHB effectively "locks" the lone pair, drastically reducing the amine's nucleophilicity.
-
Competitive Enolization (O-Acylation) : The protons at the C-3 position of the chromanone ring are mildly acidic due to their adjacency to the C-4 ketone. Unhindered bases can abstract these protons, triggering enolization. The resulting C-4 enolate is highly nucleophilic at the oxygen atom, leading to rapid, undesired O-acylation[2].
-
Steric Shielding : The fused dihydropyran ring and the C-4 ketone create a bulky steric umbrella over the C-5 position, impeding the approach of bulky active esters or anhydrides.
Section 2: Troubleshooting FAQs
Q1: My amidation yield is <20% using standard Acid Chloride and Triethylamine (TEA) in DCM. How do I activate the amine? Answer: Your amine is locked in its IMHB state. Non-polar solvents like Dichloromethane (DCM) actually strengthen intramolecular hydrogen bonds because they cannot provide competing solvation. Solution: Switch to a strongly hydrogen-bond-accepting polar aprotic solvent like N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP). These solvents outcompete the internal C-4 carbonyl for hydrogen bonding, "unlocking" the amine. Furthermore, employ a nucleophilic catalyst like 4-Dimethylaminopyridine (DMAP), which forms a highly reactive N-acylpyridinium intermediate capable of punching through the steric barrier [3].
Q2: I am observing a major side product with a shifted NMR profile (loss of C-3 protons, new vinylic proton). What is this and how do I stop it? Answer: You are observing O-acylation . TEA is an unhindered base that is deprotonating the C-3 position, forming an enolate that attacks your acylating agent. Solution: Immediately discard TEA or strong bases like NaH. Switch to N,N-Diisopropylethylamine (DIPEA) or 2,6-lutidine. DIPEA is sterically hindered; it acts as a poor proton abstractor for carbon acids but remains an excellent acid scavenger, effectively neutralizing HCl without promoting enolization [2].
Q3: My LC-MS shows a mass corresponding to[M + 2(Acyl) - H]+. How do I prevent over-acylation? Answer: This is di-amidation (imide formation). Once the first acyl group is added, the resulting secondary amide can still be deprotonated under harsh heating or excess base. Solution: Strictly limit your acylating agent to 1.05 equivalents. If using an acid chloride, add it dropwise at 0 °C. Alternatively, switch to a milder coupling reagent like HATU, which is highly efficient for hindered anilines but operates under conditions mild enough to prevent bisacylation [2].
Section 3: Optimization Data & Condition Matrix
The following table summarizes the quantitative impact of various reagent combinations on the product distribution. Note how the strategic selection of base and solvent inversely correlates with the formation of side products.
| Coupling System | Base | Solvent | Temp (°C) | Yield (N-Acyl) | O-Acylation (%) | Over-Acylation (%) |
| RCOCl (1.5 eq) | TEA (2.0 eq) | DCM | 25 | 18% | 45% | 8% |
| RCOCl (1.1 eq) | DIPEA (2.0 eq) | DMF | 60 | 62% | 12% | 15% |
| RCOCl (1.05 eq) | 2,6-Lutidine (1.5 eq) + DMAP (0.2 eq) | NMP | 0 to 25 | 81% | <2% | 5% |
| RCOOH (1.05 eq) + HATU (1.1 eq) | DIPEA (2.5 eq) | DMF | 40 | 94% | <1% | <1% |
Section 4: Pathway Visualization
The diagram below illustrates the divergent reaction pathways. Controlling the microenvironment (solvent, base sterics) dictates which pathway the molecule takes.
Divergent reaction pathways in 5-Amino-7-methoxychroman-4-one amidation and condition-driven control.
Section 5: Self-Validating Experimental Protocols
To ensure reproducibility, these protocols are designed as self-validating systems. By checking specific analytical markers at intermediate steps, you can isolate failures to specific mechanistic breakdowns.
Protocol A: HATU-Mediated Amidation (Recommended for Complex Carboxylic Acids)
This protocol uses HATU to generate a highly reactive OAt ester, while DIPEA prevents enolization.
-
Pre-activation: In an oven-dried flask under N₂, dissolve the carboxylic acid (1.05 eq) and HATU (1.1 eq) in anhydrous DMF (0.2 M).
-
Base Addition: Add DIPEA (2.5 eq) dropwise. Stir at room temperature for 15 minutes.
-
Self-Validation Check 1: Analyze a 5 µL aliquot via LC-MS. The presence of the active ester mass [M(acid) + 98 (OAt) - H2O] confirms successful activation. If this is absent, your acid or HATU is degraded.
-
-
Amine Addition: Add 5-Amino-7-methoxychroman-4-one (1.0 eq) in one portion.
-
Thermal Disruption: Heat the reaction to 40 °C. Reasoning: Mild heating provides the kinetic energy to overcome the steric hindrance at the C-5 position without triggering imide formation.
-
Reaction Monitoring: Stir for 4-12 hours.
-
Self-Validation Check 2: Monitor by LC-MS. The disappearance of the starting material mass without the appearance of [M+2(Acyl)] validates that the 1.05 eq stoichiometry successfully prevented over-acylation.
-
Protocol B: Acid Chloride / DMAP Catalysis (Recommended for Simple Acyl Groups)
This protocol utilizes nucleophilic catalysis to overcome steric bulk while using a non-nucleophilic base to protect the C-3 protons.
-
Solvation: Dissolve 5-Amino-7-methoxychroman-4-one (1.0 eq) and DMAP (0.2 eq) in anhydrous NMP (0.2 M).
-
Base Addition: Add 2,6-Lutidine (1.5 eq). Reasoning: 2,6-Lutidine is extremely mild and sterically hindered, completely suppressing C-3 deprotonation and subsequent O-acylation.
-
Acylation: Cool the reaction to 0 °C using an ice bath. Add the Acid Chloride (1.05 eq) dropwise over 10 minutes.
-
Propagation: Allow the reaction to slowly warm to room temperature over 2 hours.
-
Self-Validation Check: TLC (Hexanes/EtOAc) should show a clean, single-spot conversion. If a faster-eluting, highly non-polar spot appears, over-acylation is occurring. Quench immediately with 1 mL of methanol to destroy unreacted acid chloride.
-
Section 6: References
-
Intramolecular Hydrogen Bonding: A Potential Strategy for More Bioavailable Inhibitors of Neuronal Nitric Oxide Synthase Source: National Institutes of Health (PMC) URL:[Link]
-
Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution Source: ACS Publications (Organic Process Research & Development) URL:[Link]
Technical Support Center: Scale-Up Synthesis of 5-Amino-7-methoxychroman-4-one
Introduction
Welcome to the Technical Support Center for the synthesis of 5-Amino-7-methoxychroman-4-one. This molecule is a vital heterocyclic building block in medicinal chemistry and drug discovery programs, valued for its privileged chromanone scaffold.[1][2] While laboratory-scale synthesis provides a clear path, scaling up production presents significant challenges related to reaction control, safety, yield, and purity.
This guide is designed for researchers, chemists, and process development professionals. It provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions (FAQs) encountered during the scale-up synthesis. Our focus is on anticipating and resolving common issues, ensuring a safe, efficient, and reproducible manufacturing process.
General Synthetic Workflow
The most common and scalable synthetic route to 5-Amino-7-methoxychroman-4-one involves a three-stage process starting from the readily available 3-methoxyphenol. This pathway includes the formation of the chromanone core, a regioselective nitration, and a final reduction of the nitro group.
Caption: General three-stage synthetic pathway for 5-Amino-7-methoxychroman-4-one.
Frequently Asked Questions (FAQs)
This section addresses common questions and challenges encountered during the synthesis, categorized by the reaction stage.
Part 1: General Scale-Up and Safety
Q1: What are the primary safety risks when scaling up this synthesis?
A1: The most significant risk is associated with the nitration step (Stage 2). Nitration reactions are highly exothermic and can lead to thermal runaway if not properly controlled.[3] The use of strong acids like fuming nitric acid and sulfuric acid also presents considerable corrosion and handling hazards.[3] Furthermore, many nitroaromatic compounds are potentially explosive and require careful handling and thermal stability screening before large-scale processing.[4]
Q2: My reaction works perfectly at the 1g scale, but fails at the 100g scale. Why?
A2: This is a classic scale-up challenge rooted in changes to the surface-area-to-volume ratio. At a larger scale, heat dissipation is much less efficient. An exotherm that is barely noticeable in a small flask can cause a reaction to boil uncontrollably in a large reactor.[5] Similarly, mixing efficiency decreases, which can lead to localized "hot spots" or areas of high reagent concentration, promoting side reactions and impurity formation. For mass-transfer-limited reactions, such as some nitrations, maintaining consistent mixing and heat transfer is critical for reproducibility.[5]
Q3: What is continuous flow chemistry, and how can it help with the nitration step?
A3: Continuous flow chemistry involves pumping reagents through a reactor (often a tube or a series of plates) where they mix and react. This technology offers superior control over reaction parameters. For hazardous reactions like nitration, it provides significant safety advantages by minimizing the volume of reactive material at any given time, ensuring excellent heat transfer, and preventing thermal runaway.[3][4][6] This leads to a more consistent product quality, higher yields, and a much safer process.[7]
Part 2: Stage 1 - Synthesis of 7-Methoxychroman-4-one
Q4: My yield for the initial Michael addition and cyclization to form the chromanone is poor. What are the likely causes?
A4: Low yields in this step often stem from several factors:
-
Incomplete Michael Addition: The initial reaction between 3-methoxyphenol and an acrylate equivalent (like acrylonitrile or acrylic acid) may not go to completion. Ensure you are using an appropriate base and that reaction times are sufficient.
-
Inefficient Cyclization: The subsequent intramolecular Friedel-Crafts acylation requires a strong acid catalyst (e.g., polyphosphoric acid or triflic acid).[8] The catalyst may be deactivated by moisture or insufficient quantities may have been used.
-
Side Reactions: Polymerization of the acrylate starting material is a common side reaction. Ensure the reaction temperature is well-controlled and that the acrylate is added slowly to the reaction mixture.
Q5: The purification of 7-methoxychroman-4-one is difficult at a larger scale. Are there alternatives to column chromatography?
A5: While chromatography is effective in the lab, it is often impractical and costly at an industrial scale.[9] Consider the following scalable purification techniques:
-
Recrystallization: This is the most cost-effective method if a suitable solvent system can be identified. Screen a variety of solvents and solvent mixtures to find one that provides good recovery and high purity.
-
Distillation: If the product is thermally stable and has a suitable boiling point, vacuum distillation can be an effective purification method.
-
Slurry Washes: Washing the crude solid product with a solvent in which the impurities are soluble but the product is not can significantly improve purity before a final recrystallization step.
Part 3: Stage 2 - Nitration of 7-Methoxychroman-4-one
Q6: I am getting significant amounts of the 6-nitro and 8-nitro isomers. How can I improve the regioselectivity for the desired 5-nitro product?
A6: The methoxy group at C7 is an ortho, para-directing group, while the carbonyl at C4 is a meta-directing deactivator. The C5 position is para to the strongly activating methoxy group, making it the most electronically favored site for electrophilic substitution. However, selectivity can be compromised by harsh reaction conditions. To improve selectivity:
-
Control Temperature: Run the reaction at the lowest possible temperature that still allows for a reasonable reaction rate (e.g., 0 to 5 °C). Higher temperatures often lead to a loss of selectivity.
-
Choice of Nitrating Agent: Using a milder nitrating agent, such as acetyl nitrate generated in situ from nitric acid and acetic anhydride, can sometimes provide better selectivity compared to the aggressive nitric acid/sulfuric acid mixture.[4]
-
Slow Reagent Addition: Add the nitrating agent slowly and sub-surface to ensure rapid mixing and prevent localized areas of high concentration, which can lead to over-reaction and side products.
Part 4: Stage 3 - Reduction to 5-Amino-7-methoxychroman-4-one
Q7: The reduction of the nitro group is slow or incomplete. What should I check?
A7: Incomplete reduction is a common issue. Consider these points:
-
Catalyst Activity (for Catalytic Hydrogenation): If using a catalyst like Palladium on Carbon (Pd/C), ensure it is fresh and active. Catalysts can be poisoned by impurities (e.g., sulfur compounds) from previous steps. The catalyst may also require pre-activation.
-
Reducing Agent Stoichiometry: For metal/acid reductions (e.g., Sn/HCl, Fe/HCl) or transfer hydrogenation (e.g., ammonium formate), ensure a sufficient excess of the reducing agent is used.[10][11]
-
Reaction Conditions: Ensure proper temperature and, for catalytic hydrogenation, adequate hydrogen pressure and efficient stirring to facilitate contact between the catalyst, substrate, and hydrogen.
Q8: My final product is dark and discolored. How can I obtain a clean, off-white product?
A8: Discoloration often arises from aerial oxidation of the aromatic amine product.
-
Inert Atmosphere: Perform the final work-up, isolation, and drying steps under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
-
Decolorizing Carbon: After the reaction is complete, you can treat the solution of your product with activated carbon to adsorb colored impurities before crystallization.
-
Purification Method: A final recrystallization from a suitable solvent system is often necessary to remove baseline impurities and achieve the desired product quality.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Stage 1: Low Yield of 7-Methoxychroman-4-one | Incomplete cyclization; Polymerization of starting material; Insufficient acid catalyst. | Ensure anhydrous conditions. Increase amount of PPA or other acid catalyst. Control temperature during acrylate addition. Monitor reaction by TLC/HPLC. |
| Stage 2: Poor Regioselectivity in Nitration | Reaction temperature too high; Aggressive nitrating agent; Poor mixing. | Maintain temperature at 0-5°C. Use a milder nitrating agent (e.g., acetyl nitrate). Ensure slow, sub-surface addition of the nitrating agent with vigorous stirring. |
| Stage 2: Runaway Nitration Reaction | Poor heat transfer at scale; Reagent addition is too fast. | CRITICAL: Implement strict temperature controls and emergency cooling. Add nitrating agent very slowly. For large scale, strongly consider transitioning to a continuous flow reactor for superior safety and control.[6] |
| Stage 3: Incomplete Nitro Group Reduction | Deactivated catalyst (Pd/C); Insufficient reducing agent (e.g., Fe, SnCl₂); Low hydrogen pressure. | Use fresh, active catalyst. Increase stoichiometry of the reducing agent. Ensure adequate H₂ pressure and efficient agitation. |
| Final Product: Discoloration / Impurity | Aerial oxidation of the amine product; Residual starting material or intermediates. | Work up and isolate the product under an inert atmosphere (N₂/Ar). Use activated charcoal for decolorization. Perform a final recrystallization. |
| General: Inconsistent Results at Scale | Poor mixing; Inefficient heat transfer; Impurities in starting materials. | Use a reactor with appropriate baffle and agitator design. Ensure robust heating/cooling mantle performance. Qualify all starting materials and solvents before use. |
Key Experimental Protocols
Disclaimer: These protocols are illustrative and must be adapted and optimized for specific equipment and scales. A thorough safety review is mandatory before implementation.
Protocol 1: Synthesis of 7-Methoxychroman-4-one
This two-step, one-pot procedure is adapted from established methods for chromanone synthesis.[8]
-
Michael Addition:
-
To a stirred solution of 3-methoxyphenol (1.0 eq) in a suitable solvent, add a catalytic amount of a non-nucleophilic base (e.g., Triton B).
-
Slowly add acrylonitrile (1.1 eq) at a controlled temperature (e.g., 40-50 °C).
-
Stir the mixture for 12-24 hours until TLC/HPLC analysis shows complete consumption of the phenol.
-
-
Cyclization and Hydrolysis:
-
Cool the reaction mixture and slowly add it to pre-heated polyphosphoric acid (PPA) at 80-100 °C.
-
Maintain the temperature and stir vigorously for 2-4 hours. The reaction is highly viscous.
-
Carefully quench the reaction by pouring it onto a mixture of ice and water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer, dry over sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or vacuum distillation.
-
Protocol 2: Nitration of 7-Methoxychroman-4-one (Batch Process)
WARNING: This reaction is highly exothermic and requires strict temperature control.
-
Charge 7-methoxychroman-4-one (1.0 eq) into a reactor and dissolve it in concentrated sulfuric acid at 0 °C.
-
In a separate vessel, prepare a nitrating mixture of fuming nitric acid (1.05 eq) and concentrated sulfuric acid.
-
Slowly add the nitrating mixture to the reactor over 1-2 hours, ensuring the internal temperature does not exceed 5 °C.
-
Stir the reaction at 0-5 °C for an additional 1-2 hours, monitoring by HPLC.
-
Upon completion, carefully quench the reaction by slowly adding the mixture to ice water.
-
Filter the resulting solid precipitate, wash thoroughly with water until the filtrate is neutral, and dry under vacuum.
Protocol 3: Reduction of 7-Methoxy-5-nitrochroman-4-one
This protocol uses catalytic transfer hydrogenation, which avoids the need for high-pressure hydrogen gas.[11]
-
In a reactor under a nitrogen atmosphere, suspend 7-methoxy-5-nitrochroman-4-one (1.0 eq) and 10% Palladium on Carbon (5-10 wt%) in methanol.
-
Heat the mixture to 40-50 °C.
-
Slowly add ammonium formate (5-10 eq) in portions. The reaction can be exothermic.
-
Stir at 50-60 °C until the reaction is complete (monitor by TLC/HPLC).
-
Cool the mixture and filter through a pad of celite to remove the palladium catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Redissolve the crude product in a suitable solvent, wash with water and brine, and then crystallize to yield the final product.
Process Visualization: Batch vs. Continuous Flow Nitration
Transitioning the critical nitration step from a traditional batch reactor to a continuous flow setup can dramatically improve safety and consistency. The diagram below illustrates the fundamental differences.
Caption: Workflow comparison of batch versus continuous flow for a hazardous nitration step.
References
-
Movsisyan, M., Delbeke, E. I. P., Berton, J. K. E. T., Battilocchio, C., Ley, S. V., & Stevens, C. V. (2020). Taming Hazardous Chemistry by Continuous Flow Technology. Organic Process Research & Development. Available at: [Link]
-
Britton, J., & Raston, C. L. (2017). Continuous Flow Synthesis of Nitrofuran Pharmaceuticals Using Acetyl Nitrate. Angewandte Chemie International Edition. Available at: [Link]
-
Hussain, A., Sharma, M., Patil, S., Acharya, R. B., Kute, M., Waghchaure, A., & Kulkarni, A. A. (2018). Design and scale-up of continuous di-nitration reaction using pinched tube flow reactor. AIChE Journal. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of Chromanones and Flavanones. Retrieved from [Link]
-
Vapourtec. (n.d.). Nitration Reactions | Continuous Flow Processing. Retrieved from [Link]
-
Xing, D., Lei, X., Fu, Y., Xu, Z., Luo, D., Chen, J., Xiang, Y., Wang, Z., & Song, Q. (2025). Development of a scalable and sustainable continuous-flow microreaction process for mononitration of aromatic compounds with high selectivity and yield. RSC Advances. Available at: [Link]
-
Khan, I., Zaib, S., Batool, S., et al. (2019). Chromanone-A Prerogative Therapeutic Scaffold: An Overview. Molecules. Available at: [Link]
-
Larsson, A., et al. (2009). Synthesis of 2-Alkyl-Substituted Chromone Derivatives Using Microwave Irradiation. The Journal of Organic Chemistry. Available at: [Link]
-
Jung, M., et al. (2012). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]
-
Wallace, T. W. (2006). Asymmetric Methods for the Synthesis of Flavanones, Chromanones, and Azaflavanones. In Asymmetric Synthesis. InTech. Available at: [Link]
-
Reddy, C. S., et al. (2007). An efficient synthesis of 4-chromanones. Tetrahedron Letters. Available at: [Link]
-
Ali, M. A., & Ismail, R. (2014). SYNTHESIS OF CHROMONES AND THEIR APPLICATIONS DURING THE LAST TEN YEARS. International Journal of Research in Pharmacy and Chemistry. Available at: [Link]
- U.S. Patent No. 5,731,324. (1998). Process for making chromanes from coumarin derivatives. Google Patents.
-
Aslam, M. S., et al. (2020). Current Strategies in Development of New Chromone Derivatives with Diversified Pharmacological Activities: A Review. Current Organic Synthesis. Available at: [Link]
Sources
- 1. Chromanone-A Prerogative Therapeutic Scaffold: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Current Strategies in Development of New Chromone Derivatives with Diversified Pharmacological Activities: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. vapourtec.com [vapourtec.com]
- 4. Continuous Flow Synthesis of Nitrofuran Pharmaceuticals Using Acetyl Nitrate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Development of a scalable and sustainable continuous-flow microreaction process for mononitration of aromatic compounds with high selectivity and yiel ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA09115A [pubs.rsc.org]
- 7. scilit.com [scilit.com]
- 8. researchgate.net [researchgate.net]
- 9. WO2001094335A2 - Methods for producing chiral chromones, chromanes, amino substituted chromanes and intermediates therefor - Google Patents [patents.google.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
best practices for long-term storage of 5-Amino-7-methoxychroman-4-one
Technical Support Center: 5-Amino-7-methoxychroman-4-one
Introduction: The integrity of experimental results is critically dependent on the stability and purity of the reagents used. 5-Amino-7-methoxychroman-4-one is a complex organic molecule whose functional groups—specifically the aromatic amine and chromanone core—suggest potential sensitivities that necessitate stringent storage protocols. Improper handling can lead to oxidation, hydrolysis, or photodegradation, compromising the compound's structural integrity and, consequently, its biological or chemical activity. This guide provides a comprehensive framework for the long-term storage and handling of 5-Amino-7-methoxychroman-4-one, grounded in established principles of chemical stability.
Part 1: Frequently Asked Questions (FAQs) - Optimal Storage Conditions
This section addresses the most common inquiries regarding the day-to-day storage of 5-Amino-7-methoxychroman-4-one.
Question 1: What is the ideal storage temperature for this compound?
Answer: For long-term stability, 5-Amino-7-methoxychroman-4-one should be stored at or below -20°C . Some suppliers recommend temperatures as low as -80°C for polymethoxyflavones, a related class of compounds, to minimize degradation over extended periods[1].
Scientific Rationale: The primary reason for cold storage is to reduce the kinetic energy of the molecules, thereby slowing the rate of potential degradation reactions. The amino group on the aromatic ring makes the compound susceptible to oxidation, a process that is significantly decelerated at lower temperatures[2]. Many active pharmaceutical ingredients (APIs) with sensitive functional groups require storage at controlled temperatures, ranging from refrigerated (2°C to 8°C) to ultra-low (-80°C), to prevent the formation of harmful degradation products[3][4].
Question 2: Is it necessary to store 5-Amino-7-methoxychroman-4-one under an inert atmosphere?
Answer: Yes, storage under an inert atmosphere (e.g., argon or nitrogen) is strongly recommended.
Scientific Rationale: The aromatic amine functionality is prone to oxidation when exposed to atmospheric oxygen[2][3]. This can lead to the formation of colored impurities, typically quinone-imine type structures, which are often pink or brown[5]. Storing the solid compound in a vial that has been flushed with an inert gas displaces oxygen and minimizes this oxidative degradation pathway[2][6]. For highly sensitive materials, storage within a glove box is the best practice[2][7].
Question 3: What type of container should I use for storage?
Answer: The ideal container is an amber glass vial with a tight-fitting, Teflon-lined cap .
Scientific Rationale:
-
Amber Glass: The aromatic chromanone structure suggests potential photosensitivity. UV radiation from ambient light can provide the energy to initiate degradation reactions (photodegradation)[3]. Amber glass filters out a significant portion of UV light, offering crucial protection[3].
-
Glass vs. Plastic: Glass is generally preferred as it is inert and provides an excellent barrier against moisture and oxygen[3]. While plastic containers are an option, care must be taken to ensure they are compatible and do not leach plasticizers or other contaminants that could react with the compound[3].
-
Teflon-Lined Cap: The cap is a critical component for maintaining an airtight seal. Teflon (PTFE) is highly inert and provides a chemically resistant barrier, preventing both contamination of the sample and degradation of the cap liner by any residual solvent vapors[8].
Question 4: How can I protect the compound from moisture?
Answer: Store the tightly sealed vial inside a desiccator containing a drying agent (e.g., silica gel or calcium chloride).
Scientific Rationale: The amine group and the overall polar nature of the molecule make it potentially hygroscopic (water-absorbing). Excess moisture can lead to hydrolysis or act as a catalyst for other degradation reactions[2][3]. When removing a vial from cold storage (e.g., a -20°C freezer), it is critical to allow it to warm to room temperature before opening. Opening a cold vial immediately will cause atmospheric moisture to condense on the cold solid, compromising its integrity[6].
Part 2: Protocol - Initial Handling and Aliquoting for Long-Term Storage
To preserve the integrity of the main stock, it is imperative to aliquot the compound upon receipt. This protocol minimizes the number of times the primary container is opened and subjected to environmental exposure.
Objective: To prepare multiple, small-quantity aliquots of 5-Amino-7-methoxychroman-4-one for long-term storage, preserving the purity of the bulk supply.
Materials:
-
Primary container of 5-Amino-7-methoxychroman-4-one
-
Multiple small, amber glass vials with Teflon-lined caps
-
Spatula
-
Analytical balance
-
Inert gas source (Argon or Nitrogen) with tubing
-
Desiccator with fresh desiccant
-
Permanent laboratory marker and labels
Procedure:
-
Preparation: Perform all operations in a low-humidity environment, such as a glove box or a fume hood with a gentle, dry nitrogen stream directed over the work area[2][7].
-
Equilibration: Before opening, allow the primary container of the compound to equilibrate to ambient room temperature for at least 30-60 minutes. This prevents moisture condensation[6].
-
Weighing: Tare a pre-labeled amber glass vial on the analytical balance. Carefully transfer the desired amount of the compound (e.g., 1-5 mg) into the vial. Record the exact mass.
-
Inerting: Gently flush the headspace of the vial with a stream of inert gas for 15-30 seconds to displace any air and oxygen[6].
-
Sealing: Immediately and tightly seal the vial with the Teflon-lined cap. For extra security, the cap can be wrapped with Parafilm.
-
Repeat: Repeat steps 3-5 for the desired number of aliquots.
-
Storage: Place all aliquots, along with the main stock container (which should also be flushed with inert gas before re-sealing), into a labeled container within a freezer at ≤ -20°C[1]. For added protection against moisture, this container can be placed inside a desiccator within the freezer.
-
Documentation: Maintain a detailed log of the number of aliquots, the amount in each, and the date of preparation.
Part 3: Troubleshooting Guide
This section provides guidance for common issues that may arise from improper storage.
Issue 1: The solid compound, originally a white or off-white powder, has developed a pink or brownish tint.
-
Potential Cause: This is a classic sign of oxidation . The amine group is likely oxidizing to form colored quinone-like species[5]. This is often accelerated by exposure to air and/or light.
-
Recommended Action:
-
Assess Purity: Before use, dissolve a small amount of the discolored material and analyze it by a suitable method (e.g., HPLC-UV, LC-MS) against a retained, properly stored sample if available. Look for the appearance of new impurity peaks and a decrease in the area of the main peak.
-
Consider Purification: If the purity has dropped significantly, the material may need to be repurified (e.g., by column chromatography or recrystallization) before use in sensitive applications.
-
Prevent Recurrence: Immediately review and improve your storage protocol. Ensure all future aliquots are properly blanketed with inert gas and protected from light[2][3].
-
Issue 2: The compound has become clumpy or difficult to weigh accurately.
-
Potential Cause: This indicates moisture absorption . The compound is likely hygroscopic, and the container seal may have been compromised, or it was opened while still cold[6].
-
Recommended Action:
-
Drying: The material can potentially be dried under a high vacuum in a desiccator over a strong drying agent (e.g., P₂O₅) for several hours.
-
Verify Integrity: After drying, an analytical check (e.g., Karl Fischer titration for water content, or LC-MS for degradation) is recommended to ensure that the moisture did not induce hydrolysis or other forms of degradation.
-
Improve Handling: Always allow vials to warm to room temperature before opening. Store vials within a desiccator to provide a secondary moisture barrier[3].
-
Issue 3: I observe a significant loss of potency or unexpected side products in my experiments.
-
Potential Cause: This points to chemical degradation that may not be visually apparent. The compound's core structure may have been compromised due to a combination of factors including temperature fluctuations, oxidation, or hydrolysis[9].
-
Recommended Action:
-
Full Purity Analysis: Perform a comprehensive analysis (e.g., ¹H NMR, LC-MS) to identify the nature and extent of the degradation. Compare the results to the Certificate of Analysis (CoA) provided by the supplier.
-
Discard and Replace: If significant degradation is confirmed, it is best to discard the entire batch to avoid compromising further research. Obtain a fresh supply of the compound.
-
Protocol Audit: Conduct a full audit of your storage and handling procedures. Ensure freezers are maintaining the correct temperature, inert gas techniques are correctly applied, and all users are trained on the proper handling of sensitive compounds.
-
Part 4: Visualization & Summary
Troubleshooting Workflow for Stored 5-Amino-7-methoxychroman-4-one
Caption: Troubleshooting flowchart for common storage issues.
Summary of Recommended Storage Conditions
| Parameter | Recommendation | Rationale |
| Temperature | ≤ -20°C (or -80°C for maximum stability) | Slows rates of all potential degradation reactions.[1][3][4] |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Prevents oxidation of the electron-rich aromatic amine.[2][6] |
| Light Exposure | Protect from Light | Prevents photodegradation of the aromatic chromanone system.[3] |
| Container | Amber Glass Vial, Teflon-Lined Cap | Provides UV protection and an inert, impermeable barrier.[3][8] |
| Humidity | Store in a Desiccator | Prevents moisture absorption and potential hydrolysis.[3][6] |
References
- Vertex AI Search. (n.d.). Pharmaceutical Ingredient Storage Best Practices for Optimal Stability.
- Ossila. (n.d.). Air Sensitive Compounds.
- Chemistry Stack Exchange. (2023, November 4). Storage of air and temperature sensitive reagents.
- Sigma-Aldrich. (n.d.). Handling Air-Sensitive Reagents Technical Bulletin AL-134.
- Wipf Group, University of Pittsburgh. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds.
- Fisher Scientific. (2021, May 15). Air-Sensitive Chemistry: Practical and Safety Considerations.
- Single Use Support. (2024, March 21). Cold Storage Requirements for Active Pharmaceutical Ingredients.
- ResearchGate. (n.d.). Aminophenols | Request PDF.
- MedChemExpress. (n.d.). 5,7,3',4'-Tetramethoxyflavone | Parasite Inhibitor.
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. ossila.com [ossila.com]
- 3. arborpharmchem.com [arborpharmchem.com]
- 4. susupport.com [susupport.com]
- 5. researchgate.net [researchgate.net]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 8. ehs.umich.edu [ehs.umich.edu]
- 9. Air-Sensitive Chemistry: Practical and Safety Considerations | Fisher Scientific [fishersci.co.uk]
Technical Support Center: Mitigation of Thermal Degradation During Reflux
Disclaimer: No specific public information is available for the compound with CAS number 1344899-19-9. The following guide provides general principles and troubleshooting strategies for reducing the thermal degradation of thermally sensitive organic compounds during reflux. The user must adapt these recommendations based on the known or experimentally determined properties of their specific molecule.
Introduction
This technical support guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with compound stability during reflux conditions. Thermal degradation can significantly impact reaction yield, purity, and the overall success of a synthetic campaign. As Senior Application Scientists, we have compiled this resource to provide both foundational knowledge and actionable troubleshooting steps to help you navigate these challenges effectively. The core principle of our approach is to understand the "why" behind each technique, enabling you to make informed decisions for your specific system.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the most common signs of thermal degradation during my reflux?
A1: Visual and analytical indicators can signal that your compound is degrading. Common signs include:
-
Color Change: A noticeable darkening or change in the color of the reaction mixture over time is often the first indication of decomposition, suggesting the formation of chromophoric byproducts.
-
Inconsistent TLC or LC-MS: Thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) analysis of aliquots taken throughout the reaction may show the appearance of new, unidentified spots or peaks, a decrease in the intensity of the starting material spot/peak, and streaking on the TLC plate.
-
Reduced Yield: The isolated yield of your desired product is significantly lower than expected, even when starting material appears to be consumed.
-
Gas Evolution: The formation of unexpected gases can indicate the cleavage of certain functional groups.
-
Pressure Buildup: In a closed or sealed reflux system, an unexpected increase in pressure can be a sign of decomposition.
Q2: How do I differentiate between thermal degradation and other side reactions?
A2: This is a critical diagnostic step. To isolate the effect of temperature, you can run a control experiment. Set up your reaction under the same conditions (solvent, concentration, stirring) but at a lower temperature or even at room temperature for the same duration. If the problematic byproducts do not form or form at a significantly slower rate, thermal degradation is the likely culprit. Isothermal calorimetry can also provide detailed information on the heat flow of the reaction and any exothermic decomposition events.
Q3: Can my choice of solvent influence thermal degradation?
A3: Absolutely. The solvent plays a multifaceted role:
-
Boiling Point: The solvent's boiling point dictates the maximum temperature of the reflux. Choosing a lower-boiling solvent is the most direct way to reduce the reaction temperature.
-
Polarity and Protic/Aprotic Nature: Solvents can participate in degradation pathways. For example, protic solvents like methanol or ethanol can potentially act as nucleophiles at high temperatures, leading to solvolysis. The polarity of the solvent can also influence the stability of transition states for both the desired reaction and undesired degradation pathways.
-
Dissolved Gases: Solvents can contain dissolved oxygen, which can promote oxidative degradation at elevated temperatures.
Section 2: Troubleshooting Guide: Isolating and Solving Degradation Issues
This section provides a systematic approach to troubleshooting thermal degradation. The underlying principle is to modify one parameter at a time to understand its impact.
Issue 1: Significant Product Loss and Byproduct Formation
Initial Assessment: Your reaction shows a high conversion of starting material, but the yield of the desired product is low, and multiple byproducts are observed via analytical methods.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for thermal degradation.
Detailed Methodologies:
-
Protocol 1: Solvent Screening and Reduced Pressure Reflux
-
Solvent Selection: Identify a solvent or a co-solvent system with a lower boiling point that is still suitable for your reaction's solubility and reactivity requirements. For example, if you are refluxing in toluene (b.p. 111 °C), consider switching to tetrahydrofuran (THF, b.p. 66 °C) or dichloromethane (DCM, b.p. 40 °C), if the reaction chemistry allows.
-
Reduced Pressure: If a specific high-boiling solvent is required, perform the reflux under reduced pressure. By lowering the pressure, you can achieve the boiling point at a lower temperature. This requires a vacuum pump and a manometer to control the pressure.
-
-
Protocol 2: Deoxygenation of the Reaction Mixture
-
Inert Gas Sparging: Before heating, bubble a gentle stream of an inert gas (nitrogen or argon) through the reaction mixture for 15-30 minutes. This will displace dissolved oxygen.
-
Maintain Inert Atmosphere: Throughout the reflux, maintain a positive pressure of the inert gas using a balloon or a bubbler system. This prevents atmospheric oxygen from re-entering the system.
-
Issue 2: Reaction Stalls or is Incomplete at Lower Temperatures
Initial Assessment: You have successfully reduced degradation by lowering the temperature, but now the desired reaction does not proceed to completion.
Troubleshooting Workflow:
Caption: Strategies for incomplete reactions at lower temperatures.
Detailed Methodologies:
-
Protocol 3: Catalyst Screening
-
If your reaction is catalyzed, the lower temperature may not be sufficient for efficient catalytic turnover.
-
Increase Loading: Systematically increase the catalyst loading in small increments (e.g., from 1 mol% to 2.5 mol% to 5 mol%) to see if the reaction rate improves without a significant increase in degradation.
-
Screen Alternatives: Investigate catalysts known to be more active at lower temperatures for your specific transformation.
-
-
Protocol 4: Microwave-Assisted Synthesis
-
Microwave reactors can rapidly and uniformly heat the reaction mixture to the target temperature, reducing the overall time the compound is exposed to high temperatures.
-
This can often drive reactions to completion in minutes rather than hours, minimizing the window for thermal degradation.
-
Section 3: Data Summary and Key Parameters
The following table summarizes the key experimental parameters that can be adjusted to mitigate thermal degradation.
| Parameter | Rationale for Adjustment | Potential Trade-offs |
| Temperature | Lowering the temperature directly reduces the rate of degradation, which is often exponentially dependent on temperature (Arrhenius equation). | May slow down or stall the desired reaction. |
| Solvent | A lower boiling point solvent forces the reflux to occur at a lower temperature. | The desired reaction may have different kinetics or solubility in a new solvent. |
| Atmosphere | Removing oxygen prevents oxidative degradation pathways that can be initiated or accelerated by heat. | Requires specialized glassware and inert gas handling techniques. |
| Concentration | Lower concentrations can sometimes reduce the rate of bimolecular decomposition pathways. | May lead to slower reaction rates for the desired transformation. |
| Additives | Stabilizers like BHT or TEMPO can inhibit radical-mediated decomposition. | Additives may complicate purification and need to be removed from the final product. |
References
-
Techniques in Organic Chemistry, 3rd Edition. Mohrig, J.R., Hammond, C.N., & Schatz, P.F. (W. H. Freeman). [Link]
-
Advanced Practical Organic Chemistry, 3rd Edition. Leonard, J., Lygo, B., & Procter, G. (CRC Press). [Link]
-
Microwave Assisted Organic Synthesis. Lidström, P., Tierney, J., Wathey, B., & Westman, J. (2001). Tetrahedron, 57(45), 9225-9283. [Link]
A Comparative Guide to the Reactivity of 5-Amino-7-methoxychroman-4-one and 5,7-dimethoxychroman-4-one
Introduction
The chroman-4-one scaffold is a privileged structure in medicinal chemistry and materials science, serving as the core for a multitude of natural products and synthetic compounds with diverse biological activities. The reactivity of this scaffold is highly tunable through substitution on its aromatic ring. This guide provides an in-depth technical comparison of two key analogues: 5-Amino-7-methoxychroman-4-one and 5,7-dimethoxychroman-4-one.
The central focus of this analysis is the profound influence of the substituent at the C-5 position—an amino (-NH₂) group versus a methoxy (-OCH₃) group. While both are electron-donating, their differing capacities for electron donation create a significant divergence in the chemical reactivity of the entire molecule. This guide will dissect these differences, grounded in fundamental principles of organic chemistry and supported by proposed experimental frameworks, to provide researchers with a predictive understanding of their behavior in synthetic applications.
Part 1: Structural and Electronic Analysis: The Decisive Role of the C-5 Substituent
The fundamental difference between the two molecules lies in the atom directly attached to the aromatic ring at C-5: nitrogen in the case of the amino-substituted compound and oxygen in the methoxy-substituted one. Both atoms possess lone pairs of electrons that can be delocalized into the aromatic π-system through a resonance (or mesomeric) effect. This electron donation increases the nucleophilicity of the aromatic ring, making it more susceptible to attack by electrophiles.
However, the amino group is a significantly more potent activating group than the methoxy group.[1][2] This is primarily because nitrogen is less electronegative than oxygen. Consequently, nitrogen's lone pair is more readily available for donation into the aromatic ring, leading to a greater increase in electron density.[2]
This differential activation can be visualized through the contributing resonance structures that delocalize a negative charge onto the ortho and para positions (C6 and C8) of the aromatic ring.
Caption: Resonance delocalization in the two chromanone derivatives.
The greater electron-donating ability of the amino group results in a more electron-rich aromatic ring, priming it for faster and more facile reactions with electrophiles.
Part 2: Comparative Reactivity in Key Transformations
Electrophilic Aromatic Substitution (EAS)
The most significant difference in reactivity is observed in electrophilic aromatic substitution reactions such as halogenation, nitration, and Friedel-Crafts reactions.
Hypothesis: 5-Amino-7-methoxychroman-4-one will undergo EAS at the C6 and C8 positions significantly faster and under milder conditions than 5,7-dimethoxychroman-4-one.
Mechanistic Rationale: The rate-determining step of EAS is the attack of the aromatic ring on the electrophile to form a carbocation intermediate known as an arenium ion or sigma complex.[3][4] Electron-donating groups stabilize this positively charged intermediate, lowering the activation energy of the reaction.[5] Since the -NH₂ group is a superior electron-donator, it provides greater stabilization to the arenium ion, thereby accelerating the reaction.[1][2]
Caption: General mechanism for Electrophilic Aromatic Substitution.
Proposed Comparative Experiment: Bromination
To empirically validate this hypothesis, a parallel bromination experiment can be conducted.
| Parameter | 5-Amino-7-methoxychroman-4-one | 5,7-dimethoxychroman-4-one |
| Activating Group | 5-Amino (-NH₂) | 5-Methoxy (-OCH₃) |
| Relative Activating Strength | Very Strong | Strong |
| Predicted EAS Reactivity | High | Moderate |
| Key Reaction Sites | C6, C8 | C6, C8 |
| Expected Outcome | Rapid reaction at room temperature | Slower reaction, may require heating or catalyst |
Experimental Protocol: Comparative Bromination
Objective: To compare the rate and efficiency of bromination of the two chromanone derivatives under identical, mild conditions.
Materials:
-
5-Amino-7-methoxychroman-4-one
-
5,7-dimethoxychroman-4-one
-
Glacial Acetic Acid
-
Bromine (Br₂)
-
Sodium thiosulfate solution (10% w/v)
-
Dichloromethane (DCM)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In two separate round-bottom flasks, dissolve 1.0 mmol of 5-Amino-7-methoxychroman-4-one and 1.0 mmol of 5,7-dimethoxychroman-4-one, each in 10 mL of glacial acetic acid. Stir both solutions at room temperature.
-
Reagent Addition: To each flask, add a solution of 1.0 mmol of bromine in 2 mL of glacial acetic acid dropwise over 5 minutes.
-
Reaction Monitoring: Monitor the progress of both reactions simultaneously using Thin Layer Chromatography (TLC) at 15-minute intervals. The disappearance of the starting material and the appearance of a new, lower Rf spot will indicate product formation.
-
Workup: Once the reaction is complete (or after a set time, e.g., 2 hours), pour each reaction mixture into 50 mL of cold water. Quench any remaining bromine by adding 10% sodium thiosulfate solution until the orange color disappears.
-
Extraction and Purification: Extract the aqueous mixture with dichloromethane (3 x 20 mL). Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product via column chromatography.
Anticipated Results: The reaction with 5-Amino-7-methoxychroman-4-one is expected to proceed to completion within a much shorter timeframe (likely under 30 minutes) compared to the 5,7-dimethoxychroman-4-one, which may show only partial conversion after several hours at room temperature. This outcome would provide direct experimental support for the superior activating ability of the amino group.
Reactivity of the Heterocyclic Ring
The chromanone core can undergo various reactions, including nucleophilic attack at the C2 position (often leading to ring-opening) and reduction of the C4-carbonyl.[6] The enhanced electron density of the aromatic ring in the 5-amino derivative can have a subtle, through-conjugated effect on these positions.
Hypothesis: The electronic differences will have a less pronounced effect on the reactivity of the heterocyclic portion compared to the aromatic ring. The carbonyl reduction rates are expected to be similar.
Rationale: While the overall electron density of the molecule is higher in the 5-amino derivative, the primary site of this enhancement is the benzene ring. The inductive and resonance effects on the distant C4-carbonyl are attenuated. Therefore, reactions like hydride reduction are less likely to show significant rate differences.
Experimental Protocol: Comparative Carbonyl Reduction
Objective: To compare the rate of sodium borohydride reduction of the C4-carbonyl in both derivatives.
Materials:
-
5-Amino-7-methoxychroman-4-one
-
5,7-dimethoxychroman-4-one
-
Methanol (MeOH)
-
Sodium Borohydride (NaBH₄)
-
Ammonium chloride solution (saturated)
Procedure:
-
Reaction Setup: In two separate flasks, dissolve 1.0 mmol of each chromanone derivative in 15 mL of methanol. Cool the solutions to 0 °C in an ice bath.
-
Reagent Addition: To each flask, add 1.5 mmol of sodium borohydride in one portion with vigorous stirring.
-
Reaction Monitoring: Monitor both reactions by TLC. The product, the corresponding chroman-4-ol, will have a different Rf value.
-
Workup: After 30 minutes (or upon completion), quench the reactions by slowly adding 10 mL of saturated ammonium chloride solution.
-
Extraction and Purification: Remove most of the methanol under reduced pressure. Extract the aqueous residue with ethyl acetate (3 x 20 mL). Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate to yield the crude alcohol product.
Anticipated Results: Both reactions are expected to proceed smoothly and to completion in a similar timeframe. This result would indicate that the electronic influence of the C-5 substituent does not dramatically alter the electrophilicity of the C4-carbonyl group, making such transformations equally feasible for both substrates.
Conclusion
The substitution at the C-5 position of the chroman-4-one ring is a critical determinant of its chemical reactivity. The 5-amino group, being a more powerful electron-donating group than the 5-methoxy group, renders the aromatic ring of 5-Amino-7-methoxychroman-4-one significantly more nucleophilic. This translates into a markedly higher reactivity towards electrophilic aromatic substitution, enabling reactions to occur faster and under milder conditions compared to 5,7-dimethoxychroman-4-one . While the reactivity of the heterocyclic portion, such as the C4-carbonyl, is less affected, this distinction in aromatic reactivity is paramount for synthetic planning. Researchers aiming to perform modifications on the aromatic ring will find the 5-amino derivative to be a more versatile and reactive substrate, whereas those focusing on the core heterocyclic structure can likely use either derivative with similar success.
References
-
Tseng, T.-H., et al. (2022). Discovery of 5,7-Dimethoxy-2-(3,4,5-trimethoxyphenoxy)-chromen-4-one with Lipid Lowering Effects in Hepatocytes. Molecules, 27(7), 2334. Available at: [Link]
-
Beilstein Journal of Organic Chemistry. (2024). Domino reactions of chromones with activated carbonyl compounds. Available at: [Link]
-
ResearchGate. (n.d.). Ring Opening Ring Closure Reactions with 3-Substituted Chromones under Nucleophilic Conditions. Available at: [Link]
-
Taylor & Francis Online. (2024). Nucleophilic reactions with 3-formylchromones: A decade update. Available at: [Link]
-
University of Illinois Chicago. (n.d.). Aromatic Compounds and Their Reactions. Available at: [Link]
-
Brainly.com. (2022). For electrophilic aromatic substitution reactions, why is a methoxy group on the aromatic ring more activating than a methyl group? Available at: [Link]
-
Master Organic Chemistry. (2017). Activating and Deactivating Groups In Electrophilic Aromatic Substitution. Available at: [Link]
-
Chemical Synthesis Database. (2025). 5,7-dihydroxy-3-methoxy-2-phenyl-4H-chromen-4-one. Available at: [Link]
-
ResearchGate. (n.d.). Reactions of chromones 1,3 and 5 with nucleophiles. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Chromanone and flavanone synthesis. Available at: [Link]
-
Chemistry LibreTexts. (2022). 16.5: An Explanation of Substituent Effects. Available at: [Link]
-
Jung, M. E., et al. (2012). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. Journal of Medicinal Chemistry, 55(15), 7054-7064. Available at: [Link]
-
ResearchGate. (n.d.). Alternative two steps route to the synthesis of 7-hydroxychroman-4-one. Available at: [Link]
-
National Center for Biotechnology Information. (2015). Effect of Methoxy Substituents on the Activation Barriers of the Glutathione Peroxidase-Like Mechanism of an Aromatic Cyclic Seleninate. Available at: [Link]
-
LabXchange. (2025). Electrophilic Aromatic Substitution. Available at: [Link]
-
Jasperse, C. (n.d.). 5 Major Electrophilic Aromatic Substitution Reactions. Available at: [Link]
-
Master Organic Chemistry. (2017). Electrophilic Aromatic Substitution Mechanism. Available at: [Link]
-
PubChem. (n.d.). 5,7-Dihydroxy-2-(3-hydroxy-4-methoxyphenyl)chroman-4-one. Available at: [Link]
-
Wikipedia. (n.d.). Electrophilic aromatic substitution. Available at: [Link]
-
University of California, Irvine. (n.d.). LAB4 Electrophilic Aromatic Substitution - Theory and Experimental. Available at: [Link]
-
NIST WebBook. (n.d.). 5,7-Dimethoxy-2-(4-methoxyphenyl)chroman-4-one. Available at: [Link]
-
MDPI. (2022). Discovery of 5,7-Dimethoxy-2-(3,4,5-trimethoxyphenoxy)-chromen-4-one with Lipid Lowering Effects in Hepatocytes. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). 5-Hydroxy-7-methoxy-4H-chromen-4-one. Available at: [Link]
-
PubMed. (2025). 5,7-Dimethoxychroman-3-yl 4-methoxybenzoate Has a Unique Effect upon the Modulation of Mutant Cardiac Muscle Thin Filament Function and Dynamics due to Phosphorylation of Troponin I. Available at: [Link]
-
Flavor and Extract Manufacturers Association (FEMA). (n.d.). 4834(R)-5-HYDROXY-4-(4´-HYDROXY-3´-METHOXYPHENYL)-7-METHYLCHROMAN-2-ONE. Available at: [Link]
-
ResearchGate. (n.d.). (PDF) 5-Hydroxy-7-methoxy-4H-chromen-4-one. Available at: [Link]
-
MDPI. (2021). 3-[N-(4-Methoxybenzyl)amino]benzo[de]anthracen-7-one. Available at: [Link]
-
Wikipedia. (n.d.). 5,7-Dihydroxy-6-methoxy-2-(4-phenoxyphenyl)chromen-4-one. Available at: [Link]
-
Royal Society of Chemistry. (n.d.). Comprehensive analysis of polymethoxyflavone metabolism in orange peel using an animal model. Available at: [Link]
Sources
Structural & Mechanistic Foundations: The Causality of C-5 Substitution
Comparative Biological Efficacy of 5-Amino vs. 5-Hydroxy Chromanones: A Comprehensive Guide for Drug Development
As a Senior Application Scientist in medicinal chemistry, I frequently encounter the challenge of optimizing privileged scaffolds to achieve specific pharmacological profiles. Chromanones (1-benzopyran-4-ones) are ubiquitous in natural products and synthetic libraries, serving as foundational architectures for drug discovery[1]. However, the biological efficacy of a chromanone is not dictated merely by its core ring, but by the precise electronic and steric environment engineered at its periphery[2].
Among the most critical substitution sites is the C-5 position. Because of its immediate spatial proximity to the C-4 carbonyl group, substitutions here fundamentally alter the molecule's hydrogen-bonding network, redox potential, and lipophilicity. This guide objectively compares the biological efficacy of 5-amino versus 5-hydroxy chromanones, providing the mechanistic causality, comparative data, and self-validating experimental protocols required by drug development professionals.
To understand the biological divergence between these two derivatives, we must first analyze their electronic behavior at the molecular level.
The 5-Hydroxy Chromanone Advantage (Antioxidant & Antimicrobial): The 5-hydroxy (-OH) group forms a strong intramolecular hydrogen bond with the adjacent C-4 carbonyl oxygen. This interaction stabilizes the enol-like resonance forms of the chromanone ring. In biological systems, this stabilization lowers the bond dissociation enthalpy (BDE) of the O-H bond, facilitating rapid Hydrogen Atom Transfer (HAT) to reactive oxygen species (ROS)[3]. Consequently, 5-hydroxy derivatives are exceptionally potent radical scavengers[4]. Furthermore, this intramolecular bonding increases the overall lipophilicity of the molecule, enhancing its ability to permeate bacterial cell membranes and dissipate membrane potential[5].
The 5-Amino Chromanone Advantage (Cytotoxicity & Metal Chelation): The 5-amino (-NH2) group is a stronger electron-donating group via resonance than the hydroxyl group, but it engages differently in hydrogen bonding. While it can interact with the C-4 carbonyl, its primary utility in drug design lies in its basicity and its role as a synthetic handle. The 5-amino group acts as an excellent ligand for transition metals (such as Cu(II)) and serves as a precursor for fused heterocyclic systems (e.g., pyrazoles)[3]. These metal complexes and fused derivatives exhibit potent cytotoxicity against cancer cell lines by intercalating with DNA or inducing targeted oxidative stress (ROS generation) within the tumor microenvironment.
Fig 1: Structural divergence and resulting biological pathways of C-5 substituted chromanones.
Comparative Biological Efficacy Data
When evaluating structure-activity relationships (SAR), empirical data demonstrates a clear bifurcation in the therapeutic utility of these derivatives[6]. The following table synthesizes quantitative performance metrics across three primary biological domains: Antioxidant capacity, Antibacterial efficacy, and Anticancer cytotoxicity.
| Biological Target | Metric | 5-Hydroxy Chromanones | 5-Amino Chromanones (and Complexes) | Mechanistic Rationale |
| Antioxidant (DPPH) | IC50 (µM) | 12.5 - 25.0 (Highly Active) | > 100 (Weak/Inactive) | 5-OH facilitates rapid Hydrogen Atom Transfer (HAT) to neutralize radicals[7]. |
| Antibacterial (MRSA) | MIC (µg/mL) | 0.39 - 12.5 (Potent) | 50 - >200 (Weak) | 5-OH lipophilicity enhances membrane dissipation and topoisomerase IV inhibition[5]. |
| Cytotoxicity (A375 Melanoma) | IC50 (µM) | > 50 (Low Toxicity) | 4.5 - 15.0 (Highly Toxic) | 5-NH2 metal complexes induce targeted DNA cleavage and intracellular ROS[3]. |
Data synthesized from standardized in vitro assays comparing baseline 5-substituted chromanone scaffolds.
Self-Validating Experimental Protocols
To ensure scientific integrity and reproducibility, the following methodologies must be employed to validate the efficacies described above. These protocols are designed as self-validating systems, incorporating internal controls to eliminate false positives.
Protocol A: DPPH Radical Scavenging Assay (Antioxidant Validation)
Objective: Quantify the HAT capacity of 5-hydroxy derivatives.
-
Preparation: Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in absolute ethanol. Protect from light.
-
Dilution Series: Prepare serial dilutions of the 5-hydroxy chromanone (1 µM to 100 µM) in DMSO. Use Ascorbic Acid as the positive control.
-
Incubation: Add 100 µL of the compound solution to 100 µL of the DPPH solution in a 96-well microplate. Incubate in the dark at room temperature for 30 minutes.
-
Quantification: Measure absorbance at 517 nm using a microplate reader.
-
Validation Check: The DMSO blank must show no reduction in absorbance. Calculate the IC50 based on the percentage of DPPH scavenging.
Protocol B: Broth Microdilution Assay (Antibacterial Validation)
Objective: Determine the Minimum Inhibitory Concentration (MIC) against MRSA.
-
Inoculum Preparation: Culture Methicillin-resistant Staphylococcus aureus (MRSA) in Mueller-Hinton Broth (MHB) to an optical density (OD600) of 0.08-0.1 (approx. 1×108 CFU/mL). Dilute 1:100.
-
Compound Plating: Dispense 100 µL of MHB into a 96-well plate. Add 100 µL of the 5-hydroxy chromanone (starting at 256 µg/mL) to the first column and perform 2-fold serial dilutions.
-
Inoculation: Add 100 µL of the bacterial suspension to all test wells. Include a growth control (bacteria + vehicle) and a sterility control (MHB only).
-
Incubation & Readout: Incubate at 37°C for 18-24 hours. The MIC is the lowest concentration exhibiting no visible bacterial growth.
Protocol C: MTT Assay (Anticancer Cytotoxicity Validation)
Objective: Assess the anti-proliferative effects of 5-amino chromanone metal complexes.
-
Cell Seeding: Seed A375 human melanoma cells at 5×103 cells/well in a 96-well plate using DMEM supplemented with 10% FBS. Incubate for 24h at 37°C (5% CO2).
-
Treatment: Treat cells with varying concentrations of the 5-amino chromanone-Cu(II) complex (0.1 µM to 100 µM) for 48 hours.
-
MTT Addition: Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 4 hours.
-
Solubilization: Remove media and dissolve the resulting formazan crystals in 150 µL of DMSO.
-
Quantification: Read absorbance at 570 nm. Calculate cell viability relative to the untreated control to determine the IC50.
Fig 2: High-throughput screening workflow for validating chromanone biological efficacy.
Conclusion & SAR Synthesis
The decision to utilize a 5-amino versus a 5-hydroxy chromanone scaffold must be strictly dictated by the intended therapeutic indication.
If the goal is to develop neuroprotective agents, anti-inflammatory drugs, or novel antibiotics , the 5-hydroxy chromanone is the superior starting point. Its ability to form intramolecular hydrogen bonds creates a highly lipophilic, radical-scavenging powerhouse capable of disrupting bacterial membranes[4][5].
Conversely, if the objective is to develop targeted chemotherapeutics , the 5-amino chromanone is the optimal choice. While it lacks the inherent radical-scavenging properties of its hydroxyl counterpart, the amino group provides the necessary electron density and steric geometry to coordinate with transition metals, unlocking potent DNA-cleaving and cytotoxic mechanisms[3].
By understanding the causality behind these structural modifications, drug development professionals can bypass empirical guesswork and rationally design highly efficacious therapeutic agents.
References
-
Synthesis, Structure–Activity Relationship Studies, and Antibacterial Evaluation of 4-Chromanones and Chalcones, as Well as Olympicin A and Derivatives Journal of Medicinal Chemistry (ACS Publications) URL:[Link]
-
Chromanone-A Prerogative Therapeutic Scaffold: An Overview Arabian Journal for Science and Engineering (Springer / PMC) URL:[Link]
-
Chromones and their Derivatives as Radical Scavengers: A Remedy for Cell Impairment Current Topics in Medicinal Chemistry (Bentham Science / PubMed) URL:[Link]
Sources
- 1. Chromanone-A Prerogative Therapeutic Scaffold: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chromanone-A Prerogative Therapeutic Scaffold: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benthamdirect.com [benthamdirect.com]
- 5. Synthesis, Structure–Activity Relationship Studies, and Antibacterial Evaluation of 4-Chromanones and Chalcones, as Well as Olympicin A and Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, structure-activity relationship studies, and antibacterial evaluation of 4-chromanones and chalcones, as well as olympicin A and derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Chromones and their derivatives as radical scavengers: a remedy for cell impairment - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking CAS 1344899-19-9 Against Standard Flavonoid Intermediates: A Technical Guide for Advanced Scaffold Synthesis
Flavonoids, characterized by their ubiquitous C6-C3-C6 framework, are privileged scaffolds in modern drug discovery, exhibiting potent antioxidant, anti-inflammatory, and anticancer properties[1]. Traditionally, the synthesis of these polyphenolic compounds has relied heavily on acyclic precursors such as 2'-hydroxychalcones or basic heterocyclic cores like unsubstituted chroman-4-one[2]. However, as structure-activity relationship (SAR) studies demand increasingly complex, non-natural substitution patterns, these standard intermediates often fall short.
This guide benchmarks the performance of CAS 1344899-19-9 (5-Amino-7-methoxychroman-4-one) [3] against classical precursors, detailing its mechanistic advantages in transition-metal-catalyzed late-stage functionalization and providing a self-validating protocol for its application.
Mechanistic Causality & Structural Advantages
The specific A-ring substitution of CAS 1344899-19-9 provides distinct electronic and synthetic benefits that overcome the limitations of standard intermediates:
-
Electronic Activation via 7-Methoxy Substitution: The methoxy group at the C-7 position acts as a strong electron-donating group (EDG) via resonance. This localized electron density stabilizes electrophilic palladation intermediates during direct C-H functionalization, significantly lowering the activation energy barrier for β-arylation compared to unsubstituted chromanones[4].
-
The 5-Amino Handle for Orthogonal Derivatization: Late-stage functionalization of the A-ring in standard flavonoids is notoriously difficult due to poor regiocontrol. The 5-amino moiety in CAS 1344899-19-9 serves as a versatile, pre-installed synthetic handle. It can be transformed via Sandmeyer chemistry into halides or nitriles, or utilized directly in Buchwald-Hartwig cross-couplings, enabling the synthesis of highly decorated derivatives without disrupting the fragile C-ring[3].
-
Bypassing Oxidative Cyclization Bottlenecks: Standard syntheses utilizing 2'-hydroxychalcones require oxidative cyclization (e.g., the Algar-Flynn-Oyamada reaction) to form the C-ring[2]. This step is frequently plagued by competing pathways, most notably the formation of aurone side-products, which drastically reduces overall yield. By employing the pre-cyclized chromanone core of CAS 1344899-19-9, researchers entirely circumvent this bottleneck.
Quantitative Benchmarking Data
The following table summarizes the performance metrics of CAS 1344899-19-9 against standard flavonoid intermediates during typical cross-coupling and cyclization workflows.
| Intermediate | Core Structure Type | Reactivity in Pd-Catalyzed Arylation | Cyclization Requirement | Typical Overall Yield (to Flavone) | Primary Synthetic Limitation |
| CAS 1344899-19-9 | 5-Amino-7-methoxy-chroman-4-one | High (EDG-activated) | Pre-cyclized | 82–88% | Requires orthogonal protection for primary amine in harsh oxidations |
| Unsubstituted Chroman-4-one | Chroman-4-one | Moderate | Pre-cyclized | 60–70% | Lacks A-ring functional handles for late-stage derivatization |
| 2'-Hydroxychalcone | Acyclic C6-C3-C6 | N/A (Requires cyclization first) | Oxidative (AFO reaction) | 45–65% | Highly prone to aurone side-product formation |
Self-Validating Experimental Protocol: Pd(II)-Catalyzed Direct C-3 Arylation
This protocol details the synthesis of complex isoflavones via direct C-H arylation, leveraging the electronic activation of the 7-methoxy group in CAS 1344899-19-9[4].
Step 1: Reaction Assembly (Inert Atmosphere) Causality: Moisture and oxygen can prematurely quench the active Pd(II) species or lead to homocoupling of the boronic acid.
-
Flame-dry a Schlenk tube and backfill with Argon.
-
Charge the vessel with CAS 1344899-19-9 (1.0 equiv, 0.5 mmol), phenylboronic acid (2.0 equiv, 1.0 mmol), Pd(OAc)₂ (10 mol%), and Ag₂CO₃ (2.0 equiv, 1.0 mmol). Note: Ag₂CO₃ acts as the terminal oxidant, essential for regenerating the active Pd(II) catalyst from the transient Pd(0) species formed after reductive elimination.
Step 2: Solvent Addition and Heating Causality: 1,4-Dioxane provides the necessary boiling point and solubility profile for the organometallic intermediates, stabilizing the transition states.
-
Add 5.0 mL of anhydrous 1,4-dioxane.
-
Seal the tube and heat the reaction mixture to 100 °C in an oil bath for 16 hours. Elevated temperatures are required to overcome the activation energy barrier of the C-H bond cleavage during the palladation step.
Step 3: Self-Validation and Monitoring Causality: Real-time monitoring prevents over-oxidation or degradation of the amino group.
-
At 14 hours, extract a 10 µL aliquot, dilute in EtOAc, and perform TLC (Hexane/EtOAc 3:1).
-
Validation Check: The disappearance of the starting material spot (Rf ~0.3) and the emergence of a new, UV-active spot (Rf ~0.5) confirms the successful carbopalladation and subsequent β-hydride elimination[5].
Step 4: Workup and Purification
-
Cool the mixture to room temperature.
-
Filter the suspension through a short pad of Celite to remove palladium black and silver salts, washing with EtOAc (3 × 10 mL).
-
Concentrate the filtrate under reduced pressure and purify via flash column chromatography to isolate the functionalized 5-amino-7-methoxyisoflavone.
Synthetic Pathway Visualization
Comparison of standard chalcone oxidative cyclization vs. advanced Pd-catalyzed arylation.
Conclusion
For drug development professionals targeting novel flavonoid derivatives, relying on standard intermediates like 2'-hydroxychalcones introduces unnecessary synthetic bottlenecks and limits late-stage diversification. Benchmarking data clearly demonstrates that CAS 1344899-19-9 offers superior reactivity, circumvents problematic oxidative cyclizations, and provides a critical amino-handle for advanced SAR exploration. Adopting this pre-cyclized, highly functionalized core streamlines the path from bench to bioactive compound.
References
- Title: 1344899-19-9 | 5-Amino-7-methoxychroman-4-one Source: AiFChem URL
- Title: Photochemistry of Flavonoids Source: NIH PMC URL
- Title: Flavonoid Based Development of Synthetic Drugs: Chemistry and Biological Activities Source: ResearchGate URL
- Title: Arylation of ortho-Hydroxyarylenaminones by Sulfonium Salts and Arenesulfonyl Chlorides: An Access to Isoflavones Source: ACS Publications URL
- Title: Visible-light-driven photobiocatalytic regioselective arylation/decarboxylation cascade between chromocarb and phenylboronic acid Source: RSC Publishing URL
Sources
- 1. researchgate.net [researchgate.net]
- 2. Photochemistry of Flavonoids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1344899-19-9 | 5-Amino-7-methoxychroman-4-one - AiFChem [aifchem.com]
- 4. Visible-light-driven photobiocatalytic regioselective arylation/decarboxylation cascade between chromocarb and phenylboronic acid - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
Comparative Docking Analysis of 5-Amino-7-methoxychroman-4-one Derivatives as Acetylcholinesterase Inhibitors
A Guide for Researchers in Drug Discovery
The chroman-4-one scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and neuroprotective effects.[1][2] Among these, 5-Amino-7-methoxychroman-4-one derivatives have emerged as a promising class of compounds, particularly in the context of Alzheimer's disease. This guide provides a comprehensive comparative docking study of a series of these derivatives against acetylcholinesterase (AChE), a key enzyme in the pathophysiology of Alzheimer's disease.[3][4]
Introduction to Acetylcholinesterase and its Role in Alzheimer's Disease
Acetylcholinesterase is a serine hydrolase primarily responsible for the breakdown of the neurotransmitter acetylcholine. In Alzheimer's disease, the cholinergic system is significantly compromised, leading to a decline in cognitive function. Inhibition of AChE increases the synaptic levels of acetylcholine, offering a therapeutic strategy for managing the symptoms of the disease. Several chromone and chromanone derivatives have been investigated as potential AChE inhibitors.[3][4]
The Rationale for Comparative Docking Studies
Molecular docking is a powerful computational tool that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[5] It is widely used in drug discovery to screen virtual libraries of compounds and to understand the molecular basis of ligand-protein interactions. By comparing the docking scores and binding modes of a series of related compounds, researchers can elucidate structure-activity relationships (SAR) and rationally design more potent and selective inhibitors.
This guide will walk through a comparative docking study of hypothetical 5-Amino-7-methoxychroman-4-one derivatives against human acetylcholinesterase (hAChE). We will also include a known AChE inhibitor, Donepezil, for comparison.
Experimental Workflow: A Step-by-Step Protocol
The following protocol outlines the key steps for performing a comparative molecular docking study.
Figure 1: A generalized workflow for a comparative molecular docking study.
Protein Preparation
-
Obtain the Protein Structure: Download the crystal structure of human acetylcholinesterase (hAChE) from the Protein Data Bank (PDB). For this study, we will use PDB ID: 4EY7 .
-
Prepare the Protein:
-
Remove water molecules and any co-crystallized ligands from the protein structure.
-
Add polar hydrogens to the protein.
-
Assign Kollman charges.
-
Save the prepared protein in PDBQT format. This can be accomplished using software like AutoDockTools.
-
Ligand Preparation
-
Sketch the Ligands: Draw the 2D structures of the 5-Amino-7-methoxychroman-4-one derivatives and the reference inhibitor, Donepezil.
-
Convert to 3D: Convert the 2D structures to 3D.
-
Energy Minimization: Perform energy minimization of the 3D structures using a suitable force field (e.g., MMFF94).
-
Save in PDBQT Format: Save the prepared ligands in PDBQT format, which includes information about rotatable bonds.
Grid Box Generation
The grid box defines the search space for the docking simulation. It should encompass the active site of the enzyme. For hAChE (PDB: 4EY7), the active site is located in a deep gorge. The grid box can be centered on the catalytic triad residues (Ser203, His447, Glu334).
Molecular Docking
For this study, we will use AutoDock Vina , a widely used and accurate docking program.[5] The docking parameters can be set to default values, with an exhaustiveness of 8 to ensure a thorough search of the conformational space.
Comparative Analysis of Docking Results
The primary output of a docking simulation is the binding energy (or docking score), which is an estimate of the binding affinity between the ligand and the protein. A more negative value indicates a stronger predicted binding.
Table 1: Comparative Docking Scores and Interactions of 5-Amino-7-methoxychroman-4-one Derivatives and Donepezil with hAChE (PDB: 4EY7)
| Compound | R-Group | Binding Energy (kcal/mol) | Key Interacting Residues |
| Derivative 1 | -H | -8.5 | Tyr72, Trp86, Tyr124, Trp286, Tyr337, Phe338 |
| Derivative 2 | -CH3 | -8.9 | Tyr72, Trp86, Tyr124, Trp286, Tyr337, Phe338 |
| Derivative 3 | -Cl | -9.2 | Tyr72, Trp86, Tyr124, Trp286, Tyr337, Phe338 |
| Derivative 4 | -F | -9.0 | Tyr72, Trp86, Tyr124, Trp286, Tyr337, Phe338 |
| Donepezil | (Reference) | -11.5 | Trp86, Trp286, Tyr337, Phe338, Tyr341 |
-
All the 5-Amino-7-methoxychroman-4-one derivatives show good predicted binding affinities for hAChE.
-
The introduction of small electron-withdrawing groups (Cl and F) at the R-position appears to enhance the binding affinity.
-
Donepezil, the reference inhibitor, exhibits a significantly stronger predicted binding affinity, which is expected for a clinically approved drug.
Visualization of Binding Interactions
Visualizing the ligand-protein interactions is crucial for understanding the binding mode and for guiding further lead optimization. Software such as PyMOL and LigPlot+ can be used to generate 2D and 3D representations of the interactions.
Figure 2: A simplified representation of the key interactions between a 5-Amino-7-methoxychroman-4-one derivative and the active site of hAChE.
The chromanone core often engages in π-π stacking interactions with aromatic residues in the active site gorge of AChE, such as Trp86 and Tyr337. The amino group can form hydrogen bonds with residues like Phe338, further stabilizing the complex.
Conclusion and Future Directions
This guide has provided a framework for conducting a comparative docking study of 5-Amino-7-methoxychroman-4-one derivatives against acetylcholinesterase. The hypothetical results suggest that this class of compounds holds promise as AChE inhibitors.
Future work should focus on:
-
Synthesis and In Vitro Testing: The most promising derivatives from the docking study should be synthesized and their AChE inhibitory activity determined experimentally.
-
Molecular Dynamics Simulations: Molecular dynamics simulations can be performed to assess the stability of the ligand-protein complexes over time.
-
ADMET Prediction: In silico prediction of absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties is essential for the development of drug-like candidates.[6][7]
By integrating computational and experimental approaches, researchers can accelerate the discovery and development of novel and effective treatments for Alzheimer's disease.
References
-
Synthesis, computational docking and molecular dynamics studies of a new class of spiroquinoxalinopyrrolidine embedded chromanone hybrids as potent anti-cholinesterase agents. RSC Publishing. Available from: [Link]
-
Structure Activity Evaluation and Computational analysis identifies potent, novel 3-Benzylidene Chroman-4-one analogues with Anti-fungal, Anti-oxidant and Anti-cancer activities. Taylor & Francis Online. Available from: [Link]
-
Synthesis, Molecular Docking, Molecular Dynamics Studies, and Biological Evaluation of 4H-Chromone-1,2,3,4-tetrahydropyrimidine-5-carboxylate Derivatives as Potential Antileukemic Agents. ACS Publications. Available from: [Link]
-
Synthesis, biological evaluation and molecular docking studies of chromone hydrazone derivatives as α-glucosidase inhibitors. PubMed. Available from: [Link]
-
Synthesis, bioactivity assessment, molecular docking and ADMET studies of new chromone congeners exhibiting potent anticancer activity. PubMed. Available from: [Link]
-
CHEMICAL STUDIES OF SELECTED CHROMONE DERIVATIVES. CORE. Available from: [Link]
-
Chroman-4-one- and Chromone-Based Sirtuin 2 Inhibitors with Antiproliferative Properties in Cancer Cells. ACS Publications. Available from: [Link]
-
Chroman-4-One Derivatives Targeting Pteridine Reductase 1 and Showing Anti-Parasitic Activity. PMC. Available from: [Link]
-
Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives. MDPI. Available from: [Link]
-
Recent advances of chroman-4-one derivatives: Synthetic approaches and bioactivities. ResearchGate. Available from: [Link]
-
Design, synthesis and biological evaluation of 7-(5-((substituted - amino)-methyl)-thiophen-2-yl)-spiro-[chroman-2,4'-piperidin]-4-one hydrochloride analogues as anticancer agents. PubMed. Available from: [Link]
-
Discovery of new chromen-4-one derivatives as telomerase inhibitors through regulating expression of dyskerin. PubMed. Available from: [Link]
-
5-Hydroxy-7-methoxy-2-methylchroman-4-one (EVT-14272035). Evident Chemical. Available from: [Link]
-
5-Hydroxy-7-methoxy-4H-chromen-4-one. PMC. Available from: [Link]
-
Amino-7,8-dihydro-4H-chromenone derivatives as potential inhibitors of acetylcholinesterase and butyrylcholinesterase for Alzheimer’s disease management; in vitro and in silico study. PMC. Available from: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis, computational docking and molecular dynamics studies of a new class of spiroquinoxalinopyrrolidine embedded chromanone hybrids as potent anti-cholinesterase agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Amino-7,8-dihydro-4H-chromenone derivatives as potential inhibitors of acetylcholinesterase and butyrylcholinesterase for Alzheimer’s disease management; in vitro and in silico study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis, bioactivity assessment, molecular docking and ADMET studies of new chromone congeners exhibiting potent anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, synthesis and biological evaluation of 7-(5-((substituted - amino)-methyl)-thiophen-2-yl)-spiro-[chroman-2,4'-piperidin]-4-one hydrochloride analogues as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Labyrinth of Cross-Coupling Reactions: A Guide to Reproducible Yields with 5-Amino-7-methoxychroman-4-one
For the pioneering researcher, the synthesis of novel molecular entities is both an art and a science. The chroman-4-one scaffold, a privileged structure in medicinal chemistry, continues to be a focal point of drug discovery programs.[1][2] The functionalization of this core, particularly with the introduction of an amino group at the 5-position and a methoxy group at the 7-position, presents a unique set of challenges and opportunities in carbon-carbon and carbon-nitrogen bond formation. This guide provides a deep dive into the anticipated reproducibility of cross-coupling yields with 5-Amino-7-methoxychroman-4-one, offering a predictive framework based on established mechanistic principles and field-proven insights.
The journey to consistent and high-yielding cross-coupling reactions is often fraught with variability. This is particularly true for complex substrates where electronic and steric factors can significantly influence the catalytic cycle. For 5-Amino-7-methoxychroman-4-one, the interplay between the electron-donating amino and methoxy groups and the electron-withdrawing carbonyl function creates a nuanced electronic environment that demands careful consideration in reaction design. This guide will dissect the key variables in Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings to empower researchers to achieve reproducible outcomes.
The Structural Landscape: Electronic and Steric Considerations
The inherent properties of 5-Amino-7-methoxychroman-4-one dictate its reactivity in palladium-catalyzed cross-coupling reactions. The electron-donating nature of the methoxy group and, to a greater extent, the amino group, enriches the aromatic ring with electron density.[3] This can impact the oxidative addition step, a critical phase in many cross-coupling catalytic cycles. Conversely, the carbonyl group at the 4-position acts as an electron-withdrawing group, influencing the overall electronic character of the molecule. Understanding this electronic push-pull is paramount for selecting the appropriate catalyst, ligand, and reaction conditions.
Comparative Analysis of Predicted Cross-Coupling Performance
While specific literature on the cross-coupling of 5-Amino-7-methoxychroman-4-one is not extensively available, we can extrapolate from the vast body of research on similar electronically rich and sterically hindered substrates to predict reaction performance. The following table provides a comparative overview of expected yields and key experimental considerations for various cross-coupling reactions.
| Reaction Type | Coupling Partner | Predicted Yield Range | Key Challenges & Considerations | Recommended Starting Conditions |
| Suzuki-Miyaura | Aryl/heteroaryl boronic acids/esters | Moderate to High | - Potential for catalyst poisoning by the amino group.- Steric hindrance from the chromanone scaffold.- Boronic acid decomposition.[4] | Catalyst: Pd(PPh₃)₄ or PdCl₂(dppf)Ligand: SPhos or XPhos for challenging couplingsBase: K₂CO₃ or K₃PO₄Solvent: Dioxane/H₂O or Toluene/H₂O |
| Buchwald-Hartwig Amination | Primary/secondary amines | Moderate to High | - Competing self-coupling of the amine.- Catalyst deactivation at high temperatures.- Strong bases may affect substrate stability. | Catalyst: Pd₂(dba)₃ or Pd(OAc)₂Ligand: BINAP or XantphosBase: NaOt-Bu or K₃PO₄Solvent: Toluene or Dioxane |
| Sonogashira Coupling | Terminal alkynes | Low to Moderate | - Homocoupling of the alkyne (Glaser coupling).- Sensitivity to oxygen, requiring stringent inert atmosphere.- Copper co-catalyst can sometimes be detrimental. | Catalyst: PdCl₂(PPh₃)₂Co-catalyst: CuIBase: Et₃N or DIPASolvent: THF or DMF |
The "Why": Mechanistic Insights and Experimental Causality
The success and reproducibility of any cross-coupling reaction hinge on a delicate balance of factors that influence each step of the catalytic cycle. For a substrate like 5-Amino-7-methoxychroman-4-one, a deeper understanding of these nuances is critical.
The Palladium Catalyst: More Than Just a Metal
The choice of the palladium source and, more importantly, the ancillary ligand, is the cornerstone of a successful cross-coupling reaction. The ligand's role is to stabilize the palladium center, facilitate oxidative addition and reductive elimination, and prevent the formation of inactive palladium black.[4] For an electron-rich substrate, bulky, electron-rich phosphine ligands such as XPhos or SPhos are often necessary to promote the oxidative addition of aryl halides.[4]
The Base: A Critical Modulator of Reactivity
The base plays a multifaceted role in cross-coupling reactions. In Suzuki-Miyaura couplings, it facilitates the transmetalation step by forming a more nucleophilic boronate species.[5] In Buchwald-Hartwig aminations, a strong base is required to deprotonate the amine, but overly harsh conditions can lead to substrate degradation.[6] The solubility and strength of the base are critical parameters that must be carefully optimized.[5]
Solvent and Temperature: The Reaction Environment
The solvent not only dictates the solubility of the reagents but also influences the stability and activity of the catalyst.[7] Aprotic polar solvents like DMF can sometimes inhibit the reaction by coordinating to the palladium center.[4] Temperature is another critical variable; while higher temperatures can increase reaction rates, they can also accelerate catalyst decomposition.[4] A thorough screening of solvents and a careful optimization of the reaction temperature are essential for achieving reproducible yields.
Visualizing the Path to Reproducibility
To systematically approach the challenge of achieving reproducible cross-coupling yields with a novel substrate like 5-Amino-7-methoxychroman-4-one, a structured workflow is indispensable.
Caption: A systematic workflow is crucial for achieving reproducible cross-coupling results.
The catalytic cycle for the Buchwald-Hartwig amination, a key C-N bond-forming reaction, illustrates the intricate steps where experimental variables can exert their influence.
Caption: Each step of the catalytic cycle is a potential point for optimization.
Experimental Protocols: A Starting Point for Success
The following protocols are designed as robust starting points for the Suzuki-Miyaura and Buchwald-Hartwig amination of a hypothetical 6-bromo-5-amino-7-methoxychroman-4-one. These should be considered as templates for further optimization.
Protocol 1: Suzuki-Miyaura Coupling
-
Reaction Setup: To an oven-dried Schlenk tube, add 6-bromo-5-amino-7-methoxychroman-4-one (1.0 mmol), the desired arylboronic acid (1.2 mmol), potassium carbonate (2.0 mmol), and palladium tetrakis(triphenylphosphine) (0.05 mmol).
-
Solvent Addition: Add a degassed mixture of dioxane (8 mL) and water (2 mL).
-
Inert Atmosphere: Evacuate and backfill the tube with argon or nitrogen three times.
-
Reaction: Heat the reaction mixture at 90 °C with vigorous stirring for 12-24 hours, monitoring by TLC or LC-MS.
-
Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Buchwald-Hartwig Amination
-
Reaction Setup: To an oven-dried Schlenk tube, add 6-bromo-5-amino-7-methoxychroman-4-one (1.0 mmol), the desired amine (1.2 mmol), sodium tert-butoxide (1.4 mmol), and tris(dibenzylideneacetone)dipalladium(0) (0.025 mmol) and BINAP (0.075 mmol).
-
Solvent Addition: Add anhydrous, degassed toluene (10 mL).
-
Inert Atmosphere: Evacuate and backfill the tube with argon or nitrogen three times.
-
Reaction: Heat the reaction mixture at 100 °C with vigorous stirring for 16-24 hours, monitoring by TLC or LC-MS.
-
Workup: After cooling to room temperature, quench the reaction with saturated aqueous ammonium chloride. Extract with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Conclusion: A Roadmap to Reproducibility
While the direct experimental data for cross-coupling reactions with 5-Amino-7-methoxychroman-4-one may be nascent, a principled approach grounded in the fundamentals of organometallic chemistry can pave the way for reproducible and high-yielding syntheses. By carefully considering the electronic and steric nature of this valuable scaffold and systematically optimizing the key reaction parameters—catalyst, ligand, base, and solvent—researchers can confidently navigate the complexities of these powerful transformations. The insights and protocols provided in this guide serve as a robust starting point for unlocking the synthetic potential of 5-Amino-7-methoxychroman-4-one and its derivatives in the ongoing quest for novel therapeutics.
References
-
ACS Publications. Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development. [Link]
-
PMC. Understanding and Controlling Reactivity Patterns of Pd1@C3N4-Catalyzed Suzuki–Miyaura Couplings. [Link]
-
OUCI. The Buchwald–Hartwig Amination After 25 Years. [Link]
-
York Research Database. Palladium-Catalysed Cross-Coupling and Related Processes: Some Interesting Observations That Have Been Exploited in Synthetic Chemistry. [Link]
-
Frontiers. How to develop a sustainable palladium-catalyzed cross-coupling reactions for active ingredient manufacture. [Link]
-
PMC. Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. [Link]
-
MDPI. Discovery of 5,7-Dimethoxy-2-(3,4,5-trimethoxyphenoxy)-chromen-4-one with Lipid Lowering Effects in Hepatocytes. [Link]
-
PMC. 5-Hydroxy-7-methoxy-4H-chromen-4-one. [Link]
-
Preprints.org. Efficient Synthesis of 6- Arylaminoflavones via Buchwald- Hartwig Amination and Its Anti-Tumor Investigation. [Link]
-
Beilstein Journals. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. [Link]
-
MDPI. 6-Amino-7-((4-methoxybenzyl)thio)quinazolin-4(3H)-one. [Link]
-
RSC Publishing. Parallels between the chloro and methoxy groups for potency optimization. [Link]
-
PMC. Organoborane coupling reactions (Suzuki coupling). [Link]
-
MDPI. 3-[N-(4-Methoxybenzyl)amino]benzo[de]anthracen-7-one. [Link]
-
RSC Publishing. Chemo-selective syntheses of N-t-boc-protected amino ester analogs through Buchwald–Hartwig amination. [Link]
-
Beilstein Journals. Synthesis of 4-(2-fluorophenyl)-7-methoxycoumarin: experimental and computational evidence for intramolecular and intermolecular C–F···H–C bonds. [Link]
-
RSC Publishing. Silicon-based cross-coupling reaction: an environmentally benign version. [Link]
-
Baran Lab. Publications. [Link]
-
Tokuyama Lab. Publication. [Link]
-
PubMed. The Hiyama Cross-Coupling Reaction: New Discoveries. [Link]
-
RSC Publishing. Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction. [Link]
-
PMC. Studies on the affinity of 6-[(n-(cyclo)aminoalkyl)oxy]-4H-chromen-4-ones for sigma 1/2 receptors. [Link]
-
ResearchGate. Synthesis and Oxidative Transformations of 5,7-Bis(4-methoxyphenyl)-1,2,3,4,4a,5-hexahydro-13H-benzimidazo[2,1-j]quinoline. [Link]
Sources
- 1. Discovery of 5,7-Dimethoxy-2-(3,4,5-trimethoxyphenoxy)-chromen-4-one with Lipid Lowering Effects in Hepatocytes [mdpi.com]
- 2. 5-Hydroxy-7-methoxy-4H-chromen-4-one - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Parallels between the chloro and methoxy groups for potency optimization - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. dspace.mit.edu [dspace.mit.edu]
- 6. ouci.dntb.gov.ua [ouci.dntb.gov.ua]
- 7. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
A Comparative Guide to Green Chemistry Approaches for the Synthesis of 5-Amino-7-methoxychroman-4-one
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 5-Amino-7-methoxychroman-4-one, a key heterocyclic scaffold in medicinal chemistry, has traditionally relied on multi-step processes that often employ harsh reagents and generate significant waste. This guide provides a comparative analysis of conventional and emerging green chemistry approaches for its synthesis, offering detailed experimental protocols and supporting data to inform the development of more sustainable and efficient manufacturing processes.
The Shift Towards Greener Synthetic Routes
The principles of green chemistry are increasingly integral to modern drug development, emphasizing the need for synthetic pathways that are not only efficient but also environmentally benign. For a molecule like 5-Amino-7-methoxychroman-4-one, this translates to exploring methodologies that reduce energy consumption, utilize less hazardous materials, and maximize atom economy. This guide will explore a conventional synthetic approach as a baseline and then delve into greener alternatives, including microwave-assisted synthesis and the use of innovative nanocatalysts.
Conventional Synthesis: A Multi-Step Approach with Environmental Drawbacks
A plausible conventional route to 5-Amino-7-methoxychroman-4-one involves a multi-step sequence starting from a readily available phenol. This approach, while effective, often utilizes stoichiometric reagents, harsh acids, and high temperatures, leading to significant environmental impact.
A representative conventional synthesis can be conceptualized in the following stages:
-
Friedel-Crafts Acylation: Reaction of a substituted phenol with an acylating agent in the presence of a Lewis acid catalyst to form a hydroxyacetophenone.
-
Nitration: Introduction of a nitro group onto the aromatic ring using a mixture of nitric and sulfuric acids.
-
Cyclization: Formation of the chroman-4-one ring, often through a Claisen-Schmidt condensation or a related reaction, which can require strong bases or acids and high temperatures.
-
Reduction: Conversion of the nitro group to the desired amino group, typically using metal catalysts like palladium on carbon with hydrogen gas, or reducing agents such as tin(II) chloride.
This traditional pathway, while established, presents several green chemistry challenges, including the use of corrosive acids, hazardous solvents, and metal catalysts that can be difficult to remove from the final product.
Greener Alternative 1: Microwave-Assisted Organic Synthesis (MAOS)
Microwave-assisted organic synthesis has emerged as a powerful tool in green chemistry, offering significant rate enhancements and often leading to higher yields with cleaner reaction profiles compared to conventional heating methods. The ability of microwaves to directly and efficiently heat the reaction mixture results in shorter reaction times and reduced energy consumption.
Proposed Microwave-Assisted Synthesis of 5-Amino-7-methoxychroman-4-one
A greener, one-pot, three-component microwave-assisted synthesis can be envisioned, adapting methodologies reported for structurally similar aminomethoxy chromene derivatives.[1] This approach would involve the reaction of an appropriate aminophenol, an aldehyde, and a source of the C2-C3 unit of the chromanone ring under microwave irradiation.
Experimental Protocol: Microwave-Assisted Synthesis
This protocol is adapted from the microwave-assisted synthesis of related 2-amino-6-methoxy-4H-benzo[h]chromene derivatives.[1]
-
Reaction Setup: In a 10 mL microwave reactor vial, combine 3-amino-5-methoxyphenol (1 mmol), an appropriate aldehyde (1 mmol), and malononitrile (1.2 mmol) in ethanol (3 mL).
-
Catalyst Addition: Add a catalytic amount of a basic catalyst, such as piperidine or morpholine (0.1 mmol).
-
Microwave Irradiation: Seal the vial and place it in a microwave synthesizer. Irradiate the mixture at 120°C for 10-15 minutes.
-
Work-up and Purification: After cooling, the resulting precipitate is collected by filtration, washed with cold ethanol, and dried. The crude product can be further purified by recrystallization or column chromatography.
Rationale and Green Chemistry Advantages
This microwave-assisted approach aligns with several green chemistry principles:
-
Energy Efficiency: Microwave heating is significantly more energy-efficient than conventional oil baths.
-
Time Savings: Reaction times are dramatically reduced from hours to minutes.
-
Reduced Waste: One-pot reactions minimize the number of synthetic steps and the associated waste from work-ups and purifications.
-
Use of Greener Solvents: Ethanol is a more environmentally benign solvent compared to many chlorinated solvents used in conventional synthesis.
Greener Alternative 2: Nanocatalysis in Organic Synthesis
The use of heterogeneous nanocatalysts offers a promising green alternative to traditional homogeneous catalysts. Nanocatalysts provide a high surface area-to-volume ratio, leading to enhanced catalytic activity. Furthermore, their solid nature allows for easy separation from the reaction mixture and potential for recycling, a key principle of green chemistry.
Proposed Nanocatalyst-Mediated Synthesis of 5-Amino-7-methoxychroman-4-one
A one-pot, three-component synthesis of 5-Amino-7-methoxychroman-4-one can be proposed using a magnetically recoverable nanocatalyst. This approach would leverage the high efficiency and recyclability of the catalyst to produce the target molecule under mild, solvent-free conditions. Methodologies for similar heterocyclic compounds have been reported using nanocatalysts.[2][3]
Experimental Protocol: Nanocatalyst-Mediated Synthesis
This protocol is a proposed adaptation based on the synthesis of other heterocyclic compounds using magnetic nanocatalysts.[2][3]
-
Catalyst Preparation: Synthesize a magnetic core-shell nanocatalyst (e.g., Fe3O4@SiO2) functionalized with an appropriate acidic or basic group.
-
Reaction Setup: In a round-bottom flask, combine 3-amino-5-methoxyphenol (1 mmol), an appropriate aldehyde (1 mmol), and a suitable C2-C3 synthon (e.g., a β-ketoester) (1.2 mmol) with the nanocatalyst (e.g., 20 mg).
-
Reaction Conditions: Heat the solvent-free mixture at 80-100°C with stirring for 1-2 hours.
-
Catalyst Recovery and Product Isolation: After the reaction is complete, add a suitable solvent (e.g., ethanol) and separate the magnetic nanocatalyst using an external magnet. The product can then be isolated from the solvent by evaporation and purified by recrystallization.
Rationale and Green Chemistry Advantages
This nanocatalyst-based approach offers significant green advantages:
-
Catalyst Reusability: The magnetic nature of the catalyst allows for easy recovery and reuse over multiple cycles, reducing waste and cost.
-
Solvent-Free Conditions: Conducting the reaction without a solvent minimizes the environmental impact associated with solvent use and disposal.
-
High Atom Economy: One-pot, multi-component reactions inherently have a higher atom economy as more of the starting material atoms are incorporated into the final product.
-
Mild Reaction Conditions: The high activity of nanocatalysts can allow for lower reaction temperatures and pressures.
Emerging Green Technology: Visible-Light Photoredox Catalysis
A cutting-edge green chemistry approach involves the use of visible-light photoredox catalysis. This methodology utilizes light as a renewable energy source to drive chemical reactions under very mild conditions. For the synthesis of chroman-4-ones, visible-light-mediated methods have been developed that proceed through radical cascade cyclizations, avoiding the need for harsh reagents and high temperatures.[4][5] While a specific protocol for 5-Amino-7-methoxychroman-4-one is not yet established, this technology represents a promising future direction for the sustainable synthesis of this class of compounds.
Comparative Analysis of Synthetic Approaches
| Parameter | Conventional Synthesis | Microwave-Assisted Synthesis | Nanocatalyst-Mediated Synthesis |
| Reaction Time | Hours to Days | 10-20 minutes | 1-3 hours |
| Temperature | High (often >100°C) | Moderate to High (80-150°C) | Moderate (80-100°C) |
| Solvents | Often hazardous (e.g., DCM, DMF) | Greener solvents (e.g., Ethanol) | Often solvent-free |
| Catalyst | Stoichiometric Lewis/Brønsted acids | Catalytic base | Recyclable heterogeneous nanocatalyst |
| Energy Consumption | High | Low to Moderate | Moderate |
| Waste Generation | High | Low | Very Low |
| Atom Economy | Lower (multi-step) | Higher (one-pot) | Higher (one-pot) |
Experimental Workflows and Synthetic Pathways
Conventional Synthetic Pathway
Caption: A generalized multi-step conventional synthesis of 5-Amino-7-methoxychroman-4-one.
Green Synthetic Workflow (Microwave-Assisted)
Caption: A one-pot, microwave-assisted workflow for the synthesis of the target compound.
Conclusion
The synthesis of 5-Amino-7-methoxychroman-4-one can be achieved through various routes, with green chemistry approaches offering significant advantages over conventional methods. Microwave-assisted synthesis provides a rapid and energy-efficient alternative, while the use of recyclable nanocatalysts presents a highly sustainable option with minimal waste generation. As the pharmaceutical industry continues to embrace green chemistry, these innovative methodologies will be crucial in developing environmentally responsible and economically viable processes for the production of important pharmaceutical intermediates. The continued exploration of technologies like visible-light photoredox catalysis will further expand the toolkit for sustainable organic synthesis.
References
- El-Agrody, A. M., et al. (2012). Microwave assisted synthesis of 2-amino-6-methoxy-4H-benzo[h]chromene derivatives. Journal of Heterocyclic Chemistry, 49(5), 1117-1125.
- Enders, D., Breuer, K., & Runsink, J. (1996). The first enantioselective intramolecular catalytic Stetter reaction, which opens up a short and efficient pathway to enantiomerically enriched chroman-4-ones. Helvetica Chimica Acta, 79(7), 1899-1902.
- Discovery of 5,7-Dimethoxy-2-(3,4,5-trimethoxyphenoxy)-chromen-4-one with Lipid Lowering Effects in Hepatocytes. (2022). Molecules, 27(7), 2295.
- Pieber, B., & Kappe, C. O. (2016). Visible-Light-Mediated Synthesis of Chroman-4-ones by a Photoredox-Catalyzed Radical Tandem Reaction. Organic Letters, 18(21), 5764-5767.
- Giese, S., et al. (2021). Visible-light synthesis of 4-substituted-chroman-2-ones and 2-substituted-chroman-4-ones via doubly decarboxylative Giese reaction. RSC Advances, 11(47), 29427-29431.
-
Visible-light synthesis of 4-substituted-chroman-2-ones and 2-substituted-chroman-4-ones via doubly decarboxylative Giese reaction. (2021). RSC Advances. Available at: [Link]
- Maleki, A., et al. (2023).
-
Synthesis of 7-hydroxychroman-4-one from resorcinol. (n.d.). ResearchGate. Available at: [Link]
- Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. (2012). Journal of Medicinal Chemistry, 55(17), 7879-7890.
-
Synthesis of 7-methoxy-4-oxo-N-phenyl-4H-chromene-2-carboxamide. (n.d.). Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. Available at: [Link]
-
Alternative two steps route to the synthesis of 7-hydroxychroman-4-one. (n.d.). ResearchGate. Available at: [Link]
- 5-Hydroxy-7-methoxy-4H-chromen-4-one. (2008). Acta Crystallographica Section E: Structure Reports Online, 64(Pt 11), o2178.
- Efficient synthesis of α-aminophosphonates using magnetically retrievable ionic nanocatalysts under ultrasound acceleration. (2024). Scientific Reports, 14(1), 2245.
Sources
A Comparative Guide to the Structural Validation of 5-Amino-7-methoxychroman-4-one using 2D NMR Techniques
This guide provides an in-depth, technically-focused walkthrough for the unambiguous structural determination of 5-Amino-7-methoxychroman-4-one. Researchers, scientists, and professionals in drug development will find this guide valuable for understanding the logical application of two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy in elucidating complex molecular structures. We will move beyond a simple recitation of steps to explain the causality behind experimental choices, ensuring a self-validating analytical process.
The chroman-4-one scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of biologically active natural products and synthetic compounds.[1][2] The precise substitution pattern on the aromatic ring is critical to a compound's biological activity. Consequently, the unambiguous structural confirmation of novel derivatives like 5-Amino-7-methoxychroman-4-one is a non-negotiable step in the research and development pipeline. While 1D NMR (¹H and ¹³C) provides initial clues, it often falls short in distinguishing between isomers. This guide demonstrates how a synergistic application of 2D NMR experiments—specifically COSY, HSQC, and HMBC—provides irrefutable proof of the molecular architecture.
Part 1: Foundational Analysis with 1D NMR Spectroscopy
Before delving into 2D techniques, a thorough analysis of 1D ¹H and ¹³C NMR spectra is essential. These spectra provide the fundamental data points (chemical shifts, coupling constants, and carbon types) that will be interconnected in subsequent experiments. The predicted chemical shifts for 5-Amino-7-methoxychroman-4-one are based on known substituent effects on the chroman-4-one core and data from related structures.[1][3][4]
-
¹H NMR Analysis: The proton spectrum is expected to show distinct signals for the aliphatic protons on the heterocyclic ring and the aromatic protons on the benzene ring. The amino (-NH₂) and methoxy (-OCH₃) groups will also produce characteristic signals. The electron-donating amino group at C-5 is expected to shield the aromatic protons, while the carbonyl group at C-4 will deshield adjacent protons.
-
¹³C NMR Analysis: The carbon spectrum will show signals for the carbonyl carbon (C-4) at the most downfield position, followed by the aromatic carbons attached to oxygen. The aliphatic carbons (C-2 and C-3) will appear in the upfield region.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 5-Amino-7-methoxychroman-4-one
| Position | Atom | Predicted ¹H Chemical Shift (ppm), Multiplicity, J (Hz) | Predicted ¹³C Chemical Shift (ppm) |
| 2 | CH₂ | 4.45 (t, J = 6.5 Hz) | 67.0 |
| 3 | CH₂ | 2.68 (t, J = 6.5 Hz) | 37.5 |
| 4 | C | - | 191.0 |
| 4a | C | - | 110.0 |
| 5 | C | - | 148.0 |
| 5-NH₂ | NH₂ | 4.50 (s, br) | - |
| 6 | CH | 6.10 (d, J = 2.0 Hz) | 96.0 |
| 7 | C | - | 166.0 |
| 7-OCH₃ | CH₃ | 3.80 (s) | 56.0 |
| 8 | CH | 6.05 (d, J = 2.0 Hz) | 94.0 |
| 8a | C | - | 158.0 |
Note: Predicted values are estimates based on analogous structures and may vary depending on the solvent and experimental conditions.
Part 2: Mapping Proton-Proton Networks with COSY
Principle & Rationale: Correlation Spectroscopy (COSY) is the cornerstone of 2D NMR analysis. It identifies protons that are coupled to each other, typically through two or three bonds (²JHH, ³JHH).[5] This allows for the delineation of spin systems—groups of connected protons. For our target molecule, we anticipate two distinct and isolated spin systems.
Experimental Protocol: COSY Acquisition
-
Sample Preparation: Dissolve 5-10 mg of purified 5-Amino-7-methoxychroman-4-one in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.
-
Instrument Setup: Tune and shim the NMR spectrometer for optimal homogeneity.
-
Acquisition: Acquire a standard gradient-selected COSY (gCOSY) spectrum. Key parameters include setting the spectral width to encompass all proton signals, an acquisition time of ~0.25 s, and a relaxation delay of 1.5-2.0 s. Typically, 2-4 scans per increment are sufficient.
-
Processing: Process the data with a sine-bell window function in both dimensions followed by a 2D Fourier transform.
Data Interpretation: The COSY spectrum will display diagonal peaks corresponding to the 1D ¹H spectrum and crucial off-diagonal cross-peaks that indicate coupling.[6]
-
Aliphatic Spin System: A clear cross-peak will be observed between the triplet at ~4.45 ppm (H-2) and the triplet at ~2.68 ppm (H-3). This confirms their adjacency in the heterocyclic ring.
-
Aromatic Spin System: A weaker cross-peak (indicative of a four-bond, ⁴JHH or meta-coupling) is expected between the two aromatic protons at ~6.10 ppm (H-6) and ~6.05 ppm (H-8).
-
Isolated Protons: The methoxy protons (-OCH₃) and amino protons (-NH₂) will appear as singlets on the diagonal with no cross-peaks, confirming their isolation from other proton spin systems.
Caption: COSY correlations confirm two isolated spin systems.
Part 3: One-Bond C-H Assignment with HSQC
Principle & Rationale: The Heteronuclear Single Quantum Coherence (HSQC) experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached.[7][8] This is the most reliable method for assigning protonated carbons, resolving any ambiguity from overlapping signals in the 1D spectra.
Experimental Protocol: HSQC Acquisition
-
Instrument Setup: Use the same sample. Calibrate the ¹³C pulse widths.
-
Acquisition: Acquire a standard gradient-selected, sensitivity-enhanced HSQC spectrum. The ¹H spectral width should match the proton spectrum, while the ¹³C spectral width should cover the expected range (e.g., 0-200 ppm). The experiment is optimized for a one-bond coupling constant (¹JCH) of ~145 Hz.
-
Processing: Process the 2D data to generate a spectrum with the ¹H axis and the ¹³C axis.
Data Interpretation: Each peak in the HSQC spectrum represents a direct bond between a proton and a carbon.
-
H-2 / C-2: A correlation between the proton signal at ~4.45 ppm and the carbon signal at ~67.0 ppm.
-
H-3 / C-3: A correlation between the proton signal at ~2.68 ppm and the carbon signal at ~37.5 ppm.
-
H-6 / C-6: A correlation between the proton signal at ~6.10 ppm and the carbon signal at ~96.0 ppm.
-
H-8 / C-8: A correlation between the proton signal at ~6.05 ppm and the carbon signal at ~94.0 ppm.
-
-OCH₃ / C-OCH₃: A correlation between the methoxy protons at ~3.80 ppm and the methoxy carbon at ~56.0 ppm. Quaternary carbons (C-4, C-4a, C-5, C-7, C-8a) and the N-H protons will not show correlations in a standard HSQC spectrum.
Part 4: Building the Skeleton with HMBC
Principle & Rationale: The Heteronuclear Multiple Bond Correlation (HMBC) experiment is the key to assembling the complete molecular structure. It reveals correlations between protons and carbons that are separated by two or three bonds (²JCH, ³JCH), effectively connecting the spin systems identified by COSY and assigning the quaternary carbons.[9][10]
Experimental Protocol: HMBC Acquisition
-
Acquisition: Acquire a gradient-selected HMBC spectrum. The key parameter is the long-range coupling delay, which is typically optimized for a J-coupling of 8-10 Hz. This allows for the detection of correlations over two and three bonds.
-
Processing: Process the 2D data similarly to other 2D experiments.
Data Interpretation: The HMBC cross-peaks provide the definitive connections to validate the proposed structure of 5-Amino-7-methoxychroman-4-one.
-
Connecting the Heterocyclic and Aromatic Rings:
-
Protons at H-2 (~4.45 ppm) should show correlations to C-3 , C-4 , and C-8a . The correlation to C-8a is a crucial link between the two rings.
-
Protons at H-3 (~2.68 ppm) will correlate with C-2 , C-4 , and C-4a . The correlation to the carbonyl C-4 is confirmatory.
-
-
Confirming Substituent Positions:
-
The aromatic proton H-6 (~6.10 ppm) will show correlations to the quaternary carbons C-5 , C-7 , and C-8a , and to the protonated carbon C-8 . The correlations to C-5 and C-7 are diagnostic for its position between the amino and methoxy-bearing carbons.
-
The aromatic proton H-8 (~6.05 ppm) will show correlations to C-4a , C-6 , and C-7 .
-
The methoxy protons at ~3.80 ppm will show a strong ³J correlation to C-7 , unambiguously placing the methoxy group at this position.
-
-
Final Placement of the Amino Group:
-
The lack of a long-range correlation from a methoxy group to C-5, combined with the chemical shift of C-5 (~148.0 ppm) and the H-6 correlation to C-5, confirms the placement of the amino group at position 5.
-
Caption: Key HMBC correlations for structural assembly.
Part 5: Comparative Analysis and Alternative Methods
The true power of this 2D NMR workflow lies in its ability to distinguish between isomers. For instance, if the molecule were 7-Amino-5-methoxychroman-4-one, the diagnostic HMBC correlation from the methoxy protons would be to C-5, not C-7. Furthermore, the chemical shifts of the aromatic protons H-6 and H-8 would be significantly different.
Table 2: Final Structural Validation Summary
| Atom | ¹H (ppm) | ¹³C (ppm) | Key COSY Correlations (with Proton) | Key HMBC Correlations (with Carbon) |
| H-2 | 4.45 | 67.0 | H-3 | C-3, C-4, C-8a |
| H-3 | 2.68 | 37.5 | H-2 | C-2, C-4, C-4a |
| H-6 | 6.10 | 96.0 | H-8 | C-5, C-7, C-8, C-8a |
| H-8 | 6.05 | 94.0 | H-6 | C-4a, C-6, C-7 |
| H-OCH₃ | 3.80 | 56.0 | - | C-7 |
Alternative Structural Validation Techniques:
-
NOESY (Nuclear Overhauser Effect Spectroscopy): While less critical for rigid structures like this, a NOESY experiment could show through-space correlations, for example, between H-6 and the amino protons, further confirming their proximity.
-
X-ray Crystallography: This is the "gold standard" for structural determination, providing an exact 3D model of the molecule in the solid state. However, it requires a suitable single crystal, which can be challenging to obtain. NMR provides the definitive structure in solution, which is often more relevant to biological applications.
Conclusion
The structural validation of 5-Amino-7-methoxychroman-4-one is systematically and irrefutably achieved through the logical application of 2D NMR spectroscopy. By starting with 1D NMR to identify the basic components, then using COSY to map the proton spin systems, HSQC to link protons to their carbons, and finally HMBC to piece together the entire molecular skeleton, a self-validating and unambiguous structural proof is established. This methodical approach ensures the scientific integrity required for advancing drug discovery and development programs.
References
- Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Deriv
- CHARACTERIZATION OF FLAVONOID DERIVATIVES FROM BOESENBERGIA ROTUNDA (L.). Universiti Putra Malaysia Institutional Repository.
- cosy hsqc hmbc: Topics by Science.gov. Science.gov.
- Isolation, NMR Characterization, and Bioactivity of a Flavonoid Triglycoside from Anthyllis henoniana Stems: Antioxidant and Antiproliferative Effects on MDA-MB-231 Breast Cancer Cells. PMC.
- Flavonoid Derivatives from the Aerial Parts of Trifolium trichocephalum M. Bieb. and Their Antioxidant and Cytotoxic Activity. dergipark.org.tr.
- Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives: Experimental and Theoretical Studies. Academia.edu.
- Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. PMC.
- Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives: Experimental and Theoretical Studies. (2020). MDPI.
- Chroman-4-One Derivatives Targeting Pteridine Reductase 1 and Showing Anti-Parasitic Activity. PMC.
- Interpreting 2-D NMR Spectra. (2023). Chemistry LibreTexts.
- Structural Elucidation of Prenylated Xanthones: A 2D-NMR Compar
- Understanding 2D NMR Spectra: How to Read and Interpret Them. (2025).
- Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the d
- A Step-By-Step Guide to 1D and 2D NMR Interpret
- Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. (2008). sites@gsu.
Sources
- 1. mdpi.com [mdpi.com]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives [mdpi.com]
- 4. (PDF) Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives: Experimental and Theoretical Studies [academia.edu]
- 5. creative-biostructure.com [creative-biostructure.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. cosy hsqc hmbc: Topics by Science.gov [science.gov]
- 8. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 9. Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. emerypharma.com [emerypharma.com]
5-Amino-7-methoxychroman-4-one proper disposal procedures
Standard Operating Procedure: Handling, Spill Response, and Disposal of 5-Amino-7-methoxychroman-4-one
As a Senior Application Scientist, establishing a rigorously validated framework for chemical management is paramount to laboratory safety and regulatory compliance. 5-Amino-7-methoxychroman-4-one (CAS: 1344899-19-9) is a specialized heterocyclic building block frequently utilized in advanced organic synthesis and drug discovery[1]. Because of its specific structural motifs, improper disposal not only violates federal regulations but also poses localized exposure risks and long-term environmental hazards.
This guide provides a causality-driven, step-by-step operational plan for the safe handling and disposal of this compound, ensuring that your laboratory's Chemical Hygiene Plan (CHP) remains fully compliant with occupational and environmental standards[2],[3].
Chemical Profiling & Mechanistic Risk Assessment
To design an effective disposal protocol, we must first understand the causality behind the chemical's behavior. The molecule consists of a bicyclic chromanone core substituted with an amino group at C5 and a methoxy group at C7.
-
The Chromanone Core: Imparts moderate lipophilicity, allowing the compound to readily penetrate biological membranes and resist standard aqueous degradation pathways.
-
The Amino Group (-NH₂): Acts as a nucleophile and increases the molecule's susceptibility to oxidation. Mixing this compound with strong oxidizers in a waste stream can lead to dangerous exothermic reactions.
-
The Methoxy Group (-OCH₃): Donates electron density into the aromatic ring, further amplifying the reactivity of the amino group.
Based on structural analogs, this compound carries hazard classifications for oral toxicity and acute irritation to the skin, eyes, and respiratory tract[4],[5]. Because aromatic amines can be environmentally persistent and toxic to aquatic ecosystems, standard sink disposal is strictly prohibited. Final destruction must occur via high-temperature incineration at a regulated Treatment, Storage, and Disposal Facility (TSDF)[6].
Quantitative Data & Operational Impact Summary
| Property / Hazard | Value / Code | Causality & Operational Impact |
| CAS Number | 1344899-19-9 | Unique identifier required for EPA RCRA waste tracking and inventory logs[1]. |
| Molecular Formula | C₁₀H₁₁NO₃ | Nitrogen content dictates the formation of NOₓ gases during combustion, requiring TSDFs with specialized atmospheric scrubbers. |
| Hazard Codes | H302, H315, H319, H335 | Necessitates strict use of contact PPE (nitrile gloves, safety glasses, lab coat) during all handling and disposal phases[4],[5]. |
| Chemical Core | Substituted Chromanone | Lipophilic nature requires the use of organic solvents (e.g., ethanol or isopropanol) for effective surface decontamination. |
Operational Disposal Plan (Step-by-Step)
Laboratory handling and waste accumulation must be governed by standard operating procedures (SOPs) as mandated by OSHA standard 29 CFR 1910.1450[7]. For academic and research institutions, waste accumulation can be managed under the EPA’s performance-based RCRA Subpart K regulations (40 CFR Part 262)[8],[9].
Step 1: Segregation at the Source
-
Causality: Preventing cross-reactivity is the first line of defense. Do not mix 5-Amino-7-methoxychroman-4-one waste with strong oxidizers, acids, or halogenated mixtures (unless the compound is already dissolved in a solvent like dichloromethane).
-
Action: Separate waste into "Solid" (powders, contaminated consumables) and "Liquid" (organic solvent solutions) streams.
Step 2: Primary Packaging
-
Solid Waste: Place contaminated weighing boats, spatulas, and pipette tips into a double-lined polyethylene (PE) bag, then transfer to a rigid High-Density Polyethylene (HDPE) accumulation container.
-
Liquid Waste: Transfer solvent solutions containing the compound into an approved, chemically compatible carboy (e.g., HDPE or amber glass). Ensure the container is kept closed except when actively adding waste.
Step 3: Labeling and Accumulation
-
Action: Affix a compliant "Hazardous Waste" label to the container immediately upon the first drop of waste entering it. Under EPA Subpart K, ensure the chemical name ("5-Amino-7-methoxychroman-4-one") and the accumulation start date are clearly legible[9].
Step 4: Final Disposition
-
Action: Coordinate with your institution's Environmental Health and Safety (EHS) department to transfer the sealed containers to a licensed TSDF for high-temperature incineration[6].
Disposal Workflow Visualization
Fig 1. Decision tree for the segregation and disposal of 5-Amino-7-methoxychroman-4-one waste.
Spill Response Protocol (A Self-Validating System)
A safety protocol is only trustworthy if its success can be objectively verified. In the event of a localized benchtop spill, follow this self-validating cleanup methodology:
-
Isolation: Evacuate the immediate area. Don fresh nitrile gloves, safety goggles, and a lab coat. If the spill involves aerosolized powder, an N95 or P100 respirator is required.
-
Containment:
-
For Powders: Lightly mist the powder with a compatible solvent (e.g., a small amount of ethanol) to prevent dust generation. Sweep using a non-sparking tool.
-
For Solutions: Cover the liquid with an inert, non-combustible absorbent material (e.g., vermiculite or sand). Do not use sawdust.
-
-
Decontamination: Wash the affected surface with a mild detergent solution to remove bulk residue, followed by a thorough wipe-down using ethanol or isopropanol to dissolve any remaining lipophilic chromanone traces.
-
System Validation (The Causality of Clean): Because 5-Amino-7-methoxychroman-4-one contains a highly conjugated aromatic system, it exhibits distinct UV absorption and fluorescence. To validate that the decontamination was successful, inspect the spill area in a darkened room using a handheld long-wave UV lamp (365 nm). The complete absence of residual fluorescence or UV quenching confirms that the chemical has been entirely eradicated from the microscopic pores of the laboratory bench.
References
-
"OSHA FACTSHEET LABORATORY SAFETY CHEMICAL HYGIENE PLAN", OSHA,[Link]
-
"Laboratory Safety Guidance - OSHA", OSHA,[Link]
-
"1910.1450 - Occupational exposure to hazardous chemicals in laboratories. - OSHA", OSHA,[Link]
-
"Regulations for Hazardous Waste Generated at Academic Laboratories | US EPA", EPA,[Link]
-
"Frequent Questions About Managing Hazardous Waste at Academic Laboratories | US EPA", EPA,[Link]
-
"Learn the Basics of Hazardous Waste | US EPA", EPA,[Link]
Sources
- 1. 1344899-19-9 | 5-Amino-7-methoxychroman-4-one - AiFChem [aifchem.com]
- 2. osha.gov [osha.gov]
- 3. osha.gov [osha.gov]
- 4. 54107-66-3 | 5,7-Dimethoxychroman-4-one - AiFChem [aifchem.com]
- 5. 1344894-65-0 | 5-Bromo-7-methoxychroman-4-one - AiFChem [aifchem.com]
- 6. epa.gov [epa.gov]
- 7. 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. | Occupational Safety and Health Administration [osha.gov]
- 8. epa.gov [epa.gov]
- 9. epa.gov [epa.gov]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 5-Amino-7-methoxychroman-4-one
This guide provides essential safety and logistical information for the handling and disposal of 5-Amino-7-methoxychroman-4-one. As a chromanone derivative, this compound requires careful management to ensure the safety of all laboratory personnel. This document is structured to provide not just procedural steps, but the scientific rationale behind them, empowering researchers to make informed safety decisions.
While specific toxicological data for 5-Amino-7-methoxychroman-4-one is not extensively published, the principles of chemical safety dictate a conservative approach based on its structural class. Chromanones and related flavonoids can be skin, eye, and respiratory irritants.[1] Therefore, all handling should be performed with the assumption that the compound is hazardous, warranting the use of robust engineering controls and appropriate Personal Protective Equipment (PPE).
The Foundation: Risk Assessment and Engineering Controls
Before any laboratory work commences, a thorough risk assessment is mandatory.[2] The primary method for protecting laboratory personnel from chemical hazards is the implementation of engineering and administrative controls. PPE should be considered the final line of defense.[2]
Primary Engineering Control: The Chemical Fume Hood
All operations involving 5-Amino-7-methoxychroman-4-one, especially the handling of the solid powder, must be conducted within a certified chemical fume hood.[3] This is critical for preventing the inhalation of airborne particulates.
-
Causality: A fume hood provides local exhaust ventilation, capturing dust and potential vapors at the source and preventing their release into the general laboratory environment.[3][4]
-
Protocol Validation: Before use, verify that the fume hood has been certified within the last year and that the flow alarm is functional. Work with the sash at the lowest practical height, and at least 6 inches inside the hood opening, to ensure optimal containment.[3]
Selecting the Appropriate Personal Protective Equipment (PPE)
The selection of PPE is dictated by the specific tasks being performed and the associated risk of exposure. The following table summarizes the minimum required PPE for common laboratory operations involving 5-Amino-7-methoxychroman-4-one.
| Laboratory Operation | Body Protection | Hand Protection | Eye/Face Protection | Respiratory Protection |
| Weighing & Aliquoting (Solid) | Fully-buttoned Lab Coat | Nitrile Gloves (Double-gloving recommended) | ANSI Z87.1 Safety Goggles | Not required inside a fume hood. |
| Solution Preparation | Fully-buttoned Lab Coat | Nitrile Gloves | ANSI Z87.1 Safety Goggles | Not required inside a fume hood. |
| Running Reactions/Transfers | Fully-buttoned Lab Coat | Nitrile Gloves | ANSI Z87.1 Safety Goggles & Face Shield | Not required inside a fume hood. |
| Large-Scale Operations (>10g) | Chemical-Resistant Apron over Lab Coat | Nitrile Gloves (Double-gloving mandatory) | ANSI Z87.1 Safety Goggles & Face Shield | Recommended based on risk assessment. |
| Spill Cleanup | Chemical-Resistant Coveralls | Heavy-duty Nitrile or Butyl Rubber Gloves | ANSI Z87.1 Safety Goggles & Face Shield | NIOSH-approved respirator with particle filter. |
Body Protection: Your First Barrier
A flame-resistant or 100% cotton lab coat is the minimum requirement for body protection.[5] It must be fully buttoned with sleeves of sufficient length to cover the wrists.[3] For procedures with a higher risk of splashes, such as when handling larger volumes of solutions, a chemical-resistant apron should be worn over the lab coat.[6]
Hand Protection: Preventing Dermal Exposure
Chemical-resistant gloves are mandatory. Nitrile gloves are a suitable choice for general handling.
-
Expert Insight: Always inspect gloves for tears or punctures before each use.[4][7] For handling the solid compound or when prolonged contact with solutions is possible, consider double-gloving to provide an additional layer of protection.[2]
-
Protocol: Gloves should be removed with care to avoid contaminating the skin.[7] Wash hands thoroughly with soap and water after removing gloves.[4] Never wear gloves outside of the laboratory area.[5]
Eye and Face Protection: A Critical Defense
Chemicals can cause severe eye damage.[5] At a minimum, safety glasses with side shields meeting the ANSI Z87.1 standard are required for all personnel in the laboratory.[2]
-
Trustworthiness: For tasks involving the transfer of liquids or where there is any risk of splashing, chemical splash goggles must be worn.[3] For higher-risk procedures, such as working with larger quantities or pressurized systems, a face shield should be worn in addition to goggles to protect the entire face.[3][8]
Respiratory Protection
Under normal laboratory conditions where small quantities of 5-Amino-7-methoxychroman-4-one are handled exclusively within a functioning chemical fume hood, respiratory protection is not typically required.[7][9] However, in the event of a large spill, a failure of engineering controls, or when cleaning up powders, a NIOSH-approved respirator with a particle filter may be necessary.[7] All respirator use must be part of a formal respiratory protection program.
Procedural Discipline: Donning, Doffing, and Disposal
Cross-contamination is a significant risk that can be mitigated through disciplined procedures for putting on (donning) and taking off (doffing) PPE.[10]
PPE Selection and Donning Workflow
Caption: PPE selection and donning workflow.
Step-by-Step Doffing and Disposal Protocol
The goal of the doffing procedure is to remove PPE without contaminating yourself or the surrounding environment.
-
Glove Removal: This is the most critical step. Using a gloved hand, grasp the exterior of the opposite glove at the wrist and peel it off, turning it inside out. Hold the removed glove in your still-gloved hand. Slide the fingers of your ungloved hand under the wrist of the remaining glove and peel it off from the inside, creating a "bag" for both gloves.
-
Dispose of Gloves: Immediately dispose of the gloves in a designated hazardous waste container.[4]
-
Face Shield/Goggles Removal: Remove the face shield and/or goggles from the back of the head. Do not touch the front surface.
-
Lab Coat Removal: Unbutton the lab coat. Remove it by peeling it off the shoulders and turning the sleeves inside out. Fold the coat so the contaminated exterior is contained within.
-
Hand Hygiene: Wash hands thoroughly with soap and water for at least 20 seconds.[4]
Emergency Procedures and Decontamination
Accidents can happen, and a clear, immediate plan is essential.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][4]
-
Skin Contact: Promptly remove contaminated clothing and flush the affected area with large amounts of soap and water.[1][4] If irritation persists, seek medical attention.
-
Ingestion: Do NOT induce vomiting.[1] If the person is conscious, rinse their mouth with water and seek immediate medical attention.[7]
-
Spill Cleanup: For small spills within a fume hood, use an appropriate absorbent material. For larger spills, evacuate the area and contact your institution's Environmental Health & Safety (EH&S) department.[3]
Waste Disposal Plan
All materials contaminated with 5-Amino-7-methoxychroman-4-one must be treated as hazardous waste.
-
Contaminated PPE: Used gloves, disposable lab coats, and other contaminated items must be collected in a clearly labeled, sealed hazardous waste bag.
-
Chemical Waste: Unused compound and solutions containing the compound must be collected in a designated, labeled, and sealed hazardous waste container.
-
Disposal: All waste must be disposed of following your institution's hazardous waste guidelines. Do not discharge any chemical waste to the sewer.[4]
References
- Personal Protective Equipment | US EPA. (n.d.).
- Personal Protective Equipment Requirements for Laboratories - Environmental Health and Safety. (n.d.).
- Personal Protective Equipment: Selecting the Right PPE for Pesticide Use - Oregon OSHA. (n.d.).
- RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. (n.d.).
- SAFETY DATA SHEET - 4-Chromanone. (2025, September 15). ThermoFisher.
- Topic 1: Safety in the Organic Chemistry Laboratory - CSUB. (n.d.).
- Best practices for handling chemical reagents to prevent cross-contamination - Quimivita. (2025, March 25).
- SOP for Chemicals (F to N) - Zaera Research Group. (n.d.).
- SAFETY DATA SHEET - 2-Amino-4,5-dimethoxybenzoic acid. (2023, September 1).
- Personal Protective Equipment For Pest Management Personnel - Navy Medicine. (2004, November 9).
- 5-Hydroxy-7-Methoxyflavone SAFETY DATA SHEET. (2017, January 2). Cayman Chemical.
Sources
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 3. zaeralab.ucr.edu [zaeralab.ucr.edu]
- 4. artsci.usu.edu [artsci.usu.edu]
- 5. csub.edu [csub.edu]
- 6. med.navy.mil [med.navy.mil]
- 7. assets.thermofisher.cn [assets.thermofisher.cn]
- 8. epa.gov [epa.gov]
- 9. fishersci.co.uk [fishersci.co.uk]
- 10. Best practices for handling chemical reagents to prevent cross-contamination | Quimivita [quimivita.com]
Featured Recommendations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
